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  • Product: 5-Methoxy-4-methylquinoline
  • CAS: 144147-05-7

Core Science & Biosynthesis

Foundational

The Biological Potential of 5-Methoxy-4-methylquinoline: A Technical Guide for Drug Discovery Professionals

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide delves...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide delves into the predicted biological activity of a specific, yet under-researched derivative: 5-Methoxy-4-methylquinoline. In the absence of direct, extensive studies on this molecule, this document synthesizes data from structurally analogous compounds to build a predictive profile of its therapeutic potential. By examining established structure-activity relationships (SAR), we will explore likely mechanisms of action, propose robust experimental workflows for validation, and provide a data-driven perspective for researchers in oncology and beyond. This guide is intended to serve as a foundational resource for scientists and drug development professionals, illuminating a promising area for future investigation.

Introduction: The Quinoline Scaffold and the Promise of Methoxy Substitution

Quinoline and its derivatives have demonstrated a remarkable diversity of biological activities, leading to their use as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The electronic and steric properties of substituents on the quinoline ring system critically modulate this activity. The placement of a methoxy group, an electron-donating entity, at the 5-position, coupled with a methyl group at the 4-position, suggests a unique pharmacological profile for 5-Methoxy-4-methylquinoline. While direct research is limited, the activities of related methoxyquinoline compounds provide a strong basis for predicting its biological targets and therapeutic applications.

Plausible Synthetic Routes

The synthesis of 5-Methoxy-4-methylquinoline can be approached through established methods for quinoline ring formation. A common and efficient strategy would involve a variation of the Doebner-von Miller reaction or Conrad-Limpach synthesis, utilizing appropriately substituted anilines and carbonyl compounds. For instance, a plausible route could start from 3-methoxyaniline, which can be reacted with an appropriate β-ketoester or α,β-unsaturated ketone to construct the quinoline core. Electrochemical methods have also been described for the synthesis of substituted quinolines from indoles, representing a modern approach to this class of compounds.[3]

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous compounds, the primary therapeutic potential of 5-Methoxy-4-methylquinoline is predicted to be in oncology.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with mechanisms ranging from enzyme inhibition to the induction of apoptosis.[4]

A compelling line of investigation points towards the inhibition of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase.[5][6] EZH2 is frequently overexpressed in various cancers, where it contributes to the silencing of tumor suppressor genes.[5] A series of 5-methoxyquinoline derivatives have been synthesized and evaluated as EZH2 inhibitors.[5][6] Notably, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine displayed an IC50 value of 1.2 μM against EZH2 and exhibited anti-viability activity in tumor cell lines.[5][6] The presence of the 5-methoxy group was a key feature of this class of inhibitors, suggesting that 5-Methoxy-4-methylquinoline could serve as a valuable scaffold for developing novel EZH2 inhibitors.

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival and is often dysregulated in cancer.[4] Several quinoline derivatives have been identified as inhibitors of this pathway.[4] The electron-donating nature of the methoxy group in 5-Methoxy-4-methylquinoline could influence its interaction with kinases within this pathway, such as PI3K or mTOR.[4]

  • Receptor Tyrosine Kinase (RTK) Inhibition: The inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a common mechanism for quinoline-based anticancer agents.[4] Various 4-anilinoquinazoline and 4-phenoxyquinoline derivatives have shown potent EGFR and c-Met kinase inhibitory activity, respectively.[7][8]

  • Induction of Apoptosis: Quinolines can trigger programmed cell death through the activation of caspases and modulation of apoptotic proteins.[4]

  • Cell Cycle Arrest: Disruption of the cell cycle, often at the G2/M or S phase, is another reported mechanism of action for quinoline derivatives.[4]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[4]

Other Potential Biological Activities

While the primary focus is on anticancer activity, the quinoline scaffold is associated with a broader range of biological effects.

  • Antimicrobial Activity: Various methoxyquinoline derivatives have demonstrated antibacterial and antifungal properties.[9] For example, 8-Methoxyquinoline has shown strong activity against Bacillus subtilis, Salmonella spp., and various fungi.[9]

  • P-glycoprotein (P-gp) Inhibition: Overexpression of P-gp is a major cause of multidrug resistance in cancer. 6-methoxy-2-arylquinolines have been investigated as potential P-gp inhibitors, suggesting that 5-Methoxy-4-methylquinoline could also modulate this efflux pump.[10]

Data Summary: Bioactivity of Structurally Related Methoxyquinolines

To provide a quantitative context for the potential of 5-Methoxy-4-methylquinoline, the following table summarizes the biological activity of key analogous compounds reported in the literature.

Compound/DerivativeTarget/AssayIC50/ActivityReference
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k)EZH2 Inhibition1.2 μM[5][6]
N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine (1)EZH2 Inhibition28 μM[5]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2)Antiproliferative (NIH-NCI 60 cell line panel)GI50 in the 10⁻¹⁰ M range[11]
2-butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehyde (33)Antiproliferative (A431 cell line)3 μM[7]
Novel 4-phenoxyquinoline derivative (41)c-Met Kinase Inhibition0.90 nM[8]

Proposed Experimental Workflows

To empirically validate the predicted biological activities of 5-Methoxy-4-methylquinoline, a structured experimental approach is essential.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and validation of a novel compound's biological activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Target-Based Assays (e.g., EZH2 Inhibition) C->D E Cell-Based Pathway Analysis (e.g., Western Blot for PI3K/AKT) C->E F Apoptosis & Cell Cycle Assays C->F G Pharmacokinetic Studies D->G E->G F->G H Xenograft Animal Models G->H I Toxicity Assessment H->I

Caption: General workflow for drug discovery and validation.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic or cytostatic effects of 5-Methoxy-4-methylquinoline on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 5-Methoxy-4-methylquinoline in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: EZH2 Inhibition Assay (Biochemical)

This protocol describes a method to directly measure the inhibitory effect of 5-Methoxy-4-methylquinoline on EZH2 enzymatic activity.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant EZH2 enzyme, a histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) as a methyl donor in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of 5-Methoxy-4-methylquinoline or a known EZH2 inhibitor (e.g., GSK126) to the wells. Include a no-inhibitor control.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product, S-adenosyl-L-homocysteine (SAH), using a commercially available detection kit (e.g., an antibody-based ELISA or a coupled-enzyme luminescent assay).

  • Data Analysis: Measure the signal (e.g., luminescence or absorbance) and calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Predicted Signaling Pathway Modulation

The following diagram illustrates the potential modulation of the PI3K/AKT/mTOR signaling pathway by 5-Methoxy-4-methylquinoline, a common target for quinoline derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline 5-Methoxy-4-methylquinoline Quinoline->PI3K Inhibits (Predicted) Quinoline->mTOR Inhibits (Predicted)

Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-Methoxy-4-methylquinoline is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests its potential as a promising lead molecule, particularly in the field of oncology. The predicted activities, including the inhibition of EZH2 and key pro-survival signaling pathways like PI3K/AKT/mTOR, are compelling targets for modern cancer therapy.

This technical guide provides a foundational framework for initiating research into this compound. The proposed experimental workflows offer a clear path for validating these predictions and elucidating the specific mechanisms of action. Future research should focus on the synthesis of 5-Methoxy-4-methylquinoline and its systematic evaluation in the described in vitro and subsequent in vivo models. Such studies will be crucial in determining if this compound can be developed into a novel therapeutic agent.

References

  • The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research. Benchchem.
  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. 2015;20(5):7620-7635. Available from: [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PubMed. 2015. Available from: [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. 2021;64(16):11904-11933. Available from: [Link]

  • Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide. Benchchem.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. 2019;62(3):1030-1044. Available from: [Link]

  • Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds. Benchchem.
  • 4'-Methyl derivatives of 5-MOP and 5-MOA: synthesis, photoreactivity, and photobiological activity. PubMed. Available from: [Link]

  • [Action of 2-methyl-4-mercapto-6-methoxyquinoline on in vitro cultures of human tumor cells of the KB strain]. PubMed. 1959. Available from: [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. 2021. Available from: [Link]

  • Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) and [C-11]MPEQ Targeting Metabotropic Glutamate Receptor 5 (mGluR5). ResearchGate. 2016. Available from: [Link]

  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available from: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. 2026. Available from: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed Central. Available from: [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ResearchGate. Available from: [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. PubMed. Available from: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. 2014. Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. Available from: [Link]

  • A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol. Benchchem.
  • The Efficacy of 4-Methoxycinnoline and Other Cinnoline Derivatives: A Comparative Analysis for Drug Discovery Professionals. Benchchem.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. 2025. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. ResearchGate. 2025. Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available from: [Link]

Sources

Exploratory

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-4-methylquinoline For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its "privileged" nature. This designation stems from the ability of quinoline-based compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Historically, quinoline alkaloids have been a rich source of therapeutic agents, with prominent examples including the antimalarial drug quinine.[2][3] Modern drug discovery continues to leverage the quinoline core to develop novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5]

This guide focuses on the specific, yet under-investigated, derivative: 5-Methoxy-4-methylquinoline . While direct and extensive research on this particular molecule is limited, the well-documented activities of structurally similar quinoline derivatives provide a strong foundation for inferring its potential therapeutic targets and mechanisms of action. By examining the structure-activity relationships of related compounds, we can construct a scientifically rigorous hypothesis regarding the therapeutic promise of 5-Methoxy-4-methylquinoline. This document will synthesize existing knowledge on related quinoline alkaloids to illuminate the most probable biological pathways and molecular targets for this compound, providing a roadmap for future research and development.

Inferred Potential Therapeutic Target I: Epigenetic Modulators - The Case for EZH2 Inhibition

A compelling avenue for the therapeutic application of 5-Methoxy-4-methylquinoline lies in the realm of epigenetics, specifically the inhibition of histone methyltransferases. The Enhancer of Zeste Homologue 2 (EZH2) is a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, including prostate, breast, and lymphoma.[6] EZH2's primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to transcriptional repression of target genes, including tumor suppressors.[6] Consequently, the inhibition of EZH2 has emerged as a promising strategy for cancer therapy.

A pivotal study on a series of 5-methoxyquinoline derivatives identified them as a novel class of EZH2 inhibitors.[6] Structure-activity relationship (SAR) studies within this series revealed that the 5-methoxy substitution was a key contributor to their inhibitory potency.[6] One of the lead compounds, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , demonstrated an IC50 value of 1.2 μM against EZH2 and effectively reduced global H3K27me3 levels in cancer cells.[6] Given the structural similarity, it is highly plausible that 5-Methoxy-4-methylquinoline could also function as an EZH2 inhibitor.

Proposed Signaling Pathway: EZH2 Inhibition by 5-Methoxy-4-methylquinoline

EZH2_inhibition 5-Methoxy-4-methylquinoline 5-Methoxy-4-methylquinoline EZH2 EZH2 5-Methoxy-4-methylquinoline->EZH2 Inhibits PRC2 Complex PRC2 Complex EZH2->PRC2 Complex Gene Repression Gene Repression H3K27 H3K27 PRC2 Complex->H3K27 Methylates H3K27me3 H3K27me3 H3K27->H3K27me3 H3K27me3->Gene Repression Tumor Suppressor Genes Tumor Suppressor Genes Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis Induces Gene Repression->Tumor Suppressor Genes Silences Gene Activation Gene Activation Gene Activation->Tumor Suppressor Genes Activates

Caption: Proposed mechanism of EZH2 inhibition by 5-Methoxy-4-methylquinoline.

Experimental Protocol: In Vitro EZH2 Inhibition Assay

A detailed methodology to assess the direct inhibitory effect of 5-Methoxy-4-methylquinoline on EZH2 activity is as follows:

  • Reagents and Materials:

    • Recombinant human EZH2 enzyme

    • Histone H3 peptide substrate

    • S-adenosyl-L-[methyl-3H]-methionine ([³H]-SAM)

    • Scintillation cocktail

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Positive control inhibitor (e.g., GSK126)

    • 5-Methoxy-4-methylquinoline test compound

  • Procedure:

    • Prepare a serial dilution of 5-Methoxy-4-methylquinoline in DMSO.

    • In a 96-well plate, add the assay buffer, EZH2 enzyme, and the histone H3 peptide substrate.

    • Add the diluted test compound or positive control to the respective wells. Include a DMSO-only control.

    • Initiate the reaction by adding [³H]-SAM.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled histone peptides.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Inferred Potential Therapeutic Target II: Nuclear Receptors - Targeting Nur77 for Apoptosis Induction

Nuclear receptors are a class of ligand-activated transcription factors that regulate a multitude of cellular processes, including growth, differentiation, and apoptosis. Nur77 (also known as NR4A1) is an orphan nuclear receptor that has garnered significant attention as a pro-apoptotic factor in cancer cells. The induction of Nur77 expression and its translocation from the nucleus to the mitochondria can trigger apoptosis, making it an attractive target for anticancer drug development.

Research into derivatives of 8-methoxy-2-methylquinolin-4-ol, a compound with structural similarities to 5-Methoxy-4-methylquinoline, has revealed their potential as modulators of Nur77.[1] Specifically, a 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide compound was identified as a potent Nur77 binder with antiproliferative activity against hepatoma cells.[1] This suggests that the core quinoline structure, with methoxy and methyl substitutions, is amenable to targeting nuclear receptors. Therefore, it is a reasonable hypothesis that 5-Methoxy-4-methylquinoline could also interact with and modulate the activity of Nur77 or other related nuclear receptors.

Experimental Workflow: Screening for Nur77 Modulation

Nur77_workflow Start Start Compound_Synthesis Synthesize 5-Methoxy- 4-methylquinoline Start->Compound_Synthesis Nur77_Binding_Assay Nur77 Ligand Binding Assay (e.g., TR-FRET) Compound_Synthesis->Nur77_Binding_Assay Cell_Based_Screening Cell-Based Reporter Assay (Nur77-LBD) Nur77_Binding_Assay->Cell_Based_Screening Apoptosis_Induction Assess Apoptosis Induction (Annexin V/PI Staining) Cell_Based_Screening->Apoptosis_Induction Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Bcl-2) Apoptosis_Induction->Mechanism_of_Action End End Mechanism_of_Action->End

Caption: Experimental workflow for evaluating 5-Methoxy-4-methylquinoline as a Nur77 modulator.

Inferred Potential Therapeutic Target III: Antimicrobial Applications

Quinoline alkaloids have a long-standing history as antimicrobial agents.[4] The planar aromatic ring system of quinolines can intercalate with bacterial DNA, and various derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. Additionally, some quinoline derivatives can act as efflux pump inhibitors, restoring the efficacy of other antibiotics in resistant bacterial strains.[4]

Given the broad-spectrum antimicrobial activity of the quinoline class, it is highly probable that 5-Methoxy-4-methylquinoline possesses antibacterial and/or antifungal properties. The methoxy and methyl substitutions can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell walls and interact with intracellular targets.

Quantitative Data: Comparative Antimicrobial Activity of Quinoline Derivatives

To provide context for the potential antimicrobial efficacy of 5-Methoxy-4-methylquinoline, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against common microbial strains. While data for the specific topic compound is not available, this comparative data underscores the potential of this chemical class.

Compound/DerivativeS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)
(R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol-tetraphenylborate complex816>128>12816
Quinoline-2-one derivative (6c)0.75 (MRSA)----
7-Methoxyquinoline derivative (3l)18.016.021.016.218.0

Data adapted from a comparative guide on quinolinone derivatives.[7]

Future Directions and Conclusion

The therapeutic potential of 5-Methoxy-4-methylquinoline, inferred from the activities of structurally related compounds, is substantial. The primary avenues for investigation should focus on its activity as an EZH2 inhibitor for oncological applications, a modulator of nuclear receptors like Nur77 for inducing apoptosis in cancer cells, and as a broad-spectrum antimicrobial agent .

Future research should prioritize the following:

  • In vitro screening: Systematically test 5-Methoxy-4-methylquinoline against a panel of histone methyltransferases, nuclear receptors, and a diverse range of microbial strains.

  • Cell-based assays: Evaluate its cytotoxicity against various cancer cell lines and its ability to induce apoptosis and cell cycle arrest.

  • Mechanism of action studies: Once a primary target is identified, delve deeper into the molecular interactions and downstream signaling effects.

  • In vivo studies: Should in vitro and cell-based assays yield promising results, progress to animal models to assess efficacy, pharmacokinetics, and toxicity.

References

  • Quinoline alkaloids. Wikipedia. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]

  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry. Available at: [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NIH. Available at: [Link]

  • 4-Methylquinoline | C10H9N | CID 10285. PubChem. Available at: [Link]

Sources

Foundational

Spectroscopic Profile of 5-Methoxy-4-methylquinoline: A Technical Guide for Researchers

This technical guide provides a detailed analysis of the spectroscopic properties of 5-Methoxy-4-methylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document i...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic properties of 5-Methoxy-4-methylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and electronic characteristics of this molecule. While direct experimental spectra for 5-Methoxy-4-methylquinoline are not widely available in published literature, this guide synthesizes data from closely related analogs and theoretical predictions to provide a robust analytical framework.

Molecular Structure and Spectroscopic Rationale

5-Methoxy-4-methylquinoline belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds. The strategic placement of a methoxy group at the 5-position and a methyl group at the 4-position significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding these influences is critical for accurate spectral interpretation and structural verification.

The quinoline core is a foundational scaffold in the development of therapeutic agents.[1] The addition of substituents like methoxy and methyl groups can modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-Methoxy-4-methylquinoline, based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Methoxy-4-methylquinoline is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the weakly electron-donating methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methoxy-4-methylquinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H28.6 - 8.8Doublet4.5 - 5.0Downfield shift due to proximity to the nitrogen atom.
H37.2 - 7.4Doublet4.5 - 5.0Coupled to H2.
H67.0 - 7.2Doublet7.5 - 8.0Influenced by the electron-donating methoxy group at C5.
H77.5 - 7.7Triplet7.5 - 8.5Typical aromatic region, coupled to H6 and H8.
H87.8 - 8.0Doublet8.0 - 8.5Shifted downfield due to deshielding from the fused ring.
4-CH₃2.6 - 2.8Singlet-Sharp singlet characteristic of a methyl group on an aromatic ring.
5-OCH₃3.9 - 4.1Singlet-Characteristic chemical shift for a methoxy group on an aromatic ring.

Note: Predicted values are based on data from related quinoline derivatives and established substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methoxy-4-methylquinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2150 - 152Most deshielded carbon due to proximity to nitrogen.
C3121 - 123
C4144 - 146Substituted with the methyl group.
C4a128 - 130Bridgehead carbon.
C5155 - 157Substituted with the methoxy group, significant downfield shift.
C6105 - 107Shielded by the electron-donating methoxy group.
C7129 - 131
C8118 - 120
C8a148 - 150Bridgehead carbon adjacent to nitrogen.
4-CH₃18 - 20Typical range for a methyl group on an sp² carbon.
5-OCH₃55 - 57Characteristic chemical shift for a methoxy carbon.

Note: Predicted values are based on data from related quinoline derivatives and established substituent effects.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Methoxy-4-methylquinoline is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands for 5-Methoxy-4-methylquinoline

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium
2980-2850Aliphatic C-H Stretch (CH₃ & OCH₃)Medium
1620-1580C=C and C=N Ring StretchingStrong
1500-1400Aromatic Ring StretchingMedium-Strong
1280-1200Aryl C-O Stretch (asymmetric)Strong
1050-1000Aryl C-O Stretch (symmetric)Medium
900-675Aromatic C-H Out-of-Plane BendingStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For 5-Methoxy-4-methylquinoline (C₁₁H₁₁NO), the expected molecular weight is approximately 173.21 g/mol .[2]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 173. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158, or the loss of a formyl radical (•CHO) to give a fragment at m/z 144. Further fragmentation of the quinoline ring would also be observed.

Experimental Protocols

While specific experimental data for the target compound is limited, the following are generalized protocols for acquiring the spectroscopic data discussed. These methods are based on standard laboratory practices for the characterization of organic compounds.[3]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxy-4-methylquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis and data interpretation of a synthesized quinoline derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of 5-Methoxy-4-methylquinoline Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of quinoline derivatives.

Data_Integration_Logic H_NMR 1H NMR Data (Proton Environment) Proposed_Structure Proposed Structure: 5-Methoxy-4-methylquinoline H_NMR->Proposed_Structure C_NMR 13C NMR Data (Carbon Skeleton) C_NMR->Proposed_Structure IR IR Data (Functional Groups) IR->Proposed_Structure MS MS Data (Molecular Weight & Formula) MS->Proposed_Structure Verified_Structure Verified Structure Proposed_Structure->Verified_Structure Consistent Data?

Caption: Logical flow for integrating multi-technique spectroscopic data for structural verification.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Methoxy-4-methylquinoline. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively utilize NMR, IR, and MS techniques for the identification and characterization of this and other related quinoline derivatives. The provided protocols and workflows serve as a practical resource for scientists engaged in the synthesis and analysis of novel chemical entities.

References

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NIH. Available at: [Link]

  • Supporting Information For - The Royal Society of Chemistry. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

Sources

Exploratory

solubility and stability of 5-Methoxy-4-methylquinoline

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxy-4-methylquinoline Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of ther...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxy-4-methylquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2] 5-Methoxy-4-methylquinoline, a specific derivative, represents a valuable building block for the synthesis of novel compounds in drug discovery. Its strategic placement of a methoxy and a methyl group on the quinoline core presents unique physicochemical properties that are critical for its application. Understanding the solubility and stability of this compound is paramount for researchers in drug development, as these parameters directly influence formulation, bioavailability, and shelf-life.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of 5-Methoxy-4-methylquinoline. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to accurately assess its solubility and stability profile. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing research and development.

Physicochemical Properties: The Foundation of Behavior

The solubility and stability of a molecule are intrinsically linked to its fundamental physicochemical properties. For 5-Methoxy-4-methylquinoline, the interplay between its aromatic system, the basic nitrogen atom, and the electron-donating methoxy and methyl groups dictates its behavior in various environments.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol [3]
CAS Number 79205-04-2 (for 5-Methoxy-2-methylquinoline)[3]
pKa (Predicted) ~5.67 (for the quinolinium ion)[4]
LogP (Predicted) ~2.5-2.6[3][5]

Note: Experimental data for the 4-methyl isomer is limited; pKa and LogP values are based on the closely related 4-methylquinoline and predictions for similar structures.

The predicted LogP value of ~2.5 suggests that 5-Methoxy-4-methylquinoline is a moderately lipophilic compound, indicating a preference for organic environments over aqueous ones. The pKa of ~5.67 is attributed to the protonation of the quinoline nitrogen. This value is critical, as it implies that the compound's aqueous solubility will be significantly pH-dependent. At pH values below its pKa, the molecule will exist predominantly in its protonated, cationic form, which is expected to be more water-soluble.

Part 1: Solubility Profile Assessment

A precise understanding of a compound's solubility in various media is a non-negotiable prerequisite for any drug development pipeline. It impacts everything from in vitro assay design to the final formulation strategy.

Theoretical Solubility Assessment

Based on its structure, 5-Methoxy-4-methylquinoline is expected to exhibit:

  • Low intrinsic aqueous solubility: Due to its lipophilic nature (LogP ~2.5).

  • pH-dependent aqueous solubility: Increased solubility in acidic conditions (pH < 5) where the quinoline nitrogen is protonated.

  • Good solubility in organic solvents: Miscibility with solvents like dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane is anticipated.

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a robust workflow for the quantitative determination of solubility. The shake-flask method described is a gold-standard approach for generating reliable thermodynamic solubility data.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep_solid Weigh excess solid 5-Methoxy-4-methylquinoline prep_solvent Add precise volume of test solvent (e.g., buffer, organic) prep_solid->prep_solvent vortex Vortex to suspend prep_solvent->vortex shake Shake at constant temp (e.g., 25°C, 24-48h) to reach equilibrium vortex->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Extract clear supernatant centrifuge->supernatant dilute Dilute with mobile phase supernatant->dilute hplc Quantify by HPLC-UV against a calibration curve dilute->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of 5-Methoxy-4-methylquinoline in various solvents.

Materials:

  • 5-Methoxy-4-methylquinoline (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector

  • Volumetric flasks

  • Solvents: Purified water, pH buffers (e.g., pH 2.0, 5.0, 7.4, 9.0), DMSO, Ethanol (95%).

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation:

    • Add an excess amount of solid 5-Methoxy-4-methylquinoline to a series of vials (e.g., 2-5 mg). The key is to ensure solid material remains after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., pH 7.4 buffer).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.

  • Sample Processing and Analysis:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Water25Experimental DataExperimental Data
pH 2.0 Buffer25Experimental DataExperimental Data
pH 7.4 Buffer25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data

Part 2: Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a compound is a critical step in de-risking a potential drug candidate. Forced degradation studies are designed to accelerate the degradation process, revealing likely degradation pathways and helping to develop stability-indicating analytical methods.

Chemical Rationale for Degradation

The 5-Methoxy-4-methylquinoline structure has several features that may be susceptible to degradation:

  • Oxidation: The quinoline ring system, particularly with electron-donating groups like methyl and methoxy, can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[6]

  • Photodegradation: Aromatic heterocyclic systems are often sensitive to UV and visible light, which can lead to photoisomers or ring cleavage products.[6]

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can sometimes promote degradation.[6]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition.[6]

Experimental Workflow for Forced Degradation Studies

This workflow is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and provides a systematic approach to evaluating stability.

G cluster_stress Stress Conditions (Incubate) cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (Solid) (e.g., 80°C) start->thermal photo Photolytic (Solution) (ICH Q1B Light Box) start->photo quench Quench/Neutralize (if applicable) acid->quench base->quench oxidative->quench dilute Dilute to working conc. thermal->dilute photo->dilute quench->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc results Assess % Degradation & Identify Degradants hplc->results

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 5-Methoxy-4-methylquinoline under various stress conditions.

Materials:

  • 5-Methoxy-4-methylquinoline

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens/water baths

  • Photostability chamber compliant with ICH Q1B guidelines

  • HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 5-Methoxy-4-methylquinoline at ~1 mg/mL in a 50:50 acetonitrile:water mixture.[7]

  • Application of Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 4°C in the dark). Aim for 5-20% degradation.[7]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with 1 M NaOH, and dilute for analysis.[7]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with 1 M HCl, and dilute for analysis.[7]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Withdraw aliquots and dilute for analysis.[6][7]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48-72 hours. At specified times, weigh an amount of the solid, dissolve it, and dilute for analysis.[6]

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6] A control sample should be wrapped in aluminum foil.

  • Analysis:

    • Analyze all stressed samples, controls, and a time-zero sample using a stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all major degradation products. An HPLC-MS method is highly recommended for the identification of degradants.

    • Calculate the percentage of degradation and the relative retention times of any new peaks observed.

Stress ConditionSeverity% Degradation (Expected)Potential Degradation Products
Acid Hydrolysis 1 M HCl, 60°CLow to ModerateMinimal degradation expected
Base Hydrolysis 1 M NaOH, 60°CLowMinimal degradation expected
Oxidation 30% H₂O₂, RTModerate to HighN-oxides, hydroxylated quinolines
Thermal (Solid) 80°CLowGeneral decomposition products
Photolytic ICH Q1BModeratePhotoisomers, ring-opened products

Part 3: Recommended Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantitative analysis of 5-Methoxy-4-methylquinoline.

Example HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)[8]

  • Injection Volume: 10 µL[8]

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating." The use of a mass spectrometer (LC-MS) as a detector is invaluable for identifying the molecular weights of unknown degradation products.

Conclusion and Best Practices

5-Methoxy-4-methylquinoline is a moderately lipophilic compound with pH-dependent aqueous solubility and susceptibility to oxidative and photolytic degradation. A thorough understanding of these properties, generated through the robust protocols outlined in this guide, is essential for its successful application in research and drug development.

Recommendations for Handling and Storage:

  • Storage: For long-term stability, store the solid compound in a cool, dry, and dark place (2-8°C is recommended).[6] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[6]

  • Solution Preparation: Prepare stock solutions in a suitable organic solvent like DMSO. For aqueous assays, dilute the stock solution into the final buffer immediately before use to avoid precipitation. Be mindful of the final DMSO concentration in assays.

  • Light Protection: Protect both solid and solution forms from light by using amber vials or by wrapping containers in aluminum foil.[6]

By adhering to these guidelines and employing the detailed experimental workflows, researchers can ensure the integrity of 5-Methoxy-4-methylquinoline and generate the high-quality, reliable data needed to drive their projects forward.

References

  • Benchchem. (2025).
  • ChemScene. (n.d.). 5-Methoxy-2-methylquinoline. ChemScene.
  • Benchchem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions. BenchChem.
  • Benchchem. (2025). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. BenchChem.
  • Benchchem. (2025).
  • MDPI. (2022).
  • PubChem. (n.d.). 4-Methylquinoline.
  • ChemicalBook. (n.d.). 4-methylquinoline CAS#: 491-35-0. ChemicalBook.

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Foundational

A Technical Guide to the In Vitro Evaluation of 5-Methoxy-4-methylquinoline: A Framework for Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Derivatives of quinoline h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, lesser-studied derivative, 5-Methoxy-4-methylquinoline . While extensive research exists for the broader quinoline class, dedicated pharmacological data for this particular molecule is sparse. This document, therefore, serves as an in-depth technical guide and a proposed strategic framework for its comprehensive in vitro evaluation. We will outline a logical, multi-tiered approach, beginning with fundamental characterization and proceeding through broad-spectrum biological screening to potential mechanism-of-action studies. The protocols and workflows described herein are designed to establish a foundational understanding of the compound's biological potential, providing a self-validating system for researchers and drug development professionals to generate robust and reliable data.

Foundational Characterization: The Prerequisite for Biological Assessment

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the test compound. This is non-negotiable for data integrity.

  • Methodologies: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are the gold standards.

  • Trustworthiness Causality: An impure sample containing a highly active contaminant could falsely suggest activity in the parent compound. A minimum purity of >95% is required for initial screening, with >98% preferred for mechanistic studies.

Aqueous Solubility and Stock Solution Stability

Most in vitro assays are conducted in aqueous buffer or cell culture media. Poor solubility is a primary cause of artifactual results and low reproducibility.

  • Protocol: A kinetic solubility assay using nephelometry or a thermodynamic assay using the shake-flask method should be performed. The compound's stability in the chosen solvent (typically DMSO) should be assessed over time by HPLC to ensure it does not degrade during storage or experimentation.

  • Expertise Insight: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous media should ensure the final DMSO concentration is non-toxic to the cells or biological system, typically ≤0.5%.[4] This minimizes the risk of the compound precipitating in the assay well, which can interfere with optical readings and reduce the effective concentration.

Tier 1 Screening: Unveiling Primary Biological Activity

Given the known activities of the quinoline scaffold, a logical starting point is to screen 5-Methoxy-4-methylquinoline against two major therapeutic areas: oncology and infectious diseases.

Anticancer Cytotoxicity Evaluation

The potential of quinoline derivatives to act as anticancer agents is well-documented.[1][3] A primary cytotoxicity screen across a panel of representative cancer cell lines is a cost-effective method to identify potential activity.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 5-Methoxy-4-methylquinoline (DMSO Stock) Treatment Treat with Serial Dilutions of Compound (48-72h) Compound->Treatment Cells Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Seeding Seed Cells in 96-Well Plates Cells->Seeding Seeding->Treatment AddReagent Add Viability Reagent (e.g., MTT, Resazurin) Treatment->AddReagent Measure Measure Signal (Absorbance/Fluorescence) AddReagent->Measure Viability Calculate % Cell Viability vs. Vehicle Control Measure->Viability DoseResponse Plot Dose-Response Curve Viability->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: General workflow for in vitro cytotoxicity screening.

2.1.1 Protocol: MTT Cell Viability Assay The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[4][5][6]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 2X serial dilution of 5-Methoxy-4-methylquinoline in culture medium from the DMSO stock. The final concentration range should typically span from 100 µM to 0.1 µM. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., Doxorubicin).[4]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4][7]

Table 1: Hypothetical Cytotoxicity Data for 5-Methoxy-4-methylquinoline

Cell Line Cancer Type Compound IC50 (µM) Positive Control (Doxorubicin) IC50 (µM)
MCF-7 Breast Adenocarcinoma [Experimental Value] 1.5 ± 0.3
HCT116 Colorectal Carcinoma [Experimental Value] 2.1 ± 0.5
A549 Lung Carcinoma [Experimental Value] 3.5 ± 0.7

| HEK293 | Normal Kidney (Counter-screen) | [Experimental Value] | >50 |

Data should be presented as Mean ± Standard Deviation from at least three independent experiments.

Antimicrobial Susceptibility Testing

Many quinoline analogs, such as ciprofloxacin, are potent antimicrobial agents.[8] Therefore, assessing 5-Methoxy-4-methylquinoline for antibacterial and antifungal activity is a logical primary screen.

2.2.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 5-Methoxy-4-methylquinoline in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[6]

  • MIC Determination: The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed.[9][11]

Table 2: Hypothetical Antimicrobial Activity Data (MIC)

Microbial Strain Type Compound MIC (µg/mL) Positive Control (Ciprofloxacin/Amphotericin B) MIC (µg/mL)
S. aureus (ATCC 29213) Gram-positive Bacteria [Experimental Value] 0.5
E. coli (ATCC 25922) Gram-negative Bacteria [Experimental Value] 0.015

| C. albicans (ATCC 90028) | Fungus | [Experimental Value] | 0.25 |

Tier 2: Mechanistic Elucidation

Should the Tier 1 screening yield promising results (e.g., an IC50 < 10 µM or MIC < 16 µg/mL), the next logical step is to investigate the potential mechanism of action.

Investigating the Anticancer Mechanism

If significant cytotoxicity is observed, especially with selectivity for cancer cells over normal cells, several mechanistic pathways common to quinoline derivatives should be investigated.

3.1.1 Apoptosis Induction A primary mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis.[12]

  • Caspase Activity Assay: Caspases are key executioner proteins in the apoptotic cascade. A luminescent assay (e.g., Caspase-Glo® 3/7) can quantify their activity in compound-treated cells. An increase in luminescence compared to vehicle-treated cells indicates apoptosis induction.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the cell death process.[13]

3.1.2 Cell Cycle Analysis Anticancer compounds can exert their effects by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[14]

  • Protocol: Treat cells with the compound at its IC50 concentration for 24 hours. Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) and analyze the DNA content of the cell population by flow cytometry. A significant accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

3.1.3 Potential Signaling Pathway Inhibition Structurally related methoxy-quinoline derivatives have been shown to inhibit key cancer-related signaling pathways like PI3K/AKT/mTOR or act as EZH2 inhibitors.[6][14][15]

  • Hypothesis-Driven Approach: Based on the observed phenotype, Western blotting can be used to probe the phosphorylation status and expression levels of key proteins in these pathways (e.g., p-AKT, p-mTOR, H3K27me3) in response to compound treatment.

Potential Signaling Pathway for Investigation

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 5-Methoxy-4-methylquinoline (Hypothesized Target) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR pathway, a potential target for quinoline derivatives.

Conclusion and Future Outlook

This guide provides a structured, multi-tiered framework for the initial in vitro evaluation of 5-Methoxy-4-methylquinoline. By systematically assessing its foundational properties, screening for broad biological activity, and subsequently probing for a potential mechanism of action, researchers can build a robust data package to determine its therapeutic potential. Positive and reproducible results from this framework would justify advancing the compound to more complex studies, including target deconvolution, lead optimization, and eventual in vivo efficacy and safety assessments. This logical progression ensures that resources are directed efficiently, building a solid scientific foundation for any future drug development efforts.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. Available at: [Link]

  • Microbiology Society. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. YouTube. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Standards. Available at: [Link]

  • da Silva, T. C., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. Available at: [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved January 19, 2026, from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences Blog. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Available at: [Link]

  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1250, 131758. Available at: [Link]

  • Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 123-134. Available at: [Link]

  • Liu, X., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(10), 1333. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR, 10(11), 88-97. Available at: [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank. Available at: [Link]

  • Kim, J. Y., et al. (2014). Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) and [C-11]MPEQ Targeting Metabotropic Glutamate Receptor 5 (mGluR5). Bulletin of the Korean Chemical Society, 35(8), 2305-2308. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Methoxyquinoline-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(15), 4989. Available at: [Link]

  • Hanna-Elias, A., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 150-156. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxy-4-methylquinoline. Retrieved January 19, 2026, from [Link]

  • Fakhfakh, M. A., et al. (2013). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Medicinal Chemistry Research, 22(7), 3161-3171. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

5-Methoxy-4-methylquinoline synthesis protocol optimization

An Application Note and Protocol for the Optimized Synthesis of 5-Methoxy-4-methylquinoline For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Optimized Synthesis of 5-Methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Derivatives of quinoline exhibit a wide spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] 5-Methoxy-4-methylquinoline is a specific derivative with potential applications in drug discovery and materials science. The strategic placement of the methoxy and methyl groups can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

This application note provides a detailed, optimized protocol for the synthesis of 5-Methoxy-4-methylquinoline. It moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy, potential challenges, and methods for ensuring a high-purity final product.

Overview of Synthetic Strategies for Quinolines

Several classical methods exist for the synthesis of the quinoline ring system, each with its own advantages and limitations. These include:

  • Skraup Synthesis: Involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] While effective for unsubstituted quinoline, it is a notoriously vigorous reaction and can lead to mixtures of isomers with substituted anilines.[3]

  • Doebner-von Miller Reaction: A more versatile method that uses anilines and α,β-unsaturated carbonyl compounds.[1][4] However, with meta-substituted anilines like m-anisidine, controlling the regioselectivity of the cyclization can be challenging, often resulting in a mixture of 5- and 7-substituted quinolines.[5]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[6][7] It offers excellent regiocontrol but requires starting materials that may not be readily available.

  • Combes Quinoline Synthesis: This approach utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] It is a widely used method for preparing 2,4-disubstituted quinolines.[8]

Selection of an Optimal Synthetic Pathway: The Combes Synthesis

For the synthesis of 5-Methoxy-4-methylquinoline, the Combes synthesis presents a highly advantageous route due to the commercial availability and relative low cost of the starting materials: m-anisidine and acetylacetone (pentane-2,4-dione).

The primary challenge in using a meta-substituted aniline like m-anisidine is controlling the regioselectivity of the acid-catalyzed cyclization, which can potentially yield both the desired 5-methoxy and the undesired 7-methoxy isomers. However, the reaction conditions can be optimized to favor the formation of the 5-methoxy product. Steric hindrance from the methoxy group can influence the direction of the cyclization, and the choice of a suitable acid catalyst is crucial. Polyphosphoric acid (PPA) is often an effective catalyst for this cyclization, promoting the reaction at a lower temperature than sulfuric acid and often with improved regioselectivity.

Reaction Mechanism

The Combes synthesis proceeds through three main stages:

  • Enamine Formation: The reaction is initiated by the condensation of m-anisidine with one of the carbonyl groups of acetylacetone to form an enamine intermediate (a Schiff base tautomer).

  • Acid-Catalyzed Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aromatic ring. This is the rate-determining step and the point at which regioselectivity is established.[8]

  • Dehydration/Aromatization: The resulting intermediate undergoes dehydration to form the stable, aromatic quinoline ring.

Combes Synthesis Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Aromatization A m-Anisidine + Acetylacetone B Schiff Base Intermediate A->B -H2O C Enamine Tautomer B->C Tautomerization D Protonated Enamine C->D +H+ E Cyclized Intermediate D->E Electrophilic Attack F Dehydrated Intermediate E->F -H2O, -H+ G 5-Methoxy-4-methylquinoline F->G Aromatization Experimental_Workflow start Start step1 1. Reactant Mixing Combine m-anisidine and acetylacetone. Stir at room temp for 30 min. start->step1 step2 2. Addition to PPA Heat PPA to 70°C. Slowly add the reactant mixture. step1->step2 step3 3. Reaction Heat to 120-130°C for 2-3 hours. Monitor by TLC. step2->step3 step4 4. Quenching & Neutralization Cool and pour onto ice. Neutralize with sat. NaHCO₃ solution. step3->step4 step5 5. Extraction Extract with Dichloromethane (3x). step4->step5 step6 6. Drying & Concentration Dry organic layer with Na₂SO₄. Evaporate solvent under reduced pressure. step5->step6 step7 7. Purification Purify crude product by column chromatography. step6->step7 end_node Pure 5-Methoxy-4-methylquinoline step7->end_node

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 5-Methoxy-4-methylquinoline

Introduction: 5-Methoxy-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methoxy-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast array of biological activities and unique physicochemical properties. The specific substitution pattern of a methoxy group at the 5-position and a methyl group at the 4-position can significantly influence the molecule's electron density, steric profile, and potential for intermolecular interactions. Therefore, rigorous analytical characterization is imperative to confirm its structural identity, assess its purity, and establish a reliable profile for its use in research, drug discovery, and quality control settings.

This technical guide provides a comprehensive suite of analytical methods and detailed protocols for the characterization of 5-Methoxy-4-methylquinoline. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of analysis.

Physicochemical and Spectroscopic Data Summary

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. The following tables summarize the key physicochemical and spectroscopic data for 5-Methoxy-4-methylquinoline.

Table 1: Physicochemical Properties of 5-Methoxy-4-methylquinoline

PropertyValue / CharacteristicReference / Rationale
CAS Number Not explicitly available; requires registrationBased on novelty of specific substitution
Molecular Formula C₁₁H₁₁NOCalculated from structure
Molecular Weight 173.21 g/mol Calculated from structure[1][2]
Appearance Expected to be a solid or oil at room temperatureGeneral property of similar quinoline derivatives
LogP (Predicted) ~2.5Estimation based on similar structures[1]
Topological Polar Surface Area (TPSA) 22.12 ŲEstimation based on similar structures[1]
Hydrogen Bond Acceptors 2 (N and O)Calculated from structure[1]
Hydrogen Bond Donors 0Calculated from structure[1]
Rotatable Bonds 1Calculated from structure[1]

Table 2: Key Spectroscopic and Chromatographic Data Summary

TechniqueParameterExpected Value
¹H NMR (CDCl₃) Methyl Protons (-CH₃, -OCH₃)δ ~2.6 ppm (4-CH₃), δ ~4.0 ppm (5-OCH₃)
GC-MS Molecular Ion (M⁺)m/z 173
HPLC-UV λmax~230-250 nm and ~300-320 nm
FT-IR C=N, C=C Stretching (Aromatic)~1620-1450 cm⁻¹
FT-IR C-O Stretching (Aryl Ether)~1270-1230 cm⁻¹ (asymmetric), ~1050-1010 cm⁻¹ (symmetric)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of non-volatile and thermally stable organic compounds. The method separates the target analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. For 5-Methoxy-4-methylquinoline, its aromatic nature makes it an ideal candidate for analysis on a C18 column with UV detection.

Experimental Protocol: RP-HPLC

Rationale for Method Choices:

  • Column: A C18 column is chosen for its excellent retention and selectivity for aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of compounds with a range of polarities. Formic acid is added to acidify the mobile phase (pH ~2.7), which protonates the basic nitrogen of the quinoline ring. This ensures a single ionic species, leading to sharp, symmetrical peaks and improved reproducibility[3].

  • Detector: A Diode Array Detector (DAD) is selected to monitor multiple wavelengths, which is useful for identifying impurities that may have different UV maxima and for confirming peak purity. Wavelengths are selected based on the typical absorbance of the quinoline chromophore[3].

Materials and Reagents:

  • 5-Methoxy-4-methylquinoline sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • 0.22 µm Syringe Filters (PTFE or Nylon)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Run the analysis using the parameters outlined in Table 3.

  • Data Analysis:

    • Integrate the peak corresponding to 5-Methoxy-4-methylquinoline and any impurity peaks.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.

Table 3: HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD, 240 nm (primary) and 310 nm (secondary)
Injection Volume 5 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying the compound by its molecular weight and characteristic fragmentation pattern, as well as for detecting and identifying volatile impurities.[4]

Experimental Protocol: GC-MS

Rationale for Method Choices:

  • Column: A nonpolar HP-5ms (or equivalent 5% phenyl methylpolysiloxane) column is selected as it provides excellent separation for a wide range of semi-volatile organic compounds, including aromatic heterocycles.[5][6]

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, creating a molecular fingerprint that can be compared to libraries for identification.[5]

  • Oven Program: A temperature ramp is used to ensure that compounds with different boiling points are effectively separated and elute as sharp peaks.[5][6]

Materials and Reagents:

  • 5-Methoxy-4-methylquinoline sample

  • GC-grade Dichloromethane or Ethyl Acetate

  • 2 mL GC vials with septa

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane.

  • Instrumentation and Conditions:

    • Set up the GC-MS system according to the parameters in Table 4.

  • Data Acquisition:

    • Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • In the mass spectrum of the main peak, identify the molecular ion peak (M⁺) at m/z 173.

    • Analyze the fragmentation pattern. Expected fragments may include the loss of a methyl group (-CH₃, m/z 158), loss of a methoxy radical (-•OCH₃, m/z 142), or loss of carbon monoxide (-CO, m/z 145), which are characteristic of methoxy-substituted aromatics.

Table 4: GC-MS Method Parameters

ParameterCondition
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 260 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program Start at 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 400

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Method Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common, non-protic solvent that dissolves a wide range of organic compounds and has a well-defined solvent peak for referencing.[5]

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard because it is chemically inert and its signal (defined as 0 ppm) does not overlap with most organic proton or carbon signals.[5][6]

Materials and Reagents:

  • 5-Methoxy-4-methylquinoline sample (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

    • Cap the tube and gently invert to ensure a homogeneous solution.

  • Instrumentation and Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher field) NMR spectrometer.

    • Standard single-pulse experiments for ¹H and proton-decoupled experiments for ¹³C are typically sufficient.

  • Data Analysis:

    • Calibrate the ¹H spectrum to the TMS peak at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity. The expected shifts in Table 5 are predicted based on the analysis of structurally similar quinoline derivatives.[7][8]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale / Notes
H-2 ~8.7~150Doublet, adjacent to quinoline nitrogen.
H-3 ~7.2~121Doublet, coupled to H-2.
4-CH₃ ~2.6~18Singlet, methyl group on an aromatic ring.
5-OCH₃ ~4.0~56Singlet, methoxy group protons.
C-4 -~144Quaternary carbon attached to methyl group.
C-5 -~155Quaternary carbon attached to methoxy group.
H-6 ~7.3~105Doublet, ortho to the methoxy group.
H-7 ~7.6~130Triplet, coupled to H-6 and H-8.
H-8 ~7.8~118Doublet, deshielded by proximity to the quinoline nitrogen.
C-4a, C-8a -~128, ~148Quaternary carbons at the ring junction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "molecular fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Rationale for Method Choices:

  • ATR Accessory: An ATR accessory is used for its simplicity, as it requires minimal to no sample preparation for liquid or solid samples and is easy to clean.[5]

Procedure:

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample scan against the background.

    • Identify the characteristic absorption bands using the data in Table 6.

Table 6: Characteristic FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₃, -OCH₃)2980 - 2850Medium-Weak
C=N and C=C Ring Stretching1620 - 1450Strong-Medium
Asymmetric C-O-C Stretch (Aryl Ether)1270 - 1230Strong
Symmetric C-O-C Stretch (Aryl Ether)1050 - 1010Medium
C-H Out-of-Plane Bending900 - 675Strong

Integrated Analytical Workflow and Visualization

A comprehensive characterization of 5-Methoxy-4-methylquinoline relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete and validated profile of the molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Final Data Package Synthesis Synthesized Product HPLC HPLC (Purity Assessment) Synthesis->HPLC GCMS GC-MS (Identity & Volatile Impurities) Synthesis->GCMS NMR NMR (Structural Elucidation) Synthesis->NMR FTIR FT-IR (Functional Groups) Synthesis->FTIR Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report GCMS->Report NMR->Report FTIR->Report

Caption: Overall workflow for the characterization of 5-Methoxy-4-methylquinoline.

G cluster_techniques Orthogonal Analytical Techniques Analyte 5-Methoxy-4-methylquinoline C₁₁H₁₁NO MW: 173.21 Purity Purity HPLC (% Area) GC-MS (% Area) Analyte->Purity Quantifies Purity Identity Identity GC-MS (MW = 173) FT-IR (Functional Groups) Analyte->Identity Confirms Identity Structure Structure ¹H & ¹³C NMR MS Fragmentation Analyte->Structure Elucidates Structure

Sources

Method

Determining the Purity of 5-Methoxy-4-methylquinoline: An Application of HPLC and NMR Spectroscopy

Introduction In the realms of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The purity of a compound directly influences its biological activity, safe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The purity of a compound directly influences its biological activity, safety profile, and reproducibility of experimental data. This application note details the robust analytical methodologies for assessing the purity of 5-Methoxy-4-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed as orthogonal techniques to provide a comprehensive purity profile, ensuring the identity, quality, and integrity of the compound.[1][2]

The structural elucidation and purity determination of organic molecules are fundamental aspects of chemical analysis.[3][4][5] HPLC offers high-resolution separation of the main compound from its impurities, while NMR provides detailed structural information and the potential for quantitative analysis.[6][7][8] The combined use of these powerful analytical tools offers a high degree of confidence in the purity assessment of 5-Methoxy-4-methylquinoline.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

1.1. Scientific Principles of HPLC for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most widely used mode of liquid chromatography for the analysis of small organic molecules.[9][10][11][12][13] This technique utilizes a nonpolar stationary phase and a polar mobile phase.[9][11] The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More hydrophobic compounds, like 5-Methoxy-4-methylquinoline, will have a stronger interaction with the nonpolar stationary phase and thus elute later than more polar impurities.[9]

The purity of the compound is typically determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.[14] This method assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of known purity can be used to create a calibration curve.

1.2. Experimental Protocol: HPLC Method for 5-Methoxy-4-methylquinoline

This protocol is designed to be a starting point and may require optimization based on the specific impurities present in the sample.

Instrumentation and Materials:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • 5-Methoxy-4-methylquinoline sample

Sample Preparation:

  • Prepare a stock solution of 5-Methoxy-4-methylquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[15]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[16][17]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[18]
Injection Volume 10 µL

Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area normalization method:[19]

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

1.3. Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Purity data1->data2

Caption: Workflow for HPLC analysis of 5-Methoxy-4-methylquinoline.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

2.1. Scientific Principles of NMR for Purity Determination

NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds and can also be used to assess purity.[7][8] ¹H NMR provides information about the number and chemical environment of protons in a molecule, while ¹³C NMR provides similar information for carbon atoms.[3][4][20]

For purity analysis, the ¹H NMR spectrum is particularly useful. The presence of signals that do not correspond to the main compound can indicate the presence of impurities.[21][22] The integration of these impurity signals relative to the signals of the main compound can provide a semi-quantitative measure of purity. For a more accurate determination, Quantitative NMR (qNMR) can be employed, which involves the use of an internal standard of known concentration.[6][23][24]

2.2. Experimental Protocol: ¹H and ¹³C NMR of 5-Methoxy-4-methylquinoline

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5-Methoxy-4-methylquinoline sample

Sample Preparation:

  • Dissolve approximately 5-10 mg of the 5-Methoxy-4-methylquinoline sample in 0.6-0.7 mL of the chosen deuterated solvent.[15]

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

NMR Data Acquisition:

Parameter¹H NMR¹³C NMR
Pulse Program Standard 1D protonStandard 1D carbon with proton decoupling
Number of Scans 16-641024 or more
Relaxation Delay 1-2 seconds2-5 seconds

Data Processing and Interpretation:

  • Apply Fourier transformation to the raw data.

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the signals to the protons and carbons of 5-Methoxy-4-methylquinoline.

  • Identify any unassigned peaks as potential impurities.[22]

2.3. Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr1 ¹H NMR Acquisition prep2->nmr1 nmr2 ¹³C NMR Acquisition prep2->nmr2 data1 Process Spectra nmr1->data1 nmr2->data1 data2 Assign Signals data1->data2 data3 Identify Impurity Signals data2->data3

Caption: Workflow for NMR analysis of 5-Methoxy-4-methylquinoline.

Part 3: Data Integration and Purity Confirmation

A comprehensive assessment of purity is achieved by combining the results from both HPLC and NMR analyses. HPLC provides a quantitative measure of purity based on the relative peak areas, while NMR confirms the structural identity of the main component and helps to identify the nature of any impurities present.

Summary of Analytical Results:

TechniqueParameterResult
HPLC Purity by Area Normalizatione.g., >98%
¹H NMR Structural ConfirmationConsistent with 5-Methoxy-4-methylquinoline
Impurity Signalse.g., <2% based on integration
¹³C NMR Structural ConfirmationConsistent with 5-Methoxy-4-methylquinoline

The combination of HPLC and NMR spectroscopy provides a robust and reliable approach for determining the purity of 5-Methoxy-4-methylquinoline. The protocols outlined in this application note are based on established analytical principles and are compliant with international guidelines for analytical method validation.[25][26][27][28][29][30] The detailed experimental procedures and data analysis workflows serve as a valuable resource for researchers and scientists in the field of drug development and quality control.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube.

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.

  • Distinguishing Impurities … Part 1. ACD/Labs.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech.

  • ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). ICH.

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). SGS.

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

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  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25). Semantic Scholar. [Link]

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  • HPLC Sample Preparation. Organomation.

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Application

Application Notes and Protocols for Biological Assays of 5-Methoxy-4-methylquinoline

Abstract This guide provides a comprehensive, tiered framework for evaluating the biological activity of 5-Methoxy-4-methylquinoline, a novel quinoline derivative. Quinoline scaffolds are privileged structures in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, tiered framework for evaluating the biological activity of 5-Methoxy-4-methylquinoline, a novel quinoline derivative. Quinoline scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] Given the limited direct research on this specific molecule, this document outlines a logical, stepwise approach for its initial characterization. We present detailed protocols, from fundamental cytotoxicity assessment to specific, target-based assays, designed to be robust, reproducible, and self-validating. The methodologies are grounded in established principles of drug discovery and are intended for researchers, scientists, and drug development professionals seeking to elucidate the compound's therapeutic potential.

Introduction and Rationale

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous natural and synthetic bioactive molecules.[1][5] Their versatile structure allows for interaction with diverse biological targets, including enzymes like kinases and topoisomerases, as well as roles in antibacterial and antimalarial applications.[1][2][6][7] 5-Methoxy-4-methylquinoline is a distinct analogue within this class. While direct biological data is sparse, the known activities of structurally related compounds suggest potential efficacy in oncology or infectious diseases.[1][8]

This guide proposes a systematic, tiered approach to screen and characterize 5-Methoxy-4-methylquinoline. The workflow is designed to first establish a foundational understanding of its general bioactivity and then to progressively narrow the focus toward specific mechanisms of action. This strategy maximizes resource efficiency and ensures that subsequent, more complex assays are built upon a solid empirical foundation.

Compound Management and Preparation

Proper handling of a test compound is paramount for generating reliable and reproducible data. The physicochemical properties of 5-Methoxy-4-methylquinoline, such as solubility and stability, will dictate its formulation for biological assays.

Protocol 2.1: Preparation of Stock Solutions

  • Solubility Testing: Begin by assessing the solubility of 5-Methoxy-4-methylquinoline in common laboratory solvents. Test dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS). Most small organic molecules are readily soluble in DMSO.

  • Stock Solution Preparation:

    • Accurately weigh 5-10 mg of the compound using an analytical balance.

    • Dissolve the compound in 100% cell culture-grade DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or sonication.

    • Causality Note: Using a high-concentration stock minimizes the final concentration of DMSO in the assay, as high levels of DMSO (>0.5%) can be toxic to cells and interfere with assay results.

  • Aliquoting and Storage:

    • Aliquot the primary stock into single-use volumes in sterile, light-protected tubes.

    • Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the highest dose tested does not exceed 0.5%.

Tier 1: Primary Screening - General Bioactivity and Cytotoxicity

The initial goal is to determine if 5-Methoxy-4-methylquinoline exhibits any biological effect on living cells and to identify a suitable concentration range for further testing. A cell viability assay is the cornerstone of this primary screen.

3.1. Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] This assay is widely used due to its simplicity, high throughput, and reproducibility.

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CompoundPrep Prepare Compound Stock (Protocol 2.1) CellSeed Seed Cells in 96-Well Plate Treat Treat Cells with Compound Dilutions CellSeed->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent (Incubate 4h) Incubate->AddMTT Solubilize Add Solubilization Solution (Incubate O/N) AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol 3.1: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies and should be optimized for specific cell lines.[10][11]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HCT116 colorectal carcinoma or MCF-7 breast adenocarcinoma) under standard conditions.

    • Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[11]

    • Causality Note: Seeding density is critical. Too few cells will result in a low signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of 5-Methoxy-4-methylquinoline in culture medium from your stock solution. A typical starting range is 100 µM down to ~0.1 µM.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.5%). This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm assay performance.

      • Media Blank: Wells containing only culture medium to measure background absorbance.

    • Carefully remove the old media from the cells and add 100 µL of the compound dilutions or control solutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C, protecting the plate from light. During this time, viable cells will convert the MTT to purple formazan crystals.[11]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]

    • Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently mix the contents of each well by pipetting.

    • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each concentration:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation and Interpretation

The results of the primary screen should be summarized to guide the next steps.

Table 1: Hypothetical Cytotoxicity Data for 5-Methoxy-4-methylquinoline

Cell LineIncubation TimeIC50 (µM)Assay Quality (Z'-Factor)
HCT11648h8.20.81
MCF-748h15.60.77
A54948h> 500.85
HEK293 (non-cancerous)48h> 500.79

Interpretation: The hypothetical data suggests that 5-Methoxy-4-methylquinoline exhibits moderate, selective cytotoxicity against colorectal and breast cancer cell lines while showing minimal effect on non-cancerous HEK293 cells. An IC50 in the single-digit micromolar range for HCT116 cells warrants further investigation. The Z'-factor values are all >0.5, indicating an excellent and reliable assay.[12][13]

Tier 2: Mechanism of Action (MoA) Elucidation

Based on the primary screening data and the common targets of quinoline derivatives, a plausible hypothesis is that 5-Methoxy-4-methylquinoline may function as a kinase inhibitor.[5] Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14][15] This tier focuses on testing this hypothesis directly.

4.1. Hypothetical Target Pathway: PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. It is frequently hyperactivated in cancers like colorectal and breast cancer.[16] We will proceed with the hypothesis that our compound inhibits a kinase within this pathway.

G cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Phosphorylates (Activates) Survival Survival AKT->Survival Proliferation Proliferation & Growth mTOR->Proliferation Compound 5-Methoxy-4- methylquinoline Compound->AKT Inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Protocol 4.1: Cellular Target Engagement via Western Blot

To determine if 5-Methoxy-4-methylquinoline affects the PI3K/AKT/mTOR pathway in cells, we can measure the phosphorylation status of key proteins. A decrease in the phosphorylation of AKT (at Ser473) or its downstream targets would suggest on-target activity. Western blotting is the gold-standard technique for this purpose.[14][15]

  • Sample Preparation:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 5-Methoxy-4-methylquinoline at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value determined previously) for a short duration (e.g., 2-6 hours). Include a vehicle (DMSO) control.

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors.[17]

    • Causality Note: Phosphatase inhibitors are essential to preserve the phosphorylation state of proteins, which can be rapidly reversed upon cell lysis.[14][17]

    • Scrape the cell lysate, collect it in a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling for 5 minutes in 2x Laemmli sample buffer.[14][17]

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[15][17]

    • Causality Note: PVDF membranes are more robust than nitrocellulose and are recommended for protocols that may involve stripping and reprobing.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[14][17]

    • Causality Note: BSA is preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (like casein) that can cause high background.[17][18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).

    • Wash the membrane three times for 5 minutes each with TBST.[14][17]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.[14]

  • Stripping and Reprobing:

    • To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and reprobed for total AKT and a loading control like GAPDH or β-actin.[15] This allows for the quantification of the fraction of phosphorylated protein relative to the total protein.[15]

4.2. In Vitro Biochemical Kinase Assay

A cellular assay demonstrates a phenotypic effect but does not prove direct inhibition. An in vitro biochemical assay using a purified kinase and substrate is necessary to confirm that 5-Methoxy-4-methylquinoline directly inhibits the target enzyme.[19][20][21]

Protocol 4.2: In Vitro AKT Kinase Assay (Conceptual)

  • Assay Principle: This assay measures the amount of ATP consumed by a purified kinase (e.g., recombinant human AKT1) during the phosphorylation of a specific substrate peptide. The remaining ATP is then detected, with a lower signal indicating higher kinase activity.

  • Reagents: Purified active AKT1 kinase, appropriate substrate peptide, ATP, and a detection system (e.g., ADP-Glo™, which quantifies ADP produced).

  • Procedure:

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of 5-Methoxy-4-methylquinoline.

    • Initiate the kinase reaction by adding a defined concentration of ATP.[19] Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the % inhibition relative to a DMSO control and determine the IC50 value for direct enzyme inhibition.

Assay Validation and Quality Control

For any screening assay, especially in a high-throughput setting, it is crucial to assess its quality and robustness. The Z-factor (or Z-prime) is a statistical parameter used for this purpose.[12][22]

  • Z-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the positive (e.g., Staurosporine) and negative (e.g., DMSO vehicle) controls.

  • Interpretation of Z'-Factor Values: [13][23]

    • Z' = 1: An ideal assay.

    • 1 > Z' ≥ 0.5: An excellent assay, suitable for high-throughput screening.

    • 0.5 > Z' > 0: A marginal assay; may require optimization.

    • Z' < 0: A poor assay, not suitable for screening.

By consistently calculating the Z'-factor for each plate, researchers can ensure the reliability and reproducibility of their screening data.[22][24]

Conclusion and Future Directions

This document outlines a structured, multi-tiered approach for the initial biological characterization of 5-Methoxy-4-methylquinoline. By starting with broad cytotoxicity screening and progressing to specific, hypothesis-driven mechanistic studies, researchers can efficiently profile this novel compound. Positive results from the described assays—specifically, selective cytotoxicity and confirmed direct inhibition of a cancer-relevant kinase—would provide a strong rationale for advancing the compound into further preclinical development, including lead optimization, broader kinase panel screening, and eventually, in vivo animal models.

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Method

Introduction: Contextualizing 5-Methoxy-4-methylquinoline in Drug Discovery

An Application Guide for the Comprehensive Cytotoxicity Profiling of 5-Methoxy-4-methylquinoline The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive Cytotoxicity Profiling of 5-Methoxy-4-methylquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific functionalization of the quinoline ring, such as the addition of methoxy and methyl groups, can profoundly influence the compound's biological activity, potency, and pharmacokinetic profile.[1]

While 5-Methoxy-4-methylquinoline is a distinct chemical entity, its structural analogs have shown promising, albeit complex, biological effects. Research into similar quinoline derivatives points towards several potential mechanisms of action, including the inhibition of key signaling pathways like PI3K/AKT/mTOR, modulation of enzymes critical for cancer progression such as EZH2, induction of programmed cell death (apoptosis), and cell cycle arrest.[3][4] For instance, certain 5-methoxyquinoline derivatives have been identified as inhibitors of EZH2, a histone methyltransferase often dysregulated in cancer, and have demonstrated anti-viability effects against tumor cell lines.[4]

Given this background, a thorough and multi-parametric evaluation of the cytotoxic potential of 5-Methoxy-4-methylquinoline is a critical first step in characterizing its pharmacological profile. A substance's ability to cause cell damage or death—its cytotoxicity—is a crucial endpoint in drug discovery.[5] It can indicate a desired therapeutic effect, such as in oncology, or an undesirable toxicological liability.

This guide provides a detailed framework for researchers to systematically investigate the cytotoxic effects of 5-Methoxy-4-methylquinoline. We will move beyond a single-endpoint assay to build a comprehensive cellular profile, elucidating not only if the compound is cytotoxic, but also beginning to explore how. The protocols herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. We will detail methods for assessing metabolic activity, membrane integrity, apoptosis induction, and oxidative stress, providing a holistic view of the compound's impact on cellular health.

Foundational Cytotoxicity Screening: The MTT Assay for Metabolic Viability

The initial assessment of cytotoxicity often begins with a measure of metabolic activity, as this provides a robust indication of overall cell health and viability. The MTT assay is a classic colorimetric method that quantifies the mitochondrial reductase activity in living cells, which is directly proportional to the number of viable cells.[6][7][8][9] In this assay, the water-soluble yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[6][9] The amount of formazan, which is solubilized before measurement, is quantified spectrophotometrically.[8]

Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) to allow for cell adherence seed->incubate_24h treat Treat cells with serial dilutions of 5-Methoxy-4-methylquinoline. Include Vehicle and Untreated Controls. incubate_24h->treat incubate_treat Incubate for desired exposure period (e.g., 24, 48, 72h) treat->incubate_treat add_mtt Add MTT solution (final conc. ~0.5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C for formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., acidified isopropanol or SDS-HCl) incubate_mtt->solubilize shake Agitate plate on orbital shaker for 15 min to dissolve crystals solubilize->shake read Read absorbance at ~570 nm shake->read

Caption: Workflow diagram for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Methoxy-4-methylquinoline stock solution (e.g., in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS).[8][9] Store protected from light at 4°C or -20°C.[7][9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: On day one, trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 7,500 cells/well in 100 µL of complete media) and incubate overnight at 37°C with 5% CO₂.[8]

  • Compound Preparation & Treatment: On day two, prepare serial dilutions of 5-Methoxy-4-methylquinoline in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Essential Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.

      • Blank Control: Wells containing complete culture medium without cells to measure background absorbance.[8]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[7][8]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[7] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[7][8]

  • Reading: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6][8] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[6][8] A reference wavelength of ~620-630 nm can be used to reduce background noise.[6][7]

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log-concentration of 5-Methoxy-4-methylquinoline to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Concentration (µM)Absorbance (570nm)Corrected Absorbance% Viability
Vehicle Control (0)1.2501.200100.0%
0.11.2141.16497.0%
1.01.0581.00884.0%
10.00.6860.63653.0%
100.00.2120.16213.5%
Blank (No Cells)0.050N/AN/A

Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Release Assay

While the MTT assay measures metabolic downturn, it doesn't definitively distinguish between a cytostatic effect (growth inhibition) and a cytotoxic effect (cell death).[10] The Lactate Dehydrogenase (LDH) assay directly measures cytotoxicity by quantifying the loss of plasma membrane integrity.[11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12][13] The amount of LDH in the supernatant is proportional to the number of dead cells.[12][14]

Principle of the LDH Assay

LDH_Principle cluster_cell Cell State cluster_reaction Enzymatic Reaction live_cell Live Cell (Intact Membrane) LDH is intracellular dead_cell Dead Cell (Compromised Membrane) LDH released into medium ldh Released LDH dead_cell->ldh Supernatant is collected reaction1 Lactate + NAD+  →  Pyruvate + NADH + H+ diaphorase NADH + H+ + Tetrazolium Salt (INT) (Diaphorase catalyst) reaction1->diaphorase NADH produced formazan Formazan (Colored Product) Absorbance at ~490 nm diaphorase->formazan

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Cells and compound-treated plates (prepared as in section 1.2)

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Solution (e.g., 10% Triton X-100)[15]

  • Clean 96-well flat-bottom plate (for supernatant transfer)

  • Multichannel pipette and plate reader

Procedure:

  • Prepare Controls on the Cell Plate: At the end of the compound incubation period, prepare the following controls:

    • Spontaneous LDH Release: Add 10 µL of assay buffer or sterile water to untreated control wells. This measures the baseline level of cell death.[15][16]

    • Maximum LDH Release: Add 10 µL of 10X Lysis Solution to a separate set of untreated control wells. This lyses all cells to establish the 100% release value.[16]

    • Volume Correction Control: Add 10 µL of assay buffer to all experimental wells to maintain equal volumes.

  • Incubate for Lysis: Incubate the plate at 37°C for 45 minutes to ensure complete lysis in the maximum release wells.[16]

  • Collect Supernatant: Centrifuge the plate at ~400 x g for 5 minutes to pellet any cells or debris.[15]

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[15][16]

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically by combining the substrate and assay buffer).[12]

  • Initiate Reaction: Add 50-100 µL of the reaction mixture to each well of the new plate containing the supernatant.[16]

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[12][16] A red formazan product will develop in wells with LDH activity.[12]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[16]

  • Reading: Measure the absorbance at 490 nm. A background reading at 680 nm can be subtracted to correct for instrument noise.[16]

Data Analysis
  • Correct all absorbance values by subtracting the background absorbance (680 nm).

  • Subtract the absorbance of the medium background control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Mechanistic Insight I: Detecting Apoptosis via Caspase-3/7 Activity

If 5-Methoxy-4-methylquinoline is confirmed to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a family of proteases called caspases.[17] Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the morphological hallmarks of apoptosis.[18] Measuring the activity of these caspases is a direct and sensitive method for detecting apoptosis.[19]

Luminescent or fluorescent assays use a substrate containing the caspase-3/7 recognition sequence, DEVD.[18][20] When cleaved by active caspase-3/7, the substrate releases a reporter molecule (e.g., aminoluciferin or a fluorophore), generating a quantifiable signal.[20]

Detailed Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

Materials:

  • Cells and compound-treated plates (white-walled 96-well plates are required for luminescence)

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Positive control for apoptosis (e.g., Staurosporine or Camptothecin)[17]

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with 5-Methoxy-4-methylquinoline in a white-walled 96-well plate as previously described. Include untreated, vehicle, and positive controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[20] This single addition lyses the cells and introduces the substrate.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Reading: Measure the luminescence using a plate-reading luminometer. The generated "glow-type" signal is stable for several hours.[20]

Data Analysis
  • Subtract the average luminescence of the blank (medium + reagent) wells from all other readings.

  • Express the data as Fold Change in Caspase-3/7 activity relative to the vehicle control:

    • Fold Change = Luminescence_Treated / Luminescence_Vehicle_Control

  • Plot the Fold Change against the compound concentration. A significant increase in luminescence indicates the induction of apoptosis.

Mechanistic Insight II: Quantifying Oxidative Stress with a ROS Assay

Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen, such as superoxide radicals and hydrogen peroxide.[21] While they play roles in cell signaling at low levels, their overproduction leads to oxidative stress, causing damage to DNA, proteins, and lipids, which can ultimately trigger cell death.[21][22] Many cytotoxic compounds exert their effects by inducing ROS. The most common method to measure intracellular ROS uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[21][22] Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22][23] The fluorescence intensity is proportional to the level of intracellular ROS.

Detailed Protocol: DCFH-DA ROS Assay

Materials:

  • Cells and compound-treated plates (black-walled, clear-bottom 96-well plates for fluorescence)

  • DCFH-DA probe (stock solution in DMSO, store at -20°C, protected from light)[22]

  • Serum-free culture medium or PBS

  • Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[21][22]

  • Fluorescence microplate reader (Excitation ~485-495 nm / Emission ~529-535 nm)[21][24]

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and gently wash the cells once with 100 µL of warm PBS or serum-free medium.[21]

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.[23]

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[21][24]

  • Compound Treatment:

    • Remove the DCFH-DA solution and wash the cells 1-2 times with PBS or serum-free medium to remove any probe that has not entered the cells.[23]

    • Add 100 µL of medium containing the desired concentrations of 5-Methoxy-4-methylquinoline (or positive/vehicle controls) to the wells.

  • Incubation: Incubate for the desired treatment period (this can be a shorter time course, e.g., 1-6 hours, as ROS production can be an early event).

  • Reading: Measure the fluorescence intensity immediately using a microplate reader with Ex/Em wavelengths of ~495/535 nm.[21]

Data Analysis
  • Subtract the average fluorescence of the blank (wells with no cells) from all readings.

  • Calculate the Fold Change in ROS production relative to the vehicle control.

    • Fold Change = Fluorescence_Treated / Fluorescence_Vehicle_Control

  • Plot the Fold Change against the compound concentration.

Advanced Profiling: High-Content Screening (HCS)

For a more comprehensive and nuanced understanding of cytotoxicity, High-Content Screening (HCS) offers a powerful solution. HCS combines automated microscopy with sophisticated image analysis software to simultaneously measure multiple cellular parameters in a single experiment.[25][26] This multiparametric approach can correlate various endpoints, such as cell number, nuclear morphology (condensation, fragmentation), membrane permeability, mitochondrial membrane potential, and specific protein markers.[26][27][28] By using a cocktail of fluorescent dyes, an HCS assay can provide a detailed "fingerprint" of a compound's cytotoxic effect, distinguishing between apoptosis, necrosis, and other cellular states.[26]

HCS Experimental Design

A typical HCS cytotoxicity assay might include:

  • Hoechst 33342: A nuclear stain to count cells and assess nuclear morphology.

  • Propidium Iodide or similar: A dye that only enters cells with compromised membranes, marking dead cells.[11]

  • TMRM or TMRE: A dye that accumulates in active mitochondria, allowing for measurement of mitochondrial membrane potential, which often collapses during apoptosis.[26]

  • Annexin V conjugate: Binds to phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis.

This approach allows for the classification of each cell within the population into distinct categories (healthy, early apoptotic, late apoptotic, necrotic), providing rich, quantitative data far beyond what is possible with single-endpoint bulk assays.

Conclusion and Forward Path

This application note outlines a tiered, multi-parametric strategy for the rigorous evaluation of 5-Methoxy-4-methylquinoline's cytotoxic properties. By systematically progressing from broad measures of cell viability (MTT) and membrane integrity (LDH) to more specific mechanistic assays for apoptosis (Caspase-3/7) and oxidative stress (ROS), researchers can build a comprehensive and robust data package. This layered approach not only determines the compound's IC₅₀ but also provides critical insights into its potential mechanism of action. Integrating these classical plate-reader assays with advanced techniques like High-Content Screening can further refine this understanding, paving the way for more informed decisions in the drug discovery and development pipeline.

References

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  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

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  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • lepidine, 491-35-0. The Good Scents Company. [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

Sources

Application

Characterizing a Novel Quinolone Analog: Application Notes for Antimicrobial Studies of 5-Methoxy-4-methylquinoline

For: Researchers, scientists, and drug development professionals. Introduction: The Promise of the Quinolone Scaffold The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous t...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Quinolone Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, and, most notably, antibacterial effects.[1][2][3] The evolution of quinolones, from the first-generation nalidixic acid to the highly potent modern fluoroquinolones, has provided essential treatments for a wide variety of bacterial infections.[4][5] These agents classically exert their bactericidal effects by targeting essential bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—thereby disrupting DNA replication and leading to cell death.[5][6][7][8]

This document serves as a comprehensive guide for researchers interested in evaluating the antimicrobial potential of 5-Methoxy-4-methylquinoline , a novel quinoline derivative. As specific antimicrobial data for this compound is not yet widely published, these application notes provide a robust framework of validated protocols. The methodologies are derived from established standards for characterizing new chemical entities within the quinoline class, ensuring a scientifically rigorous approach to determining its spectrum of activity, potency, and preliminary safety profile.

Hypothesized Mechanism of Action

Based on the structure of 5-Methoxy-4-methylquinoline, its primary antibacterial mechanism is hypothesized to be consistent with other quinolone antibiotics. The core scaffold likely facilitates the formation of a stable ternary complex with bacterial DNA and a type II topoisomerase (DNA gyrase or topoisomerase IV).[6][7] This complex traps the enzyme after it has cleaved the DNA, preventing the subsequent re-ligation step. The accumulation of these cleavage complexes results in double-stranded DNA breaks, which triggers the SOS response and ultimately leads to bacterial cell death.[5]

The specific substitutions on the quinoline ring, such as the 5-methoxy and 4-methyl groups, will critically influence the compound's potency, spectrum, and pharmacokinetic properties. These groups may affect binding affinity within the enzyme-DNA complex, cell permeability, or susceptibility to efflux pumps.[7]

Part 1: Foundational Characterization

Before initiating antimicrobial assays, it is critical to establish the fundamental physicochemical properties of 5-Methoxy-4-methylquinoline.

Purity and Identity Confirmation
  • Objective: To verify the identity and purity of the compound.

  • Methodology: Utilize High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure.

Solubility and Stability Assessment
  • Objective: To determine the compound's solubility in relevant solvents and its stability under experimental conditions.

  • Rationale: Poor solubility can lead to compound precipitation in assay media, resulting in artificially low potency readings.[9] Quinoline derivatives can also be sensitive to pH, light, and temperature, which may cause degradation over time.[10][11]

  • Protocol Outline:

    • Kinetic Solubility: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). Serially dilute this stock into aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and microbiological media (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB). Measure turbidity using a nephelometer or plate reader to determine the concentration at which precipitation occurs.[9]

    • Stability: Incubate the compound in the chosen assay medium at 37°C for the maximum duration of the planned experiment (e.g., 24 hours). Use a stability-indicating HPLC method to quantify the parent compound at various time points (0, 4, 8, 24 hours) to assess degradation.[10]

Part 2: Core Antimicrobial Efficacy Protocols

This section details the essential in vitro assays to define the antimicrobial profile of 5-Methoxy-4-methylquinoline.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This is the foundational assay to determine the potency of the compound against a panel of clinically relevant bacterial strains.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[14]

  • Workflow Diagram:

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare 0.5 McFarland Bacterial Suspension Plate Inoculate 96-Well Plate (Compound + Bacteria) Inoculum->Plate Compound Prepare 2x Serial Dilutions of Compound in CAMHB Compound->Plate Incubate Incubate 16-20h at 37°C Plate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC PlateMBC Plate from clear wells onto agar ReadMIC->PlateMBC Select Wells IncubateAgar Incubate Agar 18-24h at 37°C PlateMBC->IncubateAgar ReadMBC Read MBC: Lowest concentration with ≥99.9% killing IncubateAgar->ReadMBC

Caption: Workflow for MIC and MBC determination.

  • Detailed Step-by-Step Methodology (Broth Microdilution):

    • Bacterial Panel: Select a panel of Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) quality control strains.

    • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay plate.[15]

    • Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Methoxy-4-methylquinoline in CAMHB. A typical concentration range to screen is 128 µg/mL down to 0.06 µg/mL.[13]

    • Controls: Include a growth control (bacteria in CAMHB, no compound) and a sterility control (CAMHB only).

    • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume should be uniform (e.g., 100 µL or 200 µL).

    • Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

    • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration well where no turbidity (bacterial growth) is observed.[12]

    • MBC Determination: From each well that shows no visible growth (the MIC well and higher concentrations), plate a fixed volume (e.g., 10 µL) onto a non-selective agar plate. Incubate the agar plates at 37°C for 18-24 hours.

    • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

  • Data Presentation:

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus2921324Bactericidal (≤4)
E. coli25922864Bacteriostatic (>4)
P. aeruginosa2785364>128Tolerant
E. faecalis292121632Bactericidal (≤4)
(Note: Data shown is hypothetical and for illustrative purposes only)
Protocol 2.2: Time-Kill Kinetic Assay

This assay provides dynamic information about the compound's antimicrobial activity over time.

  • Principle: The rate and extent of bacterial killing are measured by quantifying viable bacteria (CFU/mL) at multiple time points after exposure to the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x MIC).[16][17] A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14] A bacteriostatic effect is characterized by a <3-log10 reduction.[16]

  • Detailed Step-by-Step Methodology:

    • Inoculum: Prepare a bacterial suspension in CAMHB adjusted to ~5 x 10⁵ CFU/mL, as described for the MIC assay.

    • Test Setup: Prepare flasks or tubes containing CAMHB with 5-Methoxy-4-methylquinoline at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

    • Inoculation: Inoculate each flask with the prepared bacterial suspension.

    • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[17]

    • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume of appropriate dilutions onto non-selective agar plates.

    • Incubation & Counting: Incubate plates for 18-24 hours at 37°C, then count the colonies to determine the CFU/mL at each time point.

    • Data Analysis: Plot the log10 CFU/mL versus time for each concentration.

  • Data Presentation:

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.715.695.70
26.505.104.804.10
47.804.303.902.90
88.903.802.80<2.00
129.104.10 (regrowth)2.50<2.00
249.205.50 (regrowth)2.40<2.00
(Note: Data shown is hypothetical and for illustrative purposes only)
Protocol 2.3: Anti-Biofilm Activity Assay

Biofilms represent a major challenge in treating chronic infections due to their inherent resistance to antimicrobials.[18]

  • Principle: The crystal violet assay is used to quantify the total biofilm biomass. The compound is tested for its ability to either prevent biofilm formation or eradicate pre-formed biofilms.[18][19][20]

  • Detailed Step-by-Step Methodology (Biofilm Prevention):

    • Inoculum: Prepare a bacterial suspension (e.g., S. aureus) in a biofilm-promoting medium like Tryptic Soy Broth (TSB) with 1% glucose.

    • Plating: Add the bacterial suspension to the wells of a 96-well flat-bottom plate.

    • Treatment: Immediately add serial dilutions of 5-Methoxy-4-methylquinoline to the wells. Include untreated wells as a positive control for biofilm formation.

    • Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow biofilm formation.[21]

    • Washing: Gently discard the planktonic culture and wash the wells carefully with PBS to remove non-adherent cells.[19]

    • Fixation: Heat-fix the plate at 60°C for 1 hour.[19]

    • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[20][22]

    • Washing: Discard the stain and wash the wells thoroughly with water until the wash water is clear.

    • Solubilization: Add 30% acetic acid or ethanol to each well to dissolve the bound crystal violet.[19][21]

    • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at ~595 nm using a plate reader.[19][20]

Part 3: Preliminary Safety & Selectivity Protocol

A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells.

Protocol 3.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[23] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[23][24]

  • Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_readout Readout Seed Seed Mammalian Cells in 96-Well Plate Adhere Allow Cells to Adhere (24h Incubation) Seed->Adhere Treat Treat Cells with Serial Dilutions of Compound Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h (Formazan Formation) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize ReadAbs Read Absorbance at ~570 nm Solubilize->ReadAbs Calc Calculate % Viability and IC50 ReadAbs->Calc

Caption: Workflow for the MTT cytotoxicity assay.

  • Detailed Step-by-Step Methodology:

    • Cell Culture: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Treatment: Remove the culture medium and replace it with fresh medium containing two-fold serial dilutions of 5-Methoxy-4-methylquinoline. Include wells with untreated cells (100% viability control) and wells with a known cytotoxic agent (positive control).

    • Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.[24]

    • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive and validated framework for the initial antimicrobial characterization of 5-Methoxy-4-methylquinoline. Successful execution of these assays will define its potency (MIC), mode of action (bacteriostatic vs. bactericidal via MBC and time-kill), anti-biofilm capabilities, and preliminary safety profile (cytotoxicity). Favorable results from this screening cascade—specifically, potent bactericidal activity against key pathogens and a high therapeutic index (IC₅₀ / MIC)—would strongly justify advancing the compound into more complex studies, including mechanism of action elucidation, resistance development studies, and in vivo efficacy models.

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  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Available from: [Link]

  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. Available from: [Link]

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  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 111. Available from: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Available from: [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Available from: [Link]

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Method

Application Notes &amp; Protocols: The Conrad-Limpach Synthesis of Substituted Quinolines

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Molecules incorporating this nitrogen-containing heterocycle exhibit a va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Molecules incorporating this nitrogen-containing heterocycle exhibit a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, remains a powerful and relevant method for constructing substituted 4-hydroxyquinolines (which exist in equilibrium with their quinolin-4-one tautomers).[3][4][5]

This document provides an in-depth guide for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles, critical parameters, and practical considerations necessary for the successful application of this classic reaction.

Theoretical Framework: Mechanism and Regioselectivity

The Conrad-Limpach synthesis is fundamentally a two-stage process involving the condensation of an aromatic amine (an aniline) with a β-ketoester, followed by a high-temperature thermal cyclization.[4][6]

Stage 1: Enamine Formation (Kinetic Control)

The reaction is initiated by the nucleophilic attack of the aniline's amino group on the electrophilic ketone carbonyl of the β-ketoester.[3][5] This pathway is kinetically favored and typically conducted at moderate temperatures (room temperature to ~100 °C) to yield a stable β-aminoacrylate intermediate (an enamine).[3][7] An acid catalyst is often employed to facilitate this condensation.[3]

Stage 2: Thermal Cyclization

The crucial ring-forming step requires significant thermal energy. The enamine intermediate is heated to temperatures around 250 °C in a high-boiling, inert solvent.[3][4] This high temperature facilitates an electrocyclic ring closure onto the aromatic ring, which is the rate-determining step of the synthesis.[3] This step temporarily disrupts the aromaticity of the aniline ring, contributing to the high energy barrier.[1] Subsequent elimination of an alcohol molecule (from the original ester) and tautomerization yields the final 4-hydroxyquinoline product.[3][5]

The final product is often represented as the 4-hydroxyquinoline (enol form), but it is widely believed that the quinolin-4(1H)-one (keto form) is the predominant tautomer.[3]

G cluster_stage1 Stage 1: Enamine Formation (Kinetic Control) cluster_stage2 Stage 2: Thermal Cyclization (~250 °C) A Aniline C Tetrahedral Intermediate A->C + H⁺ B β-Ketoester B->C D Schiff Base C->D - H₂O E β-Aminoacrylate (Enamine) D->E Tautomerization F Enamine (from Stage 1) G Electrocyclic Ring Closure (Rate-Determining Step) F->G Heat H Cyclized Intermediate G->H - ROH (Alcohol) I 4-Hydroxyquinoline (Enol Form) H->I Aromatization J Quinolin-4(1H)-one (Keto Form) I->J Tautomerization

Figure 1: Reaction mechanism of the Conrad-Limpach synthesis.

The Decisive Role of Temperature: Conrad-Limpach vs. Knorr Synthesis

A critical aspect of this chemistry is the regioselectivity governed by reaction temperature during the initial condensation. The β-ketoester possesses two electrophilic sites: the ketone (more reactive) and the ester (less reactive).

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive ketone carbonyl, leading to the enamine intermediate required for 4-hydroxyquinoline synthesis.[3][8]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., ~140 °C), the reaction becomes reversible.[8] While the attack on the ketone is faster, the reverse reaction is also fast. The attack on the less reactive ester carbonyl is slower but forms a more stable β-keto anilide intermediate.[8] Under these thermodynamically controlled conditions, this anilide accumulates and, upon cyclization, yields the isomeric 2-hydroxyquinoline.[3][7]

G cluster_conrad Conrad-Limpach Pathway cluster_knorr Knorr Pathway start Aniline + β-Ketoester conrad_cond Low Temp (e.g., RT) start->conrad_cond knorr_cond High Temp (e.g., 140 °C) start->knorr_cond conrad_int β-Aminoacrylate (Kinetic Product) conrad_cond->conrad_int Attack at Ketone conrad_prod 4-Hydroxyquinoline conrad_int->conrad_prod Cyclization (~250 °C) knorr_int β-Ketoanilide (Thermo. Product) knorr_cond->knorr_int Attack at Ester knorr_prod 2-Hydroxyquinoline knorr_int->knorr_prod Cyclization

Figure 2: Temperature-dependent regioselectivity determines the product isomer.

Experimental Protocols and Workflow

The following protocols provide a generalized yet detailed methodology. Researchers should optimize conditions based on their specific substrates.

Workflow Overview

G A Step 1: Mix Aniline & β-Ketoester B Step 2: Heat (Moderate) (e.g., 100°C) to form Enamine A->B C Step 3: (Optional) Isolate & Purify Enamine B->C D Step 4: Prepare High-Boiling Solvent & Heat to ~250°C C->D E Step 5: Add Enamine to Hot Solvent for Cyclization D->E F Step 6: Cool Reaction Mixture to Induce Precipitation E->F G Step 7: Isolate Product via Filtration F->G H Step 8: Purify by Recrystallization G->H I Step 9: Characterize Final 4-Hydroxyquinoline Product H->I

Figure 3: General experimental workflow for the Conrad-Limpach synthesis.

Part A: Synthesis of Enamine Intermediate (Ethyl 3-anilinobut-2-enoate)

Materials:

  • Aniline (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Toluene or Ethanol

  • Glacial acetic acid (catalytic amount, ~0.1 eq)

  • Round-bottom flask with Dean-Stark trap and condenser

Procedure:

  • To a round-bottom flask, add aniline (1.0 eq), ethyl acetoacetate (1.0 eq), and the chosen solvent (e.g., toluene).

  • Add a catalytic amount of glacial acetic acid.

  • Fit the flask with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux for 2-4 hours, collecting the water generated during the condensation in the trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude enamine intermediate. In many cases, this crude product is of sufficient purity to be carried directly into the next step without further purification.[9]

Part B: Thermal Cyclization to 4-hydroxy-2-methylquinoline

Materials:

  • Crude Ethyl 3-anilinobut-2-enoate (from Part A)

  • High-boiling solvent (e.g., Diphenyl ether, Mineral Oil, Dowtherm A)

  • High-temperature thermometer

  • Three-neck flask with mechanical stirrer and condenser

  • Hexanes or petroleum ether for washing

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, condenser, and a high-temperature thermometer, add the high-boiling solvent (e.g., diphenyl ether).

  • Heat the solvent with vigorous stirring to ~250 °C. CAUTION: This step involves extremely high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Once the solvent has reached a stable temperature of 250 °C, add the crude enamine intermediate from Part A dropwise or in small portions over 20-30 minutes.

  • Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.

  • Remove the heat source and allow the reaction mixture to cool slowly to below 100 °C.

  • While still warm, pour the mixture into a beaker containing a large volume of a non-polar solvent like hexanes or petroleum ether to precipitate the product and dilute the high-boiling solvent.

  • Stir the resulting slurry and allow it to cool completely to room temperature or in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes or petroleum ether to remove residual high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Critical Parameters and Optimization Strategies

Solvent Selection for Thermal Cyclization

The choice of solvent for the high-temperature cyclization is arguably the most critical parameter for achieving high yields.[3] The solvent must be inert and have a boiling point at or above the required reaction temperature (~250 °C). While traditional solvents are effective, they have drawbacks such as cost, odor, or inconvenient physical properties (e.g., mineral oil's viscosity, diphenyl ether being a solid at room temperature).[1] Recent studies have explored alternatives.[1]

SolventBoiling Point (°C)Typical Yield (%)Notes
Mineral Oil> 275Moderate to HighInexpensive but difficult to handle and remove.[1]
Diphenyl Ether259HighEffective, but solid at room temp with an unpleasant odor.[1]
Dowtherm A257HighLiquid at room temp, but expensive with an unpleasant odor.[1]
Ethyl Benzoate212Moderate (~25%)Lower yield due to lower boiling point.[1]
iso-Butyl Benzoate247High (~66%)Good yield but significantly more expensive.[1]
1,2,4-Trichlorobenzene214ModerateInexpensive alternative.[1]
2,6-di-tert-butylphenol265High (~65%)Excellent alternative; clean reaction, no odor, less expensive than Dowtherm A.[1]
Table 1: Comparison of solvents for the Conrad-Limpach thermal cyclization. Data adapted from Pratt, et al.[1]

Insight: The data clearly shows a correlation between higher boiling points and improved yields, up to a plateau around 65-70%.[1] For large-scale synthesis, 2,6-di-tert-butylphenol presents a compelling, user-friendly alternative to traditional solvents.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in Cyclization 1. Reaction temperature was too low. 2. Reaction time was insufficient. 3. Inappropriate solvent choice.1. Ensure accurate temperature monitoring at 250 °C. 2. Increase reaction time incrementally. 3. Switch to a higher-boiling solvent (see Table 1).
Formation of Knorr Product (2-Hydroxyquinoline) The initial enamine formation step was conducted at too high a temperature, favoring the thermodynamic anilide product.Maintain a lower temperature (RT to 100 °C) during the condensation of the aniline and β-ketoester.
Tarring/Decomposition 1. Cyclization temperature was excessively high. 2. Presence of impurities in the enamine intermediate. 3. Prolonged reaction time at high temperature.1. Do not exceed 260 °C. 2. Consider a simple purification (e.g., short-path distillation) of the enamine if it is particularly unstable. 3. Optimize the reaction time to find the point of maximum conversion before decomposition becomes significant.
Product Fails to Precipitate The product is soluble in the hexanes/high-boiling solvent mixture.1. Use a larger volume of the precipitating solvent (e.g., hexanes). 2. Ensure the mixture is thoroughly cooled in an ice bath. 3. If the product is an oil, attempt to triturate with the non-polar solvent to induce crystallization.

References

  • Conrad–Limpach synthesis. (URL: )
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (URL: [Link])

  • Conrad-Limpach Synthesis. SynArchive. (URL: )
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (URL: )
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. (URL: [Link])

  • Conrad-Limpach Reaction. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (URL: [Link])

  • Conrad-Limpach reaction. ResearchGate. (URL: [Link])

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. (URL: [Link])

  • Conrad-Limpach-Chinolinsynthese. Wikipedia. (URL: [Link])

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. (URL: [Link])

  • Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. YouTube. (URL: [Link])

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Application

Application Notes &amp; Protocols for Optimizing Quinoline Synthesis Yields

Abstract The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the nucleus of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, the classical syntheses...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the nucleus of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, the classical syntheses developed over a century ago, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often plagued by harsh conditions, low efficiency, toxic reagents, and challenging purifications.[1][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced techniques and optimized protocols designed to significantly improve the yield and efficiency of quinoline synthesis. We will explore modern modifications to classical methods and introduce cutting-edge technologies that not only boost yield but also align with the principles of green chemistry.

Introduction: The Enduring Importance of the Quinoline Nucleus

First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a remarkable range of biological activities, including antimalarial (e.g., quinine, chloroquine), anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The demand for structurally diverse quinoline libraries in drug discovery necessitates synthetic routes that are robust, high-yielding, and adaptable. Traditional methods, while foundational, often suffer from drawbacks such as violent exothermic reactions in the Skraup synthesis or the formation of polymeric tars in the Doebner-von Miller reaction, leading to consistently low yields and difficult product isolation.[1][5][6][7]

This document moves beyond textbook descriptions to provide field-proven insights and validated protocols that address these historical challenges, leveraging modern catalytic systems, alternative energy sources, and innovative reactor technologies.

Optimizing Classical Quinoline Syntheses

While newer methods are continually developed, the classical routes remain relevant due to the simplicity and availability of their starting materials. The key to their modern application lies in strategic modifications to control reaction pathways and suppress side reactions.

The Skraup Synthesis: Taming a Violent Reaction

The Skraup synthesis, which condenses aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, is notorious for its often uncontrollable exothermic nature.[8][9] Yields can be dramatically improved by moderating the reaction and employing modern heating techniques.

Core Challenge: The dehydration of glycerol to acrolein and the subsequent condensation and cyclization are highly exothermic, which can lead to charring and loss of material.[7][9]

Yield Improvement Strategies:

  • Moderators: The addition of moderators like ferrous sulfate (FeSO₄) or boric acid can temper the reaction's violence by ensuring a more controlled, extended reaction period.[7][9]

  • Microwave Irradiation: Applying microwave heating allows for rapid, uniform heating of the reaction mixture, which can improve yields and drastically reduce reaction times.[1][10] In one example, monosubstituted anilines were heated with glycerol and sulfuric acid under microwave irradiation at 200 °C to afford good yields of quinoline analogs.[1]

  • Pressure Application: Applying moderate pressure (2-7 psig) during the reaction can reduce the amount of sulfuric acid needed, which simplifies the workup and improves the overall process efficiency.[11]

Protocol 1: A Modified Skraup Synthesis with Enhanced Control[12]

Materials:

  • Aniline (1 mol)

  • Glycerol (3 mol)

  • Concentrated Sulfuric Acid (2 mol)

  • Nitrobenzene (0.5 mol, as oxidizing agent)

  • Ferrous sulfate heptahydrate (catalytic amount, as moderator)

Procedure:

  • In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to the aniline with cooling.

  • Add the ferrous sulfate heptahydrate to the mixture.

  • Slowly add the glycerol, followed by the nitrobenzene, while stirring continuously.

  • Heat the mixture gently to initiate the reaction. The reaction is exothermic, and once it begins to boil, the external heating should be removed.[12]

  • Allow the reaction's own heat to sustain the reflux. If the reaction becomes too vigorous, intermittent cooling may be necessary.

  • Once the initial exothermic phase subsides, reapply external heat to maintain a steady reflux for 3-4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After cooling, dilute the mixture with water and steam distill to isolate the quinoline product.

  • Purify the crude product via extraction and distillation or recrystallization.

The Doebner-von Miller (DVM) Reaction: Preventing Tar Formation

The DVM reaction, a flexible method for producing 2-substituted quinolines from anilines and α,β-unsaturated carbonyl compounds, is frequently hampered by the acid-catalyzed polymerization of the carbonyl substrate, leading to significant tar formation and low yields.[1][5]

Core Challenge: The strong acid catalysts required for the DVM reaction also promote the self-polymerization of the α,β-unsaturated aldehyde or ketone.[6]

Yield Improvement Strategies:

  • Biphasic Solvent Systems: This is a highly effective technique. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), its concentration in the acidic aqueous phase is kept low, drastically reducing polymerization and increasing the yield of the desired quinoline product.[1][6]

  • Modern Catalysts: The use of milder Lewis acids (e.g., Sc(OTf)₃, ZnCl₂) instead of harsh Brønsted acids can effectively catalyze the reaction while minimizing side reactions.[5][13]

  • Continuous Flow Reactors: Performing the DVM reaction in a flow reactor provides superior control over temperature and residence time, which can suppress byproduct formation and improve yields. This approach also allows for safer handling of exothermic reactions and facilitates scalability.[14]

Visualization 1: Logic Diagram for Mitigating DVM Side Reactions

This diagram illustrates the primary problem in the Doebner-von Miller synthesis and the most effective solution to improve product yield.

cluster_problem Core Problem: DVM Reaction cluster_pathways Reaction Pathways cluster_outcomes Outcomes cluster_solution Yield Improvement Strategy A Aniline + α,β-Unsaturated Carbonyl + Strong Acid B Desired Pathway: Cyclization to Dihydroquinoline A->B Leads to C Side Reaction: Acid-Catalyzed Polymerization A->C Competes with D High Yield of Quinoline Product B->D After Oxidation E Low Yield & Tar Formation C->E F Implement Biphasic System (e.g., Water/Toluene) G Carbonyl compound sequestered in organic phase F->G Mechanism G->C Suppresses

Caption: Logic flow showing how a biphasic system suppresses polymerization in the DVM reaction.

The Friedländer Synthesis: Enhancing Efficiency with Modern Catalysts

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a highly convergent and versatile method.[4][15] However, it can require high temperatures or harsh acidic/basic conditions. Modern catalysis has revolutionized this reaction, enabling high yields under milder conditions.[16]

Core Challenge: Classical Friedländer conditions can be harsh, limiting the functional group tolerance and sometimes requiring long reaction times.

Yield Improvement Strategies:

  • Reusable Solid-Acid Catalysts: Catalysts like Nafion NR50, a sulfonic acid-functionalized polymer, have been successfully used in ethanol under microwave conditions, offering an environmentally friendly and efficient alternative.[17]

  • Nanocatalysis: Magnetic nanocatalysts, such as Fe₃O₄@SiO₂–APTES-TFA, allow for reactions to proceed under solvent-free conditions at 100 °C, with reaction times as short as 5-10 minutes. A key advantage is the easy separation of the catalyst using an external magnet for reuse.[18]

  • Ionic Liquids: Using ionic liquids like [bmim]HSO₄ as a catalyst can facilitate the reaction under solvent-free conditions, leading to short reaction times and high yields, which is a significant green alternative.[1]

  • Electrosynthesis: An electrochemically assisted Friedländer reaction has been developed, offering a reagent-free method that operates under mild conditions with high atom economy.[19]

Catalyst/ConditionSubstratesSolventTemp.TimeYield (%)Reference
Neat Acetic Acid (MW)2-Aminobenzophenone + Cyclic KetonesAcetic Acid160 °C5 minExcellent[20]
Nafion NR50 (MW)2-Aminoaryl Ketones + α-Methylene CarbonylsEthanol--High[17]
Fe₃O₄@SiO₂–APTES-TFA2-Aminoaryl Ketone + Carbonyl CompoundSolvent-Free100 °C5-10 minHigh[18]
[bmim]HSO₄2-Aminobenzaldehydes + AllenoatesSolvent-Free-ShortHigh[1]
Table 1: Comparison of modern catalytic conditions for the Friedländer synthesis.

Advanced Methodologies for High-Yield Synthesis

Moving beyond modifications of classical methods, leveraging alternative energy sources and advanced reactor technology provides a paradigm shift in synthesizing quinolines.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[21][22] Due to the direct interaction of microwaves with polar molecules in the reaction mixture, heating is rapid, uniform, and highly efficient. This often leads to dramatic reductions in reaction times (from hours to minutes), cleaner reactions, and significantly improved product yields.[22][23][24]

Key Advantages for Quinoline Synthesis:

  • Rate Acceleration: Reactions are often completed in minutes. A Friedländer synthesis that takes days at room temperature can be completed in 5 minutes at 160 °C under microwave irradiation.[20]

  • Higher Yields: By minimizing exposure to high temperatures, thermal decomposition and side reactions are reduced. A study on Friedländer synthesis of 8-hydroxyquinolines showed an increase in average yield from 34% (oil bath) to 72% (microwave).[25]

  • Improved Purity: Cleaner reaction profiles often simplify purification.

Visualization 2: General Workflow for MAOS

This diagram outlines the typical experimental workflow for performing a microwave-assisted quinoline synthesis.

A 1. Reagent Preparation (e.g., Formyl-quinoline, Amine, Diketone in DMF) B 2. Load into Microwave-Safe Sealed Vessel A->B C 3. Set MAOS Parameters - Temperature (e.g., 125-135 °C) - Time (e.g., 8-20 min) - Power (e.g., 250 W) B->C D 4. Microwave Irradiation C->D E 5. Cooling to Room Temperature D->E F 6. Product Isolation (Filtration / Extraction) E->F G 7. Purification (Recrystallization / Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for microwave-assisted quinoline synthesis.[22]

Protocol 2: Microwave-Assisted Friedländer Synthesis of Halogenated 8-Hydroxyquinolines[25]

Materials:

  • 2-Amino-3-hydroxypyridine (or other 2-aminoaryl alcohol)

  • β-Ketoester, aldehyde, ketone, or nitrile (e.g., Ethyl 4,4,4-trifluoroacetoacetate)

  • Ethanol (as solvent)

Procedure:

  • Combine the 2-aminoaryl alcohol (1 equivalent) and the carbonyl compound (1.2 equivalents) in a microwave reaction vial.

  • Add ethanol as the solvent.

  • Seal the vial and place it in a dedicated scientific microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Continuous Flow Chemistry

Continuous flow technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, scalability, and often, higher yields compared to batch processing.[26][27][28]

Key Advantages for Quinoline Synthesis:

  • Enhanced Safety: Hazardous or highly exothermic reactions can be managed safely due to the small reaction volume at any given time.

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient heat exchange and mixing, preventing hot spots and minimizing byproduct formation.

  • Scalability: Production can be scaled up by simply running the reactor for a longer duration, bypassing the need for larger, cumbersome batch reactors. A continuous photochemical process for quinoline synthesis demonstrated throughputs greater than one gram per hour.[29]

  • Telescoped Reactions: Multiple reaction steps can be combined in a continuous sequence without isolating intermediates, streamlining the synthetic process.[29]

Flow chemistry has been successfully applied to the Doebner-von Miller and Skraup reactions, as well as novel photochemical routes to quinolines.[14][30]

Troubleshooting & Optimization

Even with advanced protocols, achieving optimal yields may require fine-tuning.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Purity of starting materials.- Inactive catalyst.- Suboptimal temperature or reaction time.- Inefficient microwave absorption.- Verify reagent purity via NMR or other methods.- Use fresh or properly stored catalyst.- Systematically vary temperature and time.- Add a polar co-solvent (e.g., DMF) to improve microwave coupling.[22]
Significant Byproduct Formation - Temperature too high, causing decomposition.- For DVM, polymerization of carbonyl substrate.- For Skraup, uncontrolled exothermic reaction.- Lower the reaction temperature.- Use a biphasic solvent system for DVM reactions.[1][6]- Add a moderator (FeSO₄) to Skraup reactions and ensure efficient stirring.[12]
Poor Reproducibility (MAOS) - Inconsistent positioning in microwave cavity.- Lack of precise temperature control.- Use a dedicated scientific microwave reactor with fixed sample positioning.- Control the reaction by temperature, not power output, using a fiber-optic probe or IR sensor.[22]

Conclusion

The synthesis of quinolines has evolved far beyond its 19th-century origins. By strategically modifying classical reactions and embracing modern technologies such as microwave-assisted synthesis and continuous flow chemistry, researchers can overcome long-standing challenges of low yields and harsh conditions. The techniques and protocols outlined in this guide demonstrate that high-efficiency synthesis of this critical heterocyclic scaffold is readily achievable. Adopting these advanced methods not only accelerates the discovery of novel quinoline-based compounds but also promotes safer, more sustainable chemical practices in the laboratory and beyond.

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  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (BenchChem)

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  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (ResearchGate)

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  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (Organic & Biomolecular Chemistry - RSC Publishing)

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (Organic Process Research & Development - ACS Publications)

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (ACS Combinatorial Science - ACS Publications)

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  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (PubMed)

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  • Advances in polymer based Friedlander quinoline synthesis. (PMC - PubMed Central - NIH)

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (ResearchGate)

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (PubMed Central)

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (Green Chemistry - RSC Publishing)

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (JOCPR)

  • Friedländer Synthesis. (J&K Scientific LLC)

  • Combes quinoline synthesis. (Wikipedia)

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (The Journal of Organic Chemistry - ACS Publications)

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (The Journal of Organic Chemistry - ACS Publications)

  • Recent Advances in Metal-Free Quinoline Synthesis. (PMC - NIH)

  • What is the complete procedure for Doebner-von miller reaction ?. (ResearchGate)

  • Skraup reaction process for synthesizing quinolones. (Google Patents)

  • QUINOLINE. (Organic Syntheses Procedure)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 5-Methoxy-4-methylquinoline Synthesis

Welcome to the technical support center for the synthesis of 5-Methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related quinoline derivatives. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

General Issues

Q1: My overall yield of 5-Methoxy-4-methylquinoline is consistently low. What are the most likely reasons?

Low yields in quinoline syntheses, such as the Doebner-von Miller reaction which is commonly employed for this type of substitution pattern, can often be attributed to several factors. The most common culprits are the formation of polymeric side products and tars, incomplete reaction, and loss of product during workup and purification. The strongly acidic conditions required for the reaction can promote the self-polymerization of the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone), leading to the formation of intractable tars. Additionally, suboptimal reaction conditions, such as temperature and catalyst concentration, can lead to incomplete conversion of the starting materials.

To address low yields, a systematic approach to optimizing the reaction conditions is recommended. This includes a careful choice of acid catalyst, reaction temperature, and solvent system.

Troubleshooting Guides

Issue 1: Low Yield and Significant Tar/Polymer Formation

Q2: My reaction mixture turns into a thick, dark tar, making product isolation nearly impossible. How can I prevent this?

This is a classic problem in the Doebner-von Miller synthesis, arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material. Here are several strategies to mitigate tar formation:

  • Biphasic Solvent System: One of the most effective methods is to employ a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), its concentration in the acidic aqueous phase containing the aniline is kept low, thus minimizing self-polymerization.

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of m-anisidine can help maintain a low and steady concentration of the carbonyl reactant, favoring the desired reaction pathway over polymerization.

  • Moderators: In some variations of quinoline synthesis, moderators like ferrous sulfate are used to control the exothermicity of the reaction and reduce charring, which can be a source of tarry byproducts.

  • Optimized Acid Concentration and Type: While a strong acid is necessary for the reaction to proceed, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation. Milder Lewis acids may be beneficial.

Experimental Protocol to Minimize Tar Formation:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-anisidine (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve methyl vinyl ketone (1.2 eq) in toluene.

  • Add the methyl vinyl ketone solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • Proceed with the standard workup procedure.

Issue 2: Formation of Isomeric Products (Regioselectivity)

Q3: I am obtaining a mixture of 5-Methoxy-4-methylquinoline and 7-Methoxy-4-methylquinoline. How can I improve the regioselectivity for the desired 5-methoxy isomer?

The reaction of a meta-substituted aniline like m-anisidine in the Doebner-von Miller synthesis is known to produce a mixture of 5- and 7-substituted quinoline isomers. This is because the cyclization step can occur at either of the two positions ortho to the amino group, which are not electronically or sterically equivalent. The methoxy group is an ortho-, para-directing group, which can influence the position of electrophilic attack on the aniline ring.

Controlling the regioselectivity in this case is challenging, but the following approaches can be explored:

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst can influence the ratio of the isomers. It is advisable to screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) has been reported to influence the regioselectivity in some quinoline syntheses.

  • Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization step. Running the reaction at different temperatures and monitoring the isomer ratio by GC-MS or ¹H NMR is recommended.

  • Steric Hindrance: While not directly applicable to the methyl group at the 4-position, if other substituents are present on the aniline or the carbonyl compound, their steric bulk can direct the cyclization to the less hindered position.

Separation of Isomers:

If a mixture of isomers is unavoidable, careful purification is necessary.

  • Column Chromatography: Separation of the 5- and 7-methoxy isomers can often be achieved by flash column chromatography on silica gel. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is required to find the optimal conditions for separation.

  • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent.

Workflow for Addressing Regioselectivity:

cluster_optimize Optimization Strategies cluster_separate Separation Techniques start Mixture of 5- and 7-Methoxy-4-methylquinoline isomers obtained optimize Optimize Reaction Conditions start->optimize To improve regioselectivity separate Separate Isomers start->separate If optimization is insufficient catalyst Screen Acid Catalysts (Brønsted vs. Lewis) optimize->catalyst temp Vary Reaction Temperature optimize->temp column Flash Column Chromatography separate->column recryst Fractional Recrystallization separate->recryst end_product Pure 5-Methoxy-4-methylquinoline catalyst->end_product temp->end_product column->end_product recryst->end_product crude Crude, dark oily product extraction Acid-Base Extraction crude->extraction distillation Distillation (if thermally stable) extraction->distillation chromatography Column Chromatography extraction->chromatography pure Pure 5-Methoxy-4-methylquinoline distillation->pure recrystallization Recrystallization (if solid) chromatography->recrystallization chromatography->pure recrystallization->pure

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-4-methylquinoline in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming solubility issues encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming solubility issues encountered with 5-Methoxy-4-methylquinoline and related quinoline derivatives during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the reliability and reproducibility of your experimental data.

Poor aqueous solubility is a significant hurdle for many promising therapeutic candidates, with over 70% of new chemical entities in development pipelines facing this challenge.[1] Quinoline derivatives, despite their broad therapeutic potential, are often no exception.[2][3] This guide will walk you through a logical, step-by-step process to diagnose and resolve solubility problems, ensuring your compound remains in solution and available to interact with its biological target.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 5-Methoxy-4-methylquinoline.

Q1: My 5-Methoxy-4-methylquinoline has precipitated out of my aqueous assay buffer. What are the primary factors influencing its solubility?

A1: The solubility of quinoline derivatives like 5-Methoxy-4-methylquinoline is governed by several key physicochemical properties:

  • pH: Quinoline itself is a weak base.[2][4] Its derivatives' solubility can be highly dependent on the pH of the solution. At a pH below the compound's pKa, the quinoline nitrogen becomes protonated, increasing its polarity and, typically, its aqueous solubility.[3] Conversely, at a pH above the pKa, the molecule is in its neutral, less soluble form.

  • Crystalline Structure: The stability of the compound's crystal lattice significantly impacts solubility. A more stable crystalline form requires more energy to dissolve.[5]

  • Lipophilicity: The methoxy and methyl groups on the quinoline ring increase the molecule's lipophilicity (attraction to fats and oils) and decrease its affinity for water. This is a primary reason for poor aqueous solubility.

  • Temperature: Generally, the solubility of organic compounds, including quinoline derivatives, increases with temperature.[3] However, this is not always a practical solution for biological assays conducted at specific physiological temperatures.

Q2: I'm preparing a stock solution. What is the best starting solvent for 5-Methoxy-4-methylquinoline?

A2: Given its lipophilic nature, 5-Methoxy-4-methylquinoline is typically poorly soluble in water alone. The recommended starting point is to create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery due to its ability to dissolve a wide range of polar and nonpolar compounds.[6] Other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be considered.[7] It is crucial to start with a high-quality, anhydrous grade of the chosen solvent to prevent premature precipitation.

Q3: I've dissolved my compound in DMSO, but it still precipitates when I dilute it into my aqueous assay buffer. What's happening?

A3: This is a very common issue known as "compound precipitation upon dilution." It occurs because while the compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases. The final concentration of DMSO in your assay is often too low to maintain the compound in solution. The key is to ensure the final concentration of your compound in the assay does not exceed its solubility limit in the final assay buffer composition (including the low percentage of DMSO).

Q4: Can the final concentration of DMSO in my assay affect my experimental results?

A4: Absolutely. While DMSO is a powerful solvent, it can also impact biological systems. High concentrations of DMSO can be cytotoxic or interfere with enzyme activity.[8] It is a standard practice to keep the final concentration of DMSO in an assay below 1%, and ideally below 0.5%, to minimize these off-target effects.[7][8] Always run a "vehicle control" (assay buffer with the same final concentration of DMSO but without your compound) to account for any effects of the solvent itself.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

If the initial troubleshooting in the FAQ section doesn't resolve your issue, the following in-depth guides provide structured approaches to systematically tackle solubility problems.

Troubleshooting Workflow for Compound Precipitation

This workflow will guide you in identifying the root cause of precipitation and selecting the appropriate solubilization strategy.

Troubleshooting Workflow Figure 1: Decision Tree for Solubility Issues start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock reprepare_stock Reprepare stock solution. Consider gentle warming or sonication. check_stock->reprepare_stock No check_final_conc Is final compound concentration below kinetic solubility limit? check_stock->check_final_conc Yes reprepare_stock->check_stock lower_conc Lower final compound concentration. check_final_conc->lower_conc No strategy Implement Solubilization Strategy check_final_conc->strategy Yes determine_solubility Determine kinetic solubility in assay buffer. lower_conc->strategy cosolvent Co-Solvent Optimization strategy->cosolvent ph_adjust pH Adjustment strategy->ph_adjust excipients Use of Excipients (e.g., Cyclodextrins) strategy->excipients

Caption: Decision tree for troubleshooting precipitation.

Protocol 1: Determining Kinetic Solubility in Assay Buffer

Understanding the kinetic solubility of your compound in the final assay buffer is a critical first step. This protocol provides a quick assessment of the maximum concentration you can achieve without immediate precipitation.[7]

Objective: To estimate the solubility of 5-Methoxy-4-methylquinoline in your specific assay buffer.

Materials:

  • 5-Methoxy-4-methylquinoline

  • 100% DMSO

  • Your final assay buffer

  • 96-well plate (clear bottom for visual inspection)

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution: Dissolve 5-Methoxy-4-methylquinoline in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved. Gentle warming or sonication may be necessary.

  • Create a serial dilution: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO.

  • Dilute into assay buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume of your assay buffer (e.g., 198 µL). This will create a range of final compound concentrations in a constant, low percentage of DMSO (in this example, 1%).

  • Incubate and observe: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Assess precipitation: Visually inspect each well for signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your estimated kinetic solubility. For more quantitative results, a plate reader measuring light scatter can be used.

Interpretation: This value gives you a working upper limit for the concentrations to use in your subsequent experiments. If your desired assay concentration is above this limit, you will need to employ a solubilization strategy.

Protocol 2: pH Modification Strategy

For ionizable compounds like quinolines, adjusting the pH of the assay buffer can be a simple and effective way to increase solubility.[2][3]

Objective: To determine if lowering the pH of the assay buffer increases the solubility of 5-Methoxy-4-methylquinoline without compromising assay performance.

Materials:

  • 5-Methoxy-4-methylquinoline DMSO stock solution

  • A set of your assay buffers prepared at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0)

  • pH meter

  • 96-well plate

Procedure:

  • Prepare buffers: Prepare your assay buffer at several pH points below the typical physiological pH of 7.4.

  • Test solubility: Repeat the kinetic solubility protocol (Protocol 1) using each of the different pH buffers.

  • Validate assay performance: Crucially, you must confirm that the change in pH does not negatively impact your biological assay. Run your assay with control compounds at each pH to ensure the target (e.g., enzyme, cell) remains active and the assay window is maintained.

Causality: By lowering the pH, you increase the proportion of the protonated, more polar form of the quinoline, which has a higher affinity for the aqueous buffer, thereby increasing its solubility.[3]

Protocol 3: Utilizing Co-solvents and Excipients

When pH adjustment is not feasible or sufficient, the use of co-solvents or excipients can be explored.[7][9]

Objective: To enhance the solubility of 5-Methoxy-4-methylquinoline by incorporating solubilizing agents into the assay buffer.

Strategies and Considerations:

  • Co-solvents: While your initial stock is in DMSO, sometimes adding a small amount of another water-miscible solvent to the final assay buffer can help.[10]

    • Examples: Polyethylene glycol (PEG), propylene glycol, ethanol.

    • Protocol: Prepare your assay buffer containing a low percentage (e.g., 1-5%) of the chosen co-solvent. Repeat the kinetic solubility assay (Protocol 1).

    • Caution: Co-solvents can affect protein conformation and cell membrane integrity. Always validate your assay with a vehicle control containing the co-solvent.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, like 5-Methoxy-4-methylquinoline, effectively shielding the hydrophobic parts from the aqueous environment and increasing apparent solubility.[12][13]

    • Common Types: β-cyclodextrin (β-CD), and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[11]

    • Protocol:

      • Prepare your assay buffer containing a range of HP-β-CD concentrations (e.g., 0.5%, 1%, 2% w/v).

      • Add your compound (from a DMSO stock) to these buffers and assess solubility.

      • The formation of an "inclusion complex" between the drug and cyclodextrin increases its solubility.[14]

    • Validation: Cyclodextrins are generally considered biologically inert at typical concentrations used for solubilization, but it is still essential to run appropriate vehicle controls.[8]

Data Summary Table: Solubilization Strategies

StrategyMechanism of ActionTypical ConcentrationAdvantagesDisadvantages & Considerations
pH Adjustment Increases the proportion of the ionized, more soluble form of the compound.Varies (e.g., pH 6.0-7.0)Simple, cost-effective.May alter the activity of the biological target (enzyme, cell).
Co-solvents (e.g., PEG 400) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.1-10% (v/v)Can be effective for moderately insoluble compounds.May cause protein denaturation or cytotoxicity at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[11]0.5-5% (w/v)Generally low toxicity, highly effective for many compounds.[8]Can be more expensive; may not work for all molecular geometries.

Part 3: Advanced Strategies and Best Practices

Self-Validating Protocols:

Your experimental design should always include controls that validate your solubilization method.

  • Vehicle Controls: As mentioned, always include a control with the exact concentration of solvent/excipient used to dissolve your compound. This is non-negotiable.

  • Positive Control Solubility: If you have a known soluble positive control for your assay, confirm that its activity is not altered by your chosen solubilization method (e.g., the presence of cyclodextrin).

  • Visual Inspection: Before reading your assay plates, visually inspect them for any signs of precipitation. Precipitated compound can cause light scatter, interfering with optical readouts and leading to false positives.

Diagram: Generalized Experimental Workflow

Experimental Workflow Figure 2: Workflow for Assay with Poorly Soluble Compound prep_stock Prepare High-Conc. Stock in 100% DMSO solubility_test Determine Kinetic Solubility (Protocol 1) prep_stock->solubility_test decision Is Solubility Sufficient? solubility_test->decision run_assay Run Assay with Appropriate Controls decision->run_assay Yes optimize Optimize Buffer (pH, Co-solvents, Excipients) decision->optimize No retest_solubility Re-test Solubility in Optimized Buffer optimize->retest_solubility validate_assay Validate Assay in Optimized Buffer retest_solubility->validate_assay validate_assay->run_assay

Caption: Workflow for handling poorly soluble compounds.

By following these structured troubleshooting guides and validation steps, you can confidently address the solubility challenges posed by 5-Methoxy-4-methylquinoline. This systematic approach ensures that your experimental results are accurate, reproducible, and truly reflect the biological activity of your compound of interest.

References

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Holm, R., O'Connell, P., & Westh, P. (2020). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 72(6), 863–874. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • PubMed Central. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • ResearchGate. (2007). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. [Link]

  • ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Pharma Focus Asia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]

  • PubChem. (n.d.). Quinoline. PubChem. [Link]

  • PubMed Central. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-4-methylquinoline

Welcome to the technical support center for the synthesis of 5-Methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, addres...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions (FAQs), and offer proven protocols to navigate the challenges of this specific synthesis.

Introduction: The Challenge of Regiocontrol

5-Methoxy-4-methylquinoline is a valuable scaffold in medicinal chemistry. However, its synthesis is often plagued by the formation of side products, primarily regioisomers, which can complicate purification and significantly reduce yields. The most common synthetic routes, such as the Combes and Doebner-von Miller reactions, involve acid-catalyzed cyclization steps where the regiochemical outcome is highly sensitive to reaction conditions and substrate electronics.[1][2] This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 5-Methoxy-4-methylquinoline.

Q1: My final product shows two distinct methyl signals and complex aromatic patterns in the ¹H NMR spectrum. What is the likely impurity?

A1: This is a classic sign of regioisomeric contamination. When using m-anisidine and a β-diketone like acetylacetone in the Combes synthesis, the acid-catalyzed cyclization can occur at two different positions on the aniline ring, leading to the formation of both the desired 5-methoxy-4-methylquinoline and the undesired 7-methoxy-4-methylquinoline isomer.

  • Causality: The cyclization is an electrophilic aromatic substitution. The methoxy group is ortho-, para-directing. Cyclization ortho to the methoxy group (at C2) is sterically hindered by the amine. Therefore, cyclization occurs at the two available para positions relative to the methoxy group's directing influence (C4 and C6), leading to the 7-methoxy and 5-methoxy products, respectively.

  • Troubleshooting Action:

    • Confirm with 2D NMR: A COSY or NOESY experiment can help confirm the connectivity and spatial relationships of the protons, aiding in the definitive assignment of the major and minor isomers.[3][4]

    • Optimize Reaction Conditions: Lowering the reaction temperature or using a milder acid catalyst (e.g., polyphosphoric acid instead of concentrated sulfuric acid) can sometimes improve the regioselectivity.[1][5]

    • Purification: Careful column chromatography is the most effective way to separate these isomers.

Q2: My reaction yield is consistently low, and the crude product is a dark, tarry substance. What is happening?

A2: Low yields and tar formation are typically indicative of polymerization or degradation, common issues in strong acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[6][7]

  • Causality: The α,β-unsaturated carbonyl compounds (or their precursors) used in these reactions can readily polymerize under harsh acidic and high-temperature conditions.[7] The aniline starting material can also be susceptible to oxidation and degradation.[8]

  • Troubleshooting Action:

    • Moderate Reaction Conditions: Ensure the reaction temperature is carefully controlled. Excessive heat is a primary cause of tarring.[8]

    • Use a Milder Oxidizing Agent (if applicable): In Skraup-type syntheses, traditional oxidizing agents like nitrobenzene can lead to violent and uncontrolled reactions. Milder alternatives may be beneficial.[6]

    • Catalyst Choice: Experiment with different Brønsted or Lewis acid catalysts that may promote cyclization at lower temperatures.[9]

    • Workup Procedure: After the reaction, neutralize the acid promptly but carefully with a saturated bicarbonate solution before extraction to prevent product degradation during workup.[6]

Q3: I'm having difficulty separating the product from unreacted m-anisidine. What is the best approach?

A3: The basicity of the quinoline product and the aniline starting material are similar enough to complicate simple acid-base extractions if not performed correctly.

  • Causality: Both the product and starting material are amines and will be protonated in acidic aqueous solutions.

  • Troubleshooting Action:

    • Acid-Base Extraction: The key is pH control. After quenching the reaction, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl). This will extract both your quinoline product and the unreacted aniline into the aqueous layer, leaving non-basic impurities behind.

    • Back-Extraction: Carefully basify the acidic aqueous layer with NaOH or Na2CO3 to a pH > 10. This deprotonates both amines.

    • Final Extraction: Extract the basified aqueous solution again with an organic solvent. This will recover your product and the unreacted aniline, now free from acidic and neutral impurities.

    • Chromatography: The final separation of 5-methoxy-4-methylquinoline from m-anisidine can then be achieved much more easily via column chromatography on silica gel.[3]

Analytical Identification of Key Species

Precise identification of the product and side products is crucial. Below is a table summarizing expected analytical data. Note that ¹H NMR chemical shifts can vary slightly based on solvent and concentration.[10][11]

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass (m/z) [M+H]⁺
5-Methoxy-4-methylquinoline (Product)~3.9 (s, 3H, -OCH₃), ~2.7 (s, 3H, -CH₃), Aromatic protons in distinct regions.174.09
7-Methoxy-4-methylquinoline (Side Product)~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃), Different aromatic splitting pattern compared to the 5-methoxy isomer.174.09
m-Anisidine (Starting Material)~3.8 (s, 3H, -OCH₃), Broad singlet for -NH₂, Distinct aromatic pattern.124.07

Protocols & Workflows

Protocol 1: Synthesis via Combes Reaction

This protocol provides a general procedure for the synthesis of 5-Methoxy-4-methylquinoline, which may require optimization for regioselectivity.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine m-anisidine (1.0 eq) and acetylacetone (1.1 eq).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2-3 eq) with stirring.

  • Reaction: Heat the reaction mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.[6]

Workflow: Troubleshooting & Purification

The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis.

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path A Perform Combes or Doebner-von Miller Reaction B Acid/Base Workup & Extraction A->B C Obtain ¹H NMR & LC-MS of Crude Product B->C D Low Yield & Tarry Appearance? C->D E Multiple Isomeric Products Detected? D->E No F Optimize Reaction: - Lower Temperature - Milder Catalyst D->F Yes G Perform Careful Column Chromatography E->G Yes H Pure 5-Methoxy-4-methylquinoline E->H No, product is pure F->A Re-attempt Synthesis G->H Isomers Separated

Caption: Troubleshooting workflow for synthesis and purification.

References

  • BenchChem. (2025). How to avoid impurities in quinoline cyclization reactions. BenchChem.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
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  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
  • PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. National Center for Biotechnology Information.
  • Patents, Google. (n.d.). An improved process for the synthesis of quinoline derivatives. Google Patents.
  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Quinoline. Wikipedia.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
  • PubMed Central (PMC). (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis. Cambridge University Press.
  • BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem.

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Troubleshooting

Technical Support Center: Synthesis and Purification of 5-Methoxy-4-methylquinoline

Welcome to the dedicated technical support center for the synthesis and purification of 5-methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 5-methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis and achieve high purity of the final product.

Introduction to the Synthesis of 5-Methoxy-4-methylquinoline

5-Methoxy-4-methylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in many biologically active compounds. The synthesis of this particular derivative, while based on classical quinoline synthesis reactions, presents unique challenges in controlling regioselectivity and minimizing impurities. This guide will focus on the most probable synthetic routes and provide practical solutions to common issues encountered during synthesis and purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 5-methoxy-4-methylquinoline, offering explanations and actionable steps to resolve them.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction temperature. - Polymerization of reactants or intermediates, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[1] - Inefficient extraction during work-up.- Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For the Doebner-von Miller reaction, heating is typically required, but excessive heat can promote side reactions.[2] - Control the addition of reagents, particularly in exothermic reactions, to minimize polymerization. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous phase.
Presence of a Regioisomeric Impurity (e.g., 7-Methoxy-4-methylquinoline) - The starting material, 3-methoxyaniline, can undergo cyclization at two different positions (ortho to the amino group) during reactions like the Doebner-von Miller or Skraup synthesis, leading to a mixture of the desired 5-methoxy and the undesired 7-methoxy isomer.- Careful selection of the synthetic route and reaction conditions is crucial. The Combes synthesis, for example, can exhibit regioselectivity influenced by substituents on the aniline ring.[3] - Purification by column chromatography is often necessary to separate the isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point for optimization.[4]
Dark, Tarry Crude Product - Tar formation is a common issue in acid-catalyzed quinoline syntheses like the Skraup and Doebner-von Miller reactions, resulting from the polymerization of starting materials or intermediates under harsh conditions.[5]- Use a milder acid catalyst or a lower concentration of a strong acid. - Maintain a controlled reaction temperature to prevent excessive charring. - Consider adding a moderator like ferrous sulfate in the Skraup synthesis to make the reaction less violent.[5] - Purification via steam distillation can be effective in separating the volatile quinoline product from the non-volatile tar.[5]
Difficulty in Purifying the Product by Recrystallization - The product may be an oil at room temperature or have high solubility in common recrystallization solvents. - The presence of impurities that co-crystallize with the product.- Attempt recrystallization from a solvent mixture. A common approach is to dissolve the compound in a good solvent (e.g., ethanol, acetone) and then add a poor solvent (e.g., water, hexanes) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[6][7] - If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) for purification by recrystallization, and then neutralizing it back to the free base. - Pre-purification by column chromatography may be necessary to remove impurities that hinder crystallization.
Product Appears to Decompose During Column Chromatography - The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to streaking and potential degradation.[8]- Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine (e.g., by adding 0.5-1% triethylamine to the eluent).[8] - Use a less acidic stationary phase such as alumina (neutral or basic).[8] - Minimize the contact time of the compound with the stationary phase by using flash chromatography.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is the most suitable method for synthesizing 5-Methoxy-4-methylquinoline?

A1: The Doebner-von Miller reaction is a highly plausible and adaptable method.[9] It involves the reaction of 3-methoxyaniline with an α,β-unsaturated carbonyl compound, typically methyl vinyl ketone, in the presence of an acid catalyst.[2] This method is often used for the synthesis of 4-methylquinolines.

Q2: What are the key starting materials for the Doebner-von Miller synthesis of 5-Methoxy-4-methylquinoline?

A2: The primary starting materials are 3-methoxyaniline and methyl vinyl ketone . An acid catalyst, such as hydrochloric acid or a Lewis acid like zinc chloride, is also required.[2]

Q3: Why is regioisomer formation a concern in this synthesis?

A3: 3-Methoxyaniline has two positions ortho to the amino group where cyclization can occur. This can lead to the formation of both the desired 5-methoxy-4-methylquinoline and the isomeric impurity 7-methoxy-4-methylquinoline . The electronic and steric effects of the methoxy group influence the ratio of these products.

Purification

Q4: What is the recommended first step in purifying the crude product?

A4: After the initial work-up to remove the acid catalyst and any water-soluble byproducts, a good first step is to perform a liquid-liquid extraction . If the crude product is dark and tarry, a preliminary purification by steam distillation might be beneficial before proceeding to chromatography or recrystallization.[5]

Q5: What are the suggested solvent systems for column chromatography of 5-Methoxy-4-methylquinoline?

A5: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .[4] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, will likely provide the best separation of the desired product from impurities.

Q6: Can 5-Methoxy-4-methylquinoline be purified by recrystallization?

A6: Recrystallization can be an effective final purification step if a suitable solvent or solvent system is identified.[6] Given that the product may be a low-melting solid or an oil, a mixed solvent system is often required. Common combinations for quinoline derivatives include ethanol/water, acetone/water, or ethyl acetate/hexanes .[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-4-methylquinoline via Doebner-von Miller Reaction

This protocol is a hypothesized adaptation based on similar syntheses of methoxy-4-methylquinolines.[2]

Materials:

  • 3-Methoxyaniline

  • Methyl vinyl ketone

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • 10% Sodium Hydroxide solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in a minimal amount of dilute hydrochloric acid.

  • Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution. The addition should be done cautiously as the reaction can be exothermic.

  • Add anhydrous zinc chloride (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is basic (pH > 8).

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 5-Methoxy-4-methylquinoline

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the product.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Materials:

  • Partially purified 5-Methoxy-4-methylquinoline

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

Procedure:

  • Dissolve the partially purified product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Assessing Product Purity

To ensure the purity of your synthesized 5-methoxy-4-methylquinoline, a combination of analytical techniques should be employed.

Technique Purpose Expected Observations for Pure Product
Thin Layer Chromatography (TLC) To monitor reaction progress and assess the number of components in a sample.A single spot with a consistent Rf value in a given solvent system.
Melting Point To identify the compound and assess its purity.A sharp melting point range. Impurities will typically broaden and depress the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the compound and identify any isomeric or other impurities.The spectra should show the correct number of signals with the expected chemical shifts and coupling constants for the 5-methoxy-4-methylquinoline structure. The absence of signals corresponding to the 7-methoxy isomer or starting materials indicates high purity.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity of the sample and identify volatile impurities.A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of 5-methoxy-4-methylquinoline (173.21 g/mol ).[10]

Visualizing the Workflow

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment A Doebner-von Miller Reaction (3-Methoxyaniline + Methyl Vinyl Ketone) B Work-up (Neutralization & Extraction) A->B C Crude Product B->C D Column Chromatography (Silica Gel, Hexanes/EtOAc) C->D E Recrystallization (e.g., Ethanol/Water) D->E F Pure 5-Methoxy-4-methylquinoline E->F G TLC, MP, NMR, GC-MS F->G

Caption: Workflow for the synthesis and purification of 5-Methoxy-4-methylquinoline.

References

  • PrepChem. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Combes, A. (n.d.). Combes Quinoline Synthesis. Retrieved from a source providing the original or a review of the work.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Doebner, O., & von Miller, W. (n.d.). Doebner-von Miller Synthesis. Retrieved from a source providing the original or a review of the work.
  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wiley-VCH. (2002). Supporting Information for Angew. Chem. Int. Ed. Z19315.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • AWS. (n.d.). Contents. Retrieved from a source providing access to this content.
  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). lepidine. Retrieved from [Link]

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Optimization

addressing unexpected results in 5-Methoxy-4-methylquinoline experiments

Technical Support Center: 5-Methoxy-4-methylquinoline Welcome to the technical support guide for 5-Methoxy-4-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-4-methylquinoline

Welcome to the technical support guide for 5-Methoxy-4-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis, purification, and handling of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and handling of 5-Methoxy-4-methylquinoline.

Q1: What are the recommended storage conditions for 5-Methoxy-4-methylquinoline?

A1: To ensure long-term stability, 5-Methoxy-4-methylquinoline should be stored in a cool, dry place, ideally at 2-8 °C.[1] It should be kept in a tightly sealed, amber-colored vial to protect it from light and atmospheric moisture.[1] For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.[1]

Q2: What solvents are suitable for dissolving 5-Methoxy-4-methylquinoline?

A2: 5-Methoxy-4-methylquinoline is generally soluble in common organic solvents such as chloroform (CDCl₃), dichloromethane (DCM), ethyl acetate, and acetone. It has limited solubility in non-polar solvents like hexanes and is poorly soluble in water. For NMR analysis, deuterated chloroform (CDCl₃) or DMSO-d₆ are typically used.[2]

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A3: While exact shifts can vary slightly based on the solvent and spectrometer field strength, the following table provides predicted and reported values for analogous structures to aid in characterization.

¹H NMR (Predicted) Chemical Shift (ppm) Description
H2~8.5 - 8.7Singlet or Doublet
Aromatic H (quinoline)~7.3 - 8.1Multiplets
Methoxy (-OCH₃)~3.9 - 4.1Singlet (3H)
Methyl (-CH₃)~2.5 - 2.7Singlet (3H)
¹³C NMR (Predicted) Chemical Shift (ppm)
Quaternary Carbons (C=N, C-O)~150 - 160
Aromatic CH Carbons~105 - 135
C4 (C-CH₃)~145 - 148
Methoxy Carbon (-OCH₃)~55 - 56
Methyl Carbon (-CH₃)~18 - 20

Note: These are predicted values based on the analysis of similar quinoline structures.[2][3][4] Researchers should acquire their own data for confirmation.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental failures.

Guide 1: Synthesis & Reaction Failures

Issue: Low or No Yield in Conrad-Limpach Synthesis

Q: I attempted to synthesize 5-Methoxy-4-methylquinoline via a Conrad-Limpach reaction between 3-methoxyaniline and ethyl acetoacetate, but my yield was extremely low (<20%). What are the likely causes?

A: The Conrad-Limpach synthesis, while classic, is highly sensitive to reaction conditions, particularly temperature.[5][6] Low yields are a common issue and can typically be traced back to one of two critical stages: the initial condensation or the final thermal cyclization.[5][7]

Causality & Troubleshooting Workflow:

The reaction proceeds in two main steps: (1) Formation of the β-aminoacrylate intermediate and (2) High-temperature cyclization to form the quinolone ring system.[6] Failure can occur at either stage.

Workflow Diagram: Troubleshooting Low Yield in Conrad-Limpach Synthesis

A troubleshooting decision tree for the Conrad-Limpach synthesis.

Detailed Protocol Steps & Explanations:

  • Verify Intermediate Formation (Step 1):

    • The Problem: The initial condensation of 3-methoxyaniline and ethyl acetoacetate is temperature-dependent. If the temperature is too high (e.g., >140 °C), the reaction can favor attack at the ester carbonyl, leading to the thermodynamic anilide product (the Knorr synthesis pathway), which cyclizes to a 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline.[6][8]

    • Protocol: Run the initial condensation at a moderate temperature, typically between 80-120 °C, with a catalytic amount of acid (e.g., acetic acid or HCl). Before proceeding to cyclization, take a small aliquot and analyze by TLC or ¹H NMR to confirm the formation of the enamine intermediate.

  • Optimize Thermal Cyclization (Step 2):

    • The Problem: The cyclization step requires high temperatures, typically around 250 °C, to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[5][7] Insufficient temperature leads to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition and tar formation, especially if run neat.[5]

    • Protocol:

      • Use a High-Boiling Solvent: Perform the cyclization in an inert, high-boiling solvent like Dowtherm A or diphenyl ether. This ensures even heat distribution and can dramatically increase yields from <30% to over 90% by minimizing decomposition.[5]

      • Controlled Heating: Use a sand bath or heating mantle with a temperature controller to slowly raise the temperature of the intermediate to ~250 °C. Hold for the recommended time (typically 30-60 minutes), monitoring by TLC if possible.

      • Work-up: After cooling, the reaction mixture is often solidified. Dilute with a solvent like toluene or hexanes to precipitate the product, which can then be filtered off. The high-boiling solvent is washed away during this process.

Guide 2: Purification & Characterization Issues

Issue: Unexpected Peaks in NMR and Mass Spectrometry Data

Q: My purified product shows the expected signals for 5-Methoxy-4-methylquinoline, but I also see extra peaks. A peak at M-14 in the mass spectrum and a broad singlet in the ¹H NMR around 9-10 ppm are present. What could this impurity be?

A: The observed data strongly suggest the presence of 5-Hydroxy-4-methylquinoline . The M-14 peak corresponds to the loss of a methyl group (-CH₃, mass 15) and the gain of a proton (-H, mass 1), a net change of -14 amu, which is characteristic of demethylation. The broad singlet in the downfield region of the ¹H NMR is typical for a phenolic hydroxyl proton.

Potential Causes of Demethylation:

  • Acidic Conditions: The methoxy group can be susceptible to cleavage under harsh acidic conditions, especially if strong Lewis acids or protic acids like HBr or HI were used in subsequent steps or during a challenging work-up.

  • Thermal Stress: Prolonged heating at very high temperatures during cyclization can sometimes lead to minor demethylation.

  • Microbial Degradation: While less common in a synthetic lab, some microbes are known to hydroxylate quinoline structures.[9]

Data Comparison Table:

Compound Molecular Weight Key ¹H NMR Signals (ppm) Key MS Signal
5-Methoxy-4-methylquinoline 173.21~3.9-4.1 (s, 3H, -OCH₃)M⁺ = 173
5-Hydroxy-4-methylquinoline 159.19~9-10 (br s, 1H, -OH)M⁺ = 159 (M-14)

Purification Protocol: Removing Hydroxylated Impurities

The phenolic nature of the impurity allows for a straightforward separation.

  • Dissolution: Dissolve the impure solid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Base Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous sodium hydroxide (NaOH) solution. The basic 5-Hydroxy-4-methylquinoline will be deprotonated to its sodium phenoxide salt and move into the aqueous layer. The target compound, 5-Methoxy-4-methylquinoline, will remain in the organic layer.

  • Separation: Drain the organic layer. Repeat the extraction with fresh NaOH solution once or twice to ensure complete removal.

  • Washing & Drying: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 5-Methoxy-4-methylquinoline.

Guide 3: Stability and Degradation

Issue: Purified White Solid Turns into a Yellow or Brown Oil Over Time

Q: My sample of 5-Methoxy-4-methylquinoline, which was initially a white crystalline solid, has discolored and become oily upon storage for several weeks in a standard vial. What is causing this degradation?

A: The discoloration and change in physical state indicate chemical degradation. For quinoline derivatives, the most common culprits are oxidation and photodegradation.[1][10] The quinoline ring system, especially when activated by an electron-donating methoxy group, can be susceptible to attack by atmospheric oxygen.[1]

Plausible Degradation Pathway:

Diagram: Oxidative Degradation Pathway

G A 5-Methoxy-4-methylquinoline B Quinoline N-oxide (Potential Intermediate) A->B O₂ / Light C Hydroxylated/Ring-Opened Products (Colored) B->C Further Oxidation

Oxidation of quinoline can lead to N-oxides and colored byproducts.

Explanation of Causality:

  • Oxidation: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential site for oxidation, leading to the formation of a quinoline N-oxide. This and other oxidative processes can generate conjugated, colored impurities.[1] Electron-donating groups like methoxy can increase the ring's electron density, potentially making it more prone to oxidation.[1]

  • Photodegradation: Exposure to ambient light, particularly UV wavelengths, can provide the energy needed to initiate radical reactions with atmospheric oxygen, accelerating the degradation process.[1]

Best Practices for Storage and Handling:

  • Light Protection: Always store the compound in amber glass vials or wrap clear vials completely in aluminum foil to block light.[1]

  • Inert Atmosphere: For long-term storage or for reference-grade material, flush the storage vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.

  • Cold Storage: Store the sealed vial in a refrigerator (2-8 °C) or freezer (-20 °C) to slow the rate of any potential degradation reactions.[1]

  • Avoid Contaminants: Ensure solvents used for sample preparation are peroxide-free, as peroxides can initiate oxidation.

By implementing these troubleshooting guides and best practices, researchers can more effectively address the unexpected results that may arise in their work with 5-Methoxy-4-methylquinoline, leading to more reliable and reproducible scientific outcomes.

References

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  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • 4-methylquinoline - Safety Data Sheet. (n.d.). ChemicalBook.
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  • Supporting Information For. (n.d.). The Royal Society of Chemistry.
  • Synthesis of derivatives of quinoline. (n.d.). SciSpace.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). NIH.
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  • 4-Methylquinoline. (n.d.). PubChem.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications.
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Troubleshooting

Technical Support Center: Navigating the Challenges in the Biological Evaluation of Quinoline Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. Quinoline and its derivatives are a prominent class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. Quinoline and its derivatives are a prominent class of heterocyclic compounds with a vast range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5][6] However, their journey from synthesis to clinical application is often fraught with challenges in biological evaluation. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and ensure the integrity of your experimental data.

Part 1: Troubleshooting & FAQs: A Problem-Solving Approach

This section is designed to address common issues encountered during the in-vitro and in-vivo evaluation of quinoline compounds.

Solubility and Compound Precipitation

Q1: My quinoline compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. What's happening and how can I fix it?

A1: This is a frequent and critical issue stemming from the low aqueous solubility of many quinoline derivatives.[7] DMSO is an excellent solvent for initial stock solutions, but its miscibility with water doesn't guarantee the compound will stay in solution upon dilution into a predominantly aqueous environment.[7][8] This can lead to inaccurate concentration-response curves and underestimated biological activity.[7][9]

Causality & Troubleshooting Steps:

  • Determine Maximum Solubility: Before starting your bioassays, experimentally determine the kinetic solubility of your compound in the final assay buffer. This will define the upper limit of your concentration range.[10]

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid solvent-induced toxicity.[10] However, ensure it's sufficient to aid in solubility. Run a vehicle control with the highest DMSO concentration to rule out solvent effects.[11]

  • Use Co-solvents or Excipients: If solubility remains an issue, consider the use of co-solvents like ethanol or excipients such as cyclodextrins, which can improve the solubility of hydrophobic compounds in aqueous solutions.[9]

  • pH Adjustment: Quinoline is a weak base.[12] Altering the pH of your buffer can significantly impact the solubility of your compound. Experiment with different pH levels to find the optimal condition for your specific derivative.[8][12]

  • Sonication: For some compounds, brief sonication after dilution can help to break up aggregates and improve dispersion.[8]

  • Amorphous vs. Crystalline Form: Converting your compound to an amorphous form, for instance through lyophilization, can enhance its solubilization rate and kinetic solubility for the duration of an experiment.[8]

Q2: I'm observing inconsistent results in my cytotoxicity assays. Could this be related to solubility?

A2: Absolutely. Poor solubility is a major cause of variability in bioassays.[7] If your compound is not fully dissolved, the actual concentration interacting with the cells will be lower than the nominal concentration, leading to underestimated potency (higher IC50 values) and poor reproducibility.[9] Aggregation of the compound can also lead to false-positive hits in some assays.[9]

Workflow for Addressing Inconsistent Cytotoxicity Data:

start Inconsistent Cytotoxicity Results solubility_check Visually inspect for precipitation at highest concentration start->solubility_check concentration_reassessment Re-evaluate compound concentration under assay conditions solubility_check->concentration_reassessment Precipitation observed protocol_optimization Optimize dilution protocol and solvent system solubility_check->protocol_optimization No visible precipitation, but inconsistency persists concentration_reassessment->protocol_optimization data_reacquisition Re-run assay with optimized protocol protocol_optimization->data_reacquisition end Consistent and Reliable Data data_reacquisition->end

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

Unraveling Toxicity and Off-Target Effects

Q1: My quinoline compound shows potent cytotoxicity in cancer cell lines, but also in normal cell lines. How can I investigate if this is a general toxic effect?

A1: This is a crucial question for determining the therapeutic index of your compound. Many quinoline-based drugs have a narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[13]

Investigative Steps:

  • Mechanism of Action Studies: Investigate if the compound induces apoptosis or necrosis. Apoptosis is a programmed cell death, often a desired outcome for anticancer agents, while necrosis is a more general and inflammatory form of cell death indicative of broader toxicity.[14] Assays like Annexin V/PI staining can differentiate between these two pathways.[14]

  • Mitochondrial Toxicity Assessment: Quinolines can interfere with mitochondrial function. Assays measuring mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption can reveal mitochondrial toxicity.

  • Hemolytic Assays: For compounds intended for systemic administration, assessing their potential to lyse red blood cells is a simple and important early toxicity screen.

  • In Silico Toxicity Prediction: Computational tools can predict potential toxicities based on the compound's structure, offering early warnings about potential liabilities.[15][16]

Q2: How can I identify and mitigate off-target effects of my quinoline compound?

A2: Off-target effects are a significant hurdle in drug development, potentially leading to unforeseen side effects.[17][18] A rational approach to identifying and minimizing these effects is essential.

Strategies for Off-Target Effect Mitigation:

start Potential Off-Target Effects Identified rational_design Rational Drug Design & SAR start->rational_design Computational & Structural Biology hts High-Throughput Screening start->hts Broad Target Panels genetic_screening Genetic Screening Approaches start->genetic_screening e.g., CRISPR screens end Minimized Off-Target Effects rational_design->end hts->end genetic_screening->end precision_medicine Precision Medicine & Biomarker ID precision_medicine->end monitoring Post-market Surveillance monitoring->end

Caption: A multi-pronged approach to minimizing off-target drug effects.[19]

  • Rational Drug Design: Use computational modeling and structural biology to design compounds with higher specificity for the intended target.[19] Structure-Activity Relationship (SAR) studies can help identify the parts of the molecule responsible for off-target binding.[20]

  • Target Profiling: Screen your compound against a broad panel of kinases, GPCRs, and other common off-targets. This can provide a comprehensive view of its selectivity.

  • hERG Channel Inhibition Assay: A critical off-target effect for many quinoline compounds is the inhibition of the hERG potassium channel, which can lead to serious cardiovascular side effects.[20] This should be assessed early in the development process.

Metabolic Instability

Q1: My quinoline compound is highly active in vitro, but shows poor efficacy in vivo. Could metabolic instability be the problem?

A1: Yes, this is a classic scenario in drug discovery. High metabolic instability means the compound is rapidly broken down by metabolic enzymes (like Cytochrome P450s) in the liver and other tissues, leading to low bioavailability and a short half-life in the body.[21][22]

Investigating Metabolic Instability:

  • In Vitro Metabolic Stability Assays: The first step is to assess the compound's stability in liver microsomes or hepatocytes.[21][23] These assays provide an in vitro half-life (t1/2) and intrinsic clearance (CLint), which can be used to predict in vivo clearance.[21]

  • Metabolite Identification: If your compound is unstable, the next step is to identify the major metabolites using techniques like LC-MS/MS. Knowing which parts of the molecule are being modified allows for targeted chemical modifications to block these metabolic "hot spots".[24]

  • Structural Modification Strategies:

    • Deuterium Incorporation: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond and slow down metabolism.[21]

    • Introduction of Blocking Groups: Introducing bulky groups or electron-withdrawing groups near the site of metabolism can sterically hinder or electronically deactivate the position, preventing enzymatic breakdown.

Parameter Description Assay
In Vitro Half-life (t1/2) The time it takes for 50% of the compound to be metabolized in an in vitro system.Liver Microsomal Stability Assay
Intrinsic Clearance (CLint) The intrinsic ability of the liver to metabolize a drug.Hepatocyte Stability Assay
Metabolite Profile The identity and relative abundance of metabolic products.LC-MS/MS Metabolite ID

Table 1: Key Parameters in Metabolic Stability Assessment

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential assays in the biological evaluation of quinoline compounds.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Quinoline compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of your quinoline compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.[11][14]

  • Controls: Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.[11][14]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[26]

  • Solubilization: Aspirate the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density at 570 nm using a plate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[14]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with quinoline compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound for the desired time.[14]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[14]

  • Washing: Wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[14]

Protocol 3: Stability-Indicating HPLC Method for Degradation Studies

A stability-indicating HPLC method is crucial for separating and quantifying the parent quinoline compound from its degradation products.[27]

Materials:

  • HPLC system with UV or PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[27]

  • Mobile phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[27]

  • Quinoline compound stock solution

Procedure:

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light.

    • Incubate all stressed samples for a defined period.[27]

  • HPLC Analysis:

    • Set up the HPLC system with a validated method. A typical flow rate is 1.0 mL/min.[27]

    • Inject 10-20 µL of each stressed sample and a non-stressed control.[27]

    • Use a PDA detector to monitor the elution and assess peak purity.[27]

  • Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, and precision to ensure reliable results.[27]

  • Data Analysis: Calculate the percentage of the parent compound remaining and identify and quantify any major degradation products.

References

  • Wikipedia. (2024). Quinine. Retrieved from [Link]

  • Carvajal, M. T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

  • Fallacara, A. L., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(5), 1058. Retrieved from [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 14-19. Retrieved from [Link]

  • Szymański, P., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1037. Retrieved from [Link]

  • Moodley, T. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Retrieved from [Link]

  • ResearchGate. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Pandawa Institute Journals. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Afolayan, M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18751-18779. Retrieved from [Link]

  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(38), 26685-26705. Retrieved from [Link]

  • Patsnap Synapse. (2023). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Pop, C., et al. (2023). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Molecules, 28(21), 7356. Retrieved from [Link]

  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133038. Retrieved from [Link]

  • Alipour, M., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 19(11), 1150-1158. Retrieved from [Link]

  • Kumar, S., & S, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from [Link]

  • DeGorcé, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115815. Retrieved from [Link]

  • MDPI. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Retrieved from [Link]

  • PubMed. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]

  • MDPI. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Different structural modification strategies adopted for design of target quinoline derivatives in this study. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline and its transformation products found in urine. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from [Link]

  • PubMed. (n.d.). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Quinoline Derivatives

Welcome to the technical support center dedicated to addressing challenges in the cellular uptake of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the cellular uptake of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and provide in-depth answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to optimize the cell permeability of your quinoline-based compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Scenario 1: My quinoline derivative shows high potency in enzymatic assays but low activity in cell-based assays.

This common discrepancy often points to poor cell permeability. Here’s how to dissect and address the issue:

Possible Cause 1: Unfavorable Physicochemical Properties.

  • Explanation: The ability of a compound to passively diffuse across the lipid bilayer of a cell membrane is governed by a delicate balance of physicochemical properties. High molecular weight, excessive polar surface area, or unfavorable lipophilicity can significantly hinder this process.

  • Troubleshooting Steps:

    • In Silico Analysis: Begin by computationally assessing the key physicochemical properties of your compound.

      PropertyFavorable Range for Permeability
      Molecular Weight (MW)< 500 Da
      Lipophilicity (logP/logD)1-5
      Polar Surface Area (PSA)< 140 Ų
      Hydrogen Bond Donors (HBD)≤ 5
      Hydrogen Bond Acceptors (HBA)≤ 10
    • Structural Modification (SAR): If the in silico analysis suggests poor properties, consider synthesizing analogs. Focus on modifications that reduce molecular weight and polarity. For instance, replacing a polar moiety with a smaller, less polar group can be effective.[1] Methylating or capping hydroxyl or amine groups can also reduce hydrogen bonding capacity.[1]

Possible Cause 2: Active Efflux by Transporters.

  • Explanation: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching its intracellular target.

  • Troubleshooting Steps:

    • Caco-2 Permeability Assay with Inhibitors: Perform a Caco-2 cell permeability assay. To confirm efflux, run the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in permeability from the apical to the basolateral side in the presence of the inhibitor is a strong indication of P-gp-mediated efflux.[1]

      Experimental Protocol: Caco-2 Permeability Assay

      • Seed Caco-2 cells on a permeable filter support (e.g., Transwell®) and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

      • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

      • Prepare a solution of your quinoline derivative in a transport buffer.

      • Add the compound solution to the apical (donor) side of the monolayer.

      • At specified time points, collect samples from the basolateral (receiver) side.

      • Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

      • Calculate the apparent permeability coefficient (Papp).

      • Repeat the experiment with the co-administration of a P-gp inhibitor in the donor compartment.

Scenario 2: My quinoline derivative has poor aqueous solubility, complicating permeability assessment.

Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in an underestimation of its permeability.

Possible Cause: High Lipophilicity.

  • Explanation: While a certain degree of lipophilicity is necessary for membrane traversal, excessively high lipophilicity can lead to poor aqueous solubility.[2][3]

  • Troubleshooting Steps:

    • Formulation Strategies:

      • Use of Co-solvents: For in vitro assays, dissolving the compound in a small amount of a water-miscible organic solvent like DMSO before diluting it into the aqueous buffer can help.[4] However, keep the final solvent concentration low (typically <1%) to avoid cellular toxicity.[4]

      • pH Adjustment: For quinoline derivatives with ionizable groups, adjusting the pH of the buffer can enhance solubility. The basic nitrogen in the quinoline ring can be protonated at a more acidic pH, increasing its aqueous solubility.[5]

      • Nanoparticle Formulations: Encapsulating the quinoline derivative in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and facilitate its transport across the cell membrane.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to rationally design quinoline derivatives with improved cell permeability?

A1: A multi-pronged approach is often the most effective:

  • Structural Modification: This involves a careful analysis of the structure-activity relationship (SAR). Key strategies include:

    • Optimizing Lipophilicity: Introduce or remove lipophilic or hydrophilic functional groups to achieve an optimal logP value.[1] For example, adding alkyl or aryl groups increases lipophilicity, while adding hydroxyl or carboxyl groups decreases it.[1]

    • Reducing Molecular Size and Polarity: Synthesize analogs with smaller, less polar substituents to improve passive diffusion.[1]

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative that is converted to the active drug in the body. This strategy can be used to temporarily mask polar functional groups that hinder membrane transport. For instance, esterifying a carboxylic acid or hydroxyl group can increase lipophilicity and improve passive diffusion.[1]

  • Drug Delivery Systems: Utilizing drug delivery systems can bypass some of the inherent permeability limitations of a compound. Encapsulation in nanoparticles, for example, can enhance solubility and promote cellular uptake.[7][8]

Q2: How does the ionization state of a quinoline derivative affect its cell permeability?

A2: The ionization state, determined by the compound's pKa and the surrounding pH, is critical. The neutral, un-ionized form of a molecule is generally more lipid-soluble and therefore more readily crosses the cell membrane via passive diffusion. The charged, ionized form has lower permeability. Since the quinoline core contains a basic nitrogen atom, the pH of the environment will influence the ratio of ionized to un-ionized species, thereby affecting its permeability.

Q3: Can I use in silico models to predict the cell permeability of my quinoline derivatives?

A3: Yes, in silico models are valuable tools for predicting permeability and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[2][3] These models use the chemical structure of a compound to calculate physicochemical properties that are known to influence permeability. While these predictions are not a substitute for experimental validation, they are incredibly useful for prioritizing compounds for synthesis and testing, thereby saving time and resources.

Q4: My quinoline derivative is a substrate for P-glycoprotein. What are my options?

A4: If your compound is actively effluxed by P-gp, you have several strategies to consider:

  • Co-administration with a P-gp Inhibitor: While useful in a research setting to confirm P-gp interaction, this is often not a viable clinical strategy due to the potential for drug-drug interactions.[1]

  • Structural Modification: You can attempt to modify the structure of your quinoline derivative to reduce its affinity for P-gp. This can be a challenging but effective approach.

  • Prodrug Strategy: Designing a prodrug that is not a P-gp substrate can be an effective way to bypass this efflux mechanism.[1] The prodrug would be absorbed and then converted to the active drug inside the cell.

  • Nanoparticle Delivery: Encapsulating the drug in nanoparticles can sometimes help it evade efflux transporters.[1]

Visualizing Permeability Enhancement Strategies

The following diagram illustrates the different approaches to improving the cell permeability of quinoline derivatives.

G cluster_strategies Strategies to Enhance Cell Permeability cluster_sar Structural Modifications cluster_formulation Formulation Approaches cluster_prodrug Prodrug Design Structural_Modification Structural Modification (SAR) Optimize_Lipophilicity Optimize Lipophilicity (logP) Structural_Modification->Optimize_Lipophilicity Reduce_MW_PSA Reduce MW & PSA Structural_Modification->Reduce_MW_PSA Mask_H_Bonding Mask H-Bonding Groups Structural_Modification->Mask_H_Bonding Formulation_Strategies Formulation Strategies Nanoparticles Nanoparticles (Liposomes, etc.) Formulation_Strategies->Nanoparticles Solid_Dispersions Solid Dispersions Formulation_Strategies->Solid_Dispersions pH_Adjustment pH Adjustment Formulation_Strategies->pH_Adjustment Prodrug_Approach Prodrug Approach Mask_Polar_Groups Mask Polar Groups Prodrug_Approach->Mask_Polar_Groups Bypass_Efflux Bypass Efflux Pumps Prodrug_Approach->Bypass_Efflux

Caption: Strategies for improving quinoline permeability.

Experimental Workflow: Troubleshooting Low Permeability

The following diagram outlines a logical workflow for addressing low cell permeability in your quinoline derivative.

G start Low Cell-Based Activity check_physchem Assess Physicochemical Properties start->check_physchem unfavorable_props Unfavorable Properties? check_physchem->unfavorable_props structural_mod Structural Modification (SAR) unfavorable_props->structural_mod Yes caco2_assay Perform Caco-2 Assay unfavorable_props->caco2_assay No end Optimized Permeability structural_mod->end formulation Formulation Strategies formulation->end efflux Efflux by Transporters? caco2_assay->efflux efflux->formulation Consider prodrug Prodrug Approach efflux->prodrug Yes efflux->end No prodrug->end

Caption: Troubleshooting workflow for low permeability.

References

  • Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Derivatives - Benchchem. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed Central. (n.d.).
  • Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery - PubMed. (2019, May 1).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (n.d.).
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed. (2022, December 22).
  • Technical Support Center: Optimizing Drug-Target Interactions for Quinoline-Based Compounds - Benchchem. (n.d.).
  • Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing). (n.d.).
  • Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs - PubMed Central. (2024, April 8).
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles | Request PDF - ResearchGate. (n.d.).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024, October 13).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15).
  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.).
  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024, October 14).
  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed. (2018, May 10).
  • Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. (2017, April 15).
  • Graphene Oxide Nanostructures as Nanoplatforms for Delivering Natural Therapeutic Agents: Applications in Cancer Treatment, Bacterial Infections, and Bone Regeneration Medicine - PMC - PubMed Central. (n.d.).
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2025, March 25).
  • Quinoline - Wikipedia. (n.d.).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.).
  • Synthesis new derivatives of quinoline and study the biological activity for some of them. (2025, August 7).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (n.d.).
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (n.d.).
  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC - NIH. (2022, May 25).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.).
  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed. (n.d.).
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. (n.d.).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Methoxy-4-methylquinoline and Its Analogs

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a wide arra...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a wide array of biological activities, including potent anticancer and antimicrobial effects. This guide provides an in-depth comparative analysis of the biological activity of 5-Methoxy-4-methylquinoline and its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

The selection of analogs for comparison is based on systematic variations of substituents on the quinoline core, allowing for a nuanced understanding of how different functional groups and their positions influence biological efficacy. The experimental data presented herein is a synthesis of findings from multiple peer-reviewed studies, offering a broad perspective on the therapeutic potential of this class of compounds.

Comparative Biological Activity: A Quantitative Overview

The anticancer and antimicrobial activities of 5-Methoxy-4-methylquinoline and its analogs are summarized below. The data, presented as IC₅₀ (half-maximal inhibitory concentration) for anticancer activity and MIC (minimum inhibitory concentration) for antimicrobial activity, have been curated from various studies. It is important to note that direct comparisons between different studies should be approached with consideration for variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Quinoline Derivatives (IC₅₀ in µM)
Compound/DerivativeSubstitution PatternHeLa (Cervical Cancer)PC3 (Prostate Cancer)Reference
5-Methoxy-4-methylquinoline Analog 5-Methoxy, 4-MethylData Not AvailableData Not Available
6-Fluoro-2-phenylquinoline6-Fluoro, 2-Phenyl8.340.12[1]
6-Chloro-2-phenylquinoline6-Chloro, 2-Phenyl51.1231.37[1]
6-Bromo-2-phenylquinoline6-Bromo, 2-Phenyl>10034.34[1]
7-fluoro-4-anilinoquinoline analog (1f)7-Fluoro, 4-Anilino7.15Not Tested
8-methoxy-4-anilinoquinoline analog (2i)8-Methoxy, 4-Anilino7.15Not Tested

Note: A lower IC₅₀ value indicates higher potency. "Data Not Available" signifies that specific experimental data for this compound against the indicated cell line was not found in the reviewed literature.

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)
Compound/DerivativeStaphylococcus aureusEscherichia coliReference
5-Methoxy-4-methylquinoline Analog Data Not AvailableData Not Available
8-Methoxy-4-methyl-2-amino-(azetidinyl)quinoline (10)3.1256.25
8-Methoxy-4-methyl-2-amino-(azetidinyl)quinoline (11)3.1256.25
8-Methoxy-4-methyl-2-amino-(thiazolidinyl)quinoline (16)3.1256.25
N-methylbenzofuro[3,2-b]quinoline derivative (8)Not TestedNot Tested[2]

Note: A lower MIC value indicates higher potency. "Data Not Available" signifies that specific experimental data for this compound against the indicated bacterial strain was not found in the reviewed literature.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents. Analysis of the available data allows for the elucidation of key structure-activity relationships.

For Anticancer Activity:

  • Substitution at C2 and C4: The 2- and 4-positions of the quinoline ring are critical for anticancer activity. The introduction of aryl groups at the C2 position has been shown to yield compounds with significant cytotoxicity.[1] Similarly, amino side chains at the C4 position can enhance antiproliferative effects.

  • Substitution at C6: Halogen substitution at the C6 position influences potency, with fluorine appearing more favorable than chlorine or bromine in some 2-arylquinoline series.[1]

  • Methoxy Group Position: The position of the methoxy group is a crucial determinant of activity. While direct data for the 5-methoxy analog is sparse, studies on other methoxy-substituted quinolines suggest that the electron-donating nature of this group can modulate the electronic properties of the quinoline ring system, thereby influencing its interaction with biological targets.

  • Lipophilicity: A correlation between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic quinoline derivatives often exhibiting better potency against certain cancer cell lines.[1]

For Antimicrobial Activity:

  • Substituents on the Quinoline Core: The antimicrobial efficacy of quinoline derivatives is highly dependent on the peripheral substituents and their spatial arrangement.[3]

  • Mechanism of Action: A primary mechanism of action for the antibacterial effects of many quinolones is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[3] This leads to the disruption of bacterial cell division and ultimately cell death.

Key Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling_Pathways cluster_0 Quinoline Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Biological Outcomes Quinoline 5-Methoxy-4-methylquinoline and Analogs DNA_Gyrase Bacterial DNA Gyrase Quinoline->DNA_Gyrase Inhibition EGFR EGFR Signaling Quinoline->EGFR Modulation PI3K_AKT PI3K/AKT/mTOR Pathway Quinoline->PI3K_AKT Inhibition Apoptosis Apoptosis Induction Quinoline->Apoptosis Induction Antimicrobial Antimicrobial Activity DNA_Gyrase->Antimicrobial Anticancer Anticancer Activity EGFR->Anticancer PI3K_AKT->Anticancer Apoptosis->Anticancer

Caption: Key signaling pathways modulated by quinoline derivatives leading to their biological activities.

Experimental Protocols

To ensure the generation of robust and reproducible data for the comparative evaluation of 5-Methoxy-4-methylquinoline and its analogs, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Workflow:

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of Formazan) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at an optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-Methoxy-4-methylquinoline and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Workflow:

MIC_Workflow A 1. Serial Dilution of Compound (in 96-well plate) B 2. Inoculation with Bacterial Suspension A->B C 3. Incubation (e.g., 18-24 hours) B->C D 4. Visual Inspection for Turbidity C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion

The quinoline scaffold, exemplified by 5-Methoxy-4-methylquinoline and its analogs, continues to be a fertile ground for the discovery of new therapeutic agents. The comparative analysis presented in this guide underscores the profound impact of structural modifications on the biological activity of these compounds. While direct and comprehensive comparative data for 5-Methoxy-4-methylquinoline remains an area for future investigation, the synthesized findings on related analogs provide a valuable framework for guiding the design of more potent and selective anticancer and antimicrobial agents. The detailed experimental protocols and mechanistic insights offered herein are intended to empower researchers in their quest to unlock the full therapeutic potential of this versatile class of molecules.

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Comparative

A Comparative Guide to the Anticancer Potential of 5-Methoxy-4-methylquinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth validation framework for assessing the anticancer activity of 5-Methoxy-4-methylquinoline. While direct experimental data fo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation framework for assessing the anticancer activity of 5-Methoxy-4-methylquinoline. While direct experimental data for this specific molecule is emerging, this document leverages performance data from structurally related quinoline derivatives to establish a robust comparative benchmark. We will explore established mechanisms of action, present comparative in vitro data against standard chemotherapeutics, and provide detailed experimental protocols for validation.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, with a significant number demonstrating potent anticancer effects through diverse mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][4] The strategic placement of substituents, like methoxy and methyl groups, can significantly alter the compound's potency, selectivity, and overall pharmacological profile, making 5-Methoxy-4-methylquinoline a compound of considerable interest.[5]

Potential Mechanisms of Anticancer Action

Based on extensive research into analogous quinoline structures, 5-Methoxy-4-methylquinoline is hypothesized to exert its anticancer effects through one or more of the following signaling pathways. The electron-donating nature of the methoxy group, combined with the methyl substituent, likely influences the molecule's interaction with key biological targets.[6]

  • Inhibition of Kinase Signaling Cascades: A primary mechanism for many quinoline-based anticancer agents is the inhibition of protein tyrosine kinases (PTKs), which are critical to cell proliferation and survival.[4] This includes targeting the PI3K/AKT/mTOR pathway, a central regulator of cell growth whose dysregulation is a hallmark of many cancers.[6][7]

  • Induction of Apoptosis: Quinoline derivatives have been shown to trigger programmed cell death (apoptosis) by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6][8]

  • Cell Cycle Arrest: Disruption of the cell cycle is another common anticancer mechanism. Quinolines can induce arrest at various phases, particularly the G2/M phase, thereby preventing cancer cell division.[1][8]

  • Inhibition of Histone Methyltransferase: Notably, a series of 5-methoxyquinoline derivatives were identified as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often overexpressed in various cancers.[9] This represents a distinct and promising epigenetic mechanism of action.

  • Disruption of Microtubule Dynamics: Some quinoline compounds function as antimitotic agents by inhibiting tubulin polymerization, a mechanism similar to that of Vinca alkaloids.[10][11][12] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[11]

Potential_Anticancer_Mechanisms_of_Methoxyquinolines cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Induction of Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) CellCycleArrest->Apoptosis Proliferation Inhibition of Proliferation & Survival Quinoline 5-Methoxy-4-methylquinoline (and Analogs) PI3K PI3K/AKT/mTOR Pathway Quinoline->PI3K Inhibits Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibits EZH2 EZH2 (Histone Methyltransferase) Quinoline->EZH2 Inhibits Caspases Caspase Activation Quinoline->Caspases Activates PI3K->Proliferation Tubulin->CellCycleArrest EZH2->Proliferation Caspases->Apoptosis

Caption: Potential molecular targets and resulting cellular effects of methoxyquinoline derivatives.

Comparative In Vitro Efficacy of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various methoxy- and methyl-substituted quinoline derivatives against a panel of human cancer cell lines. This data provides a crucial performance benchmark for evaluating 5-Methoxy-4-methylquinoline. For context, the activity of standard-of-care chemotherapy agents is included.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Methoxyquinoline 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k)HCT15 (Colon)5.6--[9]
Methoxyquinoline 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k)MDA-MB-231 (Breast)2.45--[9]
Methoxyquinoline 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (Colon)0.335-Fluorouracil>10[7][13]
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.385-Fluorouracil6.22[14]
Quinoline-Sulfonamide 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma)10.29Cisplatin5.11[15]
Quinoline-Sulfonamide 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231 (Breast)13.56Doxorubicin0.49[15]
Quinolinone 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h)NCI-H522 (Lung)0.005--[10]
Pyrazolo-quinazolinone Compound 4mA549 (Lung)14.25-Fluorouracil21.2[16]

Experimental Validation Protocols

A rigorous, multi-assay approach is essential for validating the anticancer activity of a novel compound. The following protocols provide step-by-step methodologies for core in vitro assays.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical Synthesis Compound Synthesis & Characterization MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V / PI) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis IC50->CellCycleAssay WesternBlot Western Blot (Target Protein Expression) IC50->WesternBlot InVivo In Vivo Animal Models ApoptosisAssay->InVivo CellCycleAssay->InVivo WesternBlot->InVivo

Caption: General experimental workflow for the evaluation of novel anticancer compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess metabolic activity, which serves as a proxy for cell viability and proliferation.[17][18] It relies on the conversion of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[19]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Test compound (5-Methoxy-4-methylquinoline) dissolved in DMSO

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.[20]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to assess the compound's effect.[13]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells), where it stains the DNA.[17]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells in 6-well plates and treat with 5-Methoxy-4-methylquinoline at its IC50 concentration (and multiples thereof) for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[20] Healthy cells will be negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. It is used to determine if a compound induces cell cycle arrest.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Culture and treat cells as described in the apoptosis assay protocol.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[17]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the samples in the dark for 30 minutes at room temperature.[17]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to the PI fluorescence, allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Outlook

The extensive body of research on quinoline derivatives strongly supports the investigation of 5-Methoxy-4-methylquinoline as a potential anticancer agent.[1][21] Its structural features suggest a high probability of activity through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[4][6][8] The provided comparative data and detailed experimental protocols offer a comprehensive framework for its systematic validation.

Future research should focus on the synthesis and purification of 5-Methoxy-4-methylquinoline, followed by the rigorous application of the described in vitro assays to establish its specific cytotoxicity profile and mechanism of action. Promising in vitro results would warrant progression to in vivo xenograft models to evaluate its efficacy and safety in a preclinical setting, paving the way for its potential development as a novel therapeutic agent.

References

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  • Hsieh, M.-C., et al. (2011). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 19(13), 4051-4059. [Link]

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Validation

A Comparative Guide to EZH2 Inhibitors: Profiling the Novel 5-Methoxyquinoline Scaffold Against Clinical and Preclinical Benchmarks

This guide provides an in-depth comparative analysis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, with a special focus on the emerging 5-methoxyquinoline class. We will objectively compare its performance characteri...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, with a special focus on the emerging 5-methoxyquinoline class. We will objectively compare its performance characteristics with established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Rationale for Targeting EZH2 in Oncology

Enhancer of zeste homolog 2 (EZH2) is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary, or canonical, function is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark that leads to chromatin compaction and transcriptional silencing.[3][4][5] In normal cellular processes, this function is vital for regulating gene expression to maintain cellular identity and control developmental pathways.[4]

However, in many cancers—including various lymphomas, sarcomas, and solid tumors—EZH2 is overexpressed or harbors gain-of-function mutations.[6][7][8] This hyperactivity leads to the aberrant silencing of tumor suppressor genes, locking cells into a proliferative state and driving oncogenesis.[9][10] Beyond its canonical role, EZH2 can also exert non-canonical functions, such as methylating other proteins to modulate key cancer signaling pathways like PI3K/Akt and Wnt/β-catenin.[2][3][11] This multifaceted role in promoting cancer progression makes EZH2 a compelling and validated therapeutic target.[8]

The primary strategy for drugging this target has been the development of small molecule inhibitors that compete with the S-adenosyl-L-methionine (SAM) cofactor, the universal methyl donor, thereby blocking EZH2's methyltransferase activity.[12][13]

G cluster_0 PRC2 Complex cluster_1 Substrates & Cofactors cluster_2 Downstream Effects EZH2 EZH2 (Catalytic Subunit) EED EED H3K27me3 H3K27me3 Mark EZH2->H3K27me3 Methylation SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Cofactor HistoneH3 Histone H3 HistoneH3->EZH2 Substrate GeneSilencing Tumor Suppressor Gene Silencing H3K27me3->GeneSilencing Leads to Cancer Cancer Progression GeneSilencing->Cancer Promotes Inhibitors EZH2 Inhibitors (e.g., Tazemetostat, GSK126) Inhibitors->EZH2 Blocks

Figure 1: The EZH2 mechanism of action and the intervention point for inhibitors.

Comparative Analysis of EZH2 Inhibitors

The landscape of EZH2 inhibitors includes clinically approved drugs, clinical candidates, and early-stage compounds. Here, we compare the novel 5-methoxyquinoline scaffold against three benchmarks representing different stages of development and mechanisms.

  • 5-Methoxy-4-methylquinoline (Lead Compound 5k): A novel quinoline-based scaffold identified as a lead compound for further optimization.[7][14] It represents an early-stage effort to diversify the chemical structures targeting EZH2.

  • Tazemetostat (EPZ-6438): The first EZH2 inhibitor to receive FDA approval, setting the clinical benchmark for efficacy and safety in epithelioid sarcoma and follicular lymphoma.[15][16] It is a potent, SAM-competitive inhibitor of both wild-type and mutant EZH2.[12][17]

  • GSK126: A highly potent and selective SAM-competitive research inhibitor used extensively in preclinical studies to validate EZH2 as a target.[18][19] It is over 1,000-fold more selective for EZH2 than for other human methyltransferases.[20]

  • Valemetostat (DS-3201b): A potential first-in-class dual inhibitor of both EZH2 and its close homolog EZH1.[21] This dual-action mechanism is designed to overcome potential compensation by EZH1 upon selective EZH2 inhibition.[22][23]

Quantitative Performance Data

The following table summarizes key biochemical and cellular potency data for these inhibitors, providing a direct comparison of their activity.

Inhibitor Scaffold Class Mechanism of Action Biochemical IC50 / Ki Cellular H3K27me3 IC50 Clinical Status
Compound 5k QuinolineSAM-Competitive EZH2IC50: 1.2 µM (WT EZH2)[7][14]Reported to decrease levels[7]Preclinical Lead
Tazemetostat PyridoneSAM-Competitive EZH2Ki: 2.5 nM (WT & Mutant)[12]92 nM (Karpas-422 cells)[13]FDA Approved[15]
GSK126 IndoleSAM-Competitive EZH2IC50: 9.9 nM (WT EZH2)[24]~50 nM (Varying cell lines)[25]Clinical Trials[25]
Valemetostat Not DisclosedDual EZH1/EZH2Potent dual inhibitor[22]Not publicly specifiedPhase 2 Trials[21][26]

Key Experimental Protocols for EZH2 Inhibitor Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows represent a logical progression from initial biochemical screening to in vivo efficacy, explaining the causality behind each experimental choice.

G cluster_0 Biochem Protocol 1: In Vitro Enzymatic Assay CellularTarget Protocol 2: Cellular H3K27me3 Assay Biochem->CellularTarget Does it work in cells? q1 Does the compound directly inhibit the enzyme? CellularFunction Protocol 3: Cellular Proliferation Assay CellularTarget->CellularFunction Does it affect cancer cell growth? q2 Does it hit the target inside a cell? InVivo Protocol 4: In Vivo Xenograft Model CellularFunction->InVivo Does it work in a living system? q3 Does hitting the target produce a desired biological effect? q4 Is it effective and tolerable in a preclinical model?

Figure 2: Logical workflow for the preclinical evaluation of EZH2 inhibitors.

Protocol 1: In Vitro EZH2 Enzymatic Assay (Chemiluminescent)
  • Expertise & Rationale: This is the foundational experiment to determine if a compound directly inhibits the EZH2 enzyme in a controlled, cell-free system. It measures the compound's biochemical potency (IC50), which is the concentration required to inhibit 50% of the enzyme's activity. A chemiluminescent format offers high sensitivity and is amenable to high-throughput screening.[27]

  • Step-by-Step Methodology:

    • Plate Preparation: Use a 96-well plate pre-coated with a histone H3 peptide substrate.[27]

    • Reaction Mixture: In each well, add the purified EZH2 enzyme complex (EZH2/EED/SUZ12/RbAp48/AEBP2), the SAM cofactor, and the test inhibitor (e.g., Compound 5k) at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Incubation: Incubate the plate at 30°C for 1-2 hours to allow the methylation reaction to proceed.

    • Primary Antibody: Add a primary antibody highly specific for the H3K27me3 mark. Incubate for 1 hour at room temperature.

    • Secondary Antibody & Detection: Wash the plate to remove unbound primary antibody. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and wash, add a chemiluminescent HRP substrate.

    • Data Acquisition: Immediately read the luminescence on a plate reader. The signal is proportional to EZH2 activity.

    • Analysis: Normalize the data to controls and plot the inhibitor concentration versus percent inhibition. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular H3K27me3 Quantification (Western Blot)
  • Expertise & Rationale: This experiment serves as a crucial bridge from biochemistry to cell biology. It validates that the inhibitor can penetrate the cell membrane, engage with EZH2 in the complex nuclear environment, and produce its intended on-target effect: a reduction in global H3K27me3 levels.[1]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Plate a sensitive cancer cell line (e.g., Karpas-422 for lymphoma) and allow cells to adhere or reach a target density. Treat the cells with the EZH2 inhibitor at a range of concentrations (e.g., 0.1x to 100x the biochemical IC50) for 72-96 hours to allow for histone turnover.

    • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol to enrich for histone proteins.

    • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of histone protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane overnight at 4°C with a primary antibody against H3K27me3.

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalization: Strip the membrane and re-probe with an antibody for total Histone H3. This serves as a loading control to ensure that any observed decrease in H3K27me3 is not due to a general loss of histones.

    • Analysis: Quantify the band intensities using densitometry. Normalize the H3K27me3 signal to the total H3 signal for each sample.

Protocol 3: Cellular Proliferation/Viability Assay
  • Expertise & Rationale: After confirming on-target activity, this assay measures the functional consequence. For an anti-cancer agent, the desired outcome is a reduction in cancer cell growth or viability. This experiment links target engagement to a phenotypic anti-proliferative effect.[28][29]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a low density.

    • Treatment: After 24 hours, treat the cells with a serial dilution of the EZH2 inhibitor.

    • Incubation: Incubate the cells for an extended period (e.g., 5-7 days), as EZH2 inhibitors often induce cytostatic rather than cytotoxic effects, which take longer to manifest.

    • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP, indicating metabolic activity) or AlamarBlue™ (measures redox potential).

    • Data Acquisition: Read the luminescence or fluorescence on a plate reader.

    • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the signal against the inhibitor concentration and fitting a dose-response curve.

Protocol 4: In Vivo Xenograft Tumor Model
  • Expertise & Rationale: This is a critical preclinical step to evaluate an inhibitor's efficacy and tolerability in a living organism. A patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model mimics a human tumor growing in an immunodeficient mouse, allowing for assessment of the drug's pharmacokinetics, pharmacodynamics, and anti-tumor activity.[30][31][32]

  • Step-by-Step Methodology:

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SK-N-BE(2) neuroblastoma cells) into the flank of immunodeficient mice (e.g., NOD-SCID).[33]

    • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Dosing: Administer the EZH2 inhibitor (e.g., Tazemetostat at 250 mg/kg) and the vehicle control to their respective groups via the appropriate route (e.g., oral gavage) on a defined schedule (e.g., twice daily) for a set duration (e.g., 21-28 days).[30][31]

    • Monitoring: Monitor tumor volume, mouse body weight (as a measure of toxicity), and overall animal health throughout the study.

    • Pharmacodynamic Analysis (Optional Satellite Group): A separate group of mice can be euthanized early in the study (e.g., day 7) to collect tumor tissue for Western blot analysis of H3K27me3 levels, confirming target engagement in vivo.[31]

    • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize all mice, excise the tumors, and weigh them. Compare the tumor growth curves and final tumor weights between the treated and vehicle groups to determine statistical significance.

Conclusion and Future Outlook

The development of EZH2 inhibitors has marked a significant advance in epigenetic therapy for cancer.

  • Tazemetostat and Valemetostat represent the clinical forefront, with Tazemetostat already established as a therapeutic option and Valemetostat showing promise with its dual EZH1/2 inhibitory mechanism.[15][21]

  • GSK126 remains a vital tool for preclinical research, providing a highly potent and selective probe for elucidating EZH2 biology.[25]

  • The 5-methoxyquinoline class, exemplified by compound 5k , is a nascent but important development.[7] While its potency (IC50 = 1.2 µM) is modest compared to clinical-stage inhibitors, its novel scaffold provides a new chemical foundation for drug discovery.[14] The low molecular weight of this compound makes it an attractive starting point for medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.

The journey of an EZH2 inhibitor from a novel scaffold like 5-methoxyquinoline to a clinically approved drug like Tazemetostat is long and requires rigorous validation through the multi-layered experimental approach detailed in this guide. The continued exploration of diverse chemical matter is essential for developing next-generation inhibitors with improved efficacy, broader applicability, and the potential to overcome resistance.

References

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Quinoline Compounds

In the landscape of drug discovery and medicinal chemistry, quinoline scaffolds are a cornerstone, celebrated for their vast therapeutic potential across anticancer, antimalarial, and antimicrobial applications.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, quinoline scaffolds are a cornerstone, celebrated for their vast therapeutic potential across anticancer, antimalarial, and antimicrobial applications.[1][2][3] However, the journey from a promising hit in a primary assay to a validated lead compound is fraught with potential pitfalls. Reproducibility is the bedrock of scientific advancement, and for quinoline derivatives, a rigorous, multi-tiered cross-validation strategy is not just best practice—it is essential.

This guide provides a framework for researchers, scientists, and drug development professionals to ensure the reliability and validity of their experimental findings. We will move beyond rote protocol recitation to explore the causality behind each validation step, establishing a self-validating system from compound synthesis to biological confirmation.

Part 1: Foundational Validation: Ensuring Compound Integrity

Before a single biological assay is run, the identity and purity of the quinoline compound must be unequivocally established. An uncharacterized or impure compound renders all subsequent biological data meaningless.

Synthesis and Purification

Quinolines can be synthesized through various established methods like the Skraup, Doebner-von Miller, or Friedländer syntheses.[2] The chosen route can introduce specific impurities, such as regioisomers or reaction byproducts. Therefore, a robust purification strategy, typically involving column chromatography followed by recrystallization or preparative HPLC, is the first critical step.

Analytical Characterization

A multi-pronged analytical approach is non-negotiable for confirming the structure and purity of the synthesized compound. Each technique provides a different piece of the puzzle, and their collective data build a comprehensive profile of the molecule.

Table 1: Core Analytical Techniques for Quinoline Compound Validation

Technique Principle Key Information Gained Typical Success Criteria
¹H & ¹³C NMR Nuclear Magnetic ResonanceUnambiguous structural confirmation, proton/carbon environment, absence of isomeric impurities.Correct chemical shifts, integration values, and coupling constants consistent with the proposed structure.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementConfirms molecular weight and elemental composition (High-Resolution MS).Observed m/z value within ±5 ppm of the calculated value for the molecular formula.
HPLC/UPLC Chromatographic separation based on polarityDetermines purity by separating the target compound from impurities.Purity ≥95% is the standard for most biological assays, confirmed by peak area analysis.[4]
FTIR Spectroscopy Infrared light absorption by molecular bondsConfirms the presence of key functional groups (e.g., C=O, N-H).Presence of characteristic absorption bands matching the expected structure.[5]
Elemental Analysis Combustion analysis to determine C, H, N contentVerifies the empirical formula of the compound.Experimental percentages for C, H, N are within ±0.4% of the calculated theoretical values.

It is crucial to present this characterization data clearly in any publication or report.[6] The Royal Society of Chemistry and other bodies provide guidelines on the standard order and format for reporting these data, which enhances reproducibility.[6]

Part 2: The Core of Cross-Validation: Orthogonal Biological Assays

Once compound integrity is confirmed, the next step is to validate its biological activity. A common mistake is to rely on a single assay, which may be prone to artifacts.[7][8] A robust cross-validation strategy employs multiple, mechanistically distinct assays to confirm the initial observation. This is known as orthogonal testing.

G cluster_0 Initial Finding cluster_2 Data Correlation & Confirmation Hit Primary Hit (e.g., Kinase Inhibition Assay) Assay1 Biochemical Assay (e.g., Purified Enzyme Kinetics) Hit->Assay1 Confirms direct target engagement Assay2 Cell-Based Assay (e.g., Target Phosphorylation) Hit->Assay2 Confirms activity in cellular context Assay3 Phenotypic Assay (e.g., Cell Proliferation/Apoptosis) Hit->Assay3 Confirms functional cellular outcome Confirm Validated Biological Activity Assay1->Confirm Assay2->Confirm Assay3->Confirm

Case Study: Validating an Anticancer Quinoline Compound

Let's consider a novel quinoline derivative (Compound Q) identified as a hit in a primary screen for its ability to inhibit cancer cell growth, for instance, in a colorectal cancer cell line like HT-29.[9]

Initial Result: Compound Q shows an IC50 of 0.5 µM in an MTT proliferation assay.[1][9]

Is this result real? The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability.[1] However, compounds can interfere with the MTT dye itself, leading to false positives.[8] Therefore, we must cross-validate.

Step-by-Step Cross-Validation Protocol:

  • Confirm with a Different Viability Assay:

    • Protocol: Run a CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which is a more direct indicator of metabolic activity and cell viability.

    • Rationale: A different detection modality (luminescence vs. colorimetric) and a different biological endpoint (ATP vs. reductase activity) reduces the likelihood of compound-specific assay interference.[7]

  • Employ a Direct Cytotoxicity or Apoptosis Assay:

    • Protocol: Use a live-cell imaging assay, such as the IncuCyte system, with reagents that detect caspase-3/7 activity (a marker for apoptosis) and cell membrane permeability (a marker for necrosis).[9]

    • Rationale: This confirms that the reduction in viability is due to cell death and provides insight into the mechanism (e.g., apoptosis). It moves from a metabolic endpoint to a functional outcome.

  • Validate Target Engagement (If a Target is Hypothesized):

    • Protocol: If Compound Q is hypothesized to inhibit a specific kinase (e.g., c-Met), perform a cell-based Western blot to measure the phosphorylation of that kinase's downstream substrate.[9]

    • Rationale: This provides direct evidence that the compound is engaging its intended target within the cell at concentrations consistent with its phenotypic effect.

Table 2: Hypothetical Cross-Validation Data for "Compound Q"

Experiment Methodology Endpoint Result Conclusion
Primary Screen MTT AssayMitochondrial Reductase ActivityIC50 = 0.5 µMPotent inhibitor of cell proliferation.
Validation 1 CellTiter-Glo®Intracellular ATP LevelsIC50 = 0.6 µMConfirms antiproliferative effect, ruling out MTT-specific artifacts.
Validation 2 Live-Cell ImagingCaspase-3/7 ActivationDose-dependent increase in apoptosisConfirms cytotoxicity and suggests an apoptotic mechanism.
Validation 3 Western Blotp-Met LevelsInhibition of phosphorylation at 0.5-1.0 µMConfirms engagement with the hypothesized target in cells.

This multi-assay approach provides a much higher degree of confidence that Compound Q's observed activity is genuine and target-specific.

Part 3: Addressing Assay Interference and Artifacts

High-throughput screening (HTS) is a common source of initial hits, but it is also susceptible to artifacts.[10] Quinolines, as heterocyclic aromatic compounds, can sometimes be problematic.

Common Sources of False Positives:

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that non-specifically inhibit enzymes.[8] This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Fluorescence Interference: If using a fluorescence-based assay, the quinoline compound itself might be fluorescent at the excitation/emission wavelengths, leading to a false signal.[8] A pre-read of the compound in the assay buffer without the biological components is a necessary control.

  • Redox Activity: Some compounds can interfere with assays by acting as redox cycling agents.[7][11]

  • Luciferase Inhibition: A significant number of HTS hits are artifacts that directly inhibit the luciferase reporter enzyme used in many modern assays.[8][11] Running a counter-screen against the luciferase enzyme itself is critical if it's part of the primary assay system.

A web tool like "Liability Predictor" can be used to computationally assess the likelihood of a compound being an assay artifact based on its structure.[11]

Part 4: Ensuring Inter-Laboratory Reproducibility and Reporting

The ultimate test of any experimental result is its reproducibility by an independent laboratory. This requires meticulous documentation and adherence to established reporting standards.

G cluster_0 Lab A (Discovery) cluster_1 Publication / Report cluster_2 Lab B (Validation) A1 Detailed Protocol (Reagents, Lots, Instruments) A2 Primary Data (Purity, IC50, etc.) Report Transparent Reporting (Methods, Data, Controls) A2->Report Submission B1 Replication of Key Experiments Report->B1 Replication Attempt B2 Independent Confirmation B2->Report Feedback Loop

Best Practices for Documentation and Reporting:

  • Detailed Methods: The experimental section should be a complete recipe.[12][13] It must include precise quantities, reagent suppliers and lot numbers, instrument models, and specific conditions (e.g., temperature, time).[14]

  • Data Presentation: Present data in a clear, unambiguous format.[13] For quantitative results, provide measures of experimental uncertainty, such as standard deviations or error bars.[6]

  • Statement of Compliance: For any studies involving live animals or human subjects, a statement confirming compliance with relevant ethical guidelines and approval from an ethics committee is mandatory.[6]

By embracing a validation-centric mindset—from the purity of the starting material to the use of orthogonal biological assays and transparent reporting—researchers can build a robust and compelling case for the therapeutic potential of their quinoline compounds, accelerating the path from discovery to clinical impact.

References

  • Benchchem. (n.d.). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide.
  • The Royal Society of Chemistry. (n.d.). Experimental reporting.
  • Benchchem. (n.d.). Independent Verification of the Biological Activity of Quinoline Compounds: A Comparative Guide.
  • How to Write a Pharmaceutical Chemistry Lab Report. (n.d.). Edgewood College.
  • Guidelines for the Reporting of Numerical Data and Experimental Procedures. (n.d.). National Institutes of Health (NIH).
  • Gimeno, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839.
  • Guidelines for Lab Reports. (n.d.). University of California, Irvine.
  • Sapio Sciences. (2025). Best Practices for Documenting Synthesis Steps and Managing Reagents.
  • Gimeno, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025). Journal of Physics: Conference Series.
  • Gimeno, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PubMed.
  • Benchchem. (n.d.). Independent Verification of Novel Quinoline Compounds: A Comparative Guide to Biological Activity.
  • Bottino, F. A., et al. (1989). Synthesis and characterization of new quinoline monomers. Journal of Heterocyclic Chemistry, 26(4), 929-931.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Wikipedia. (n.d.). Quinoline.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. PubMed.
  • Qi, B., et al. (2020). Identification of novel quinoline analogues bearing thiazolidinones as potent kinase inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 208, 112643.

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Validation

A Comparative Guide to Quinoline Synthesis: From Classical Reactions to Modern Methodologies

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial (e.g., quinine, chloroquine), antibacterial, and antic...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial (e.g., quinine, chloroquine), antibacterial, and anticancer agents.[1][2][3] The enduring importance of this nitrogen-containing heterocycle has driven over a century of innovation in its synthesis. This guide provides an in-depth comparison of the principal methods for synthesizing quinolines, offering researchers and drug development professionals a critical evaluation of classical and modern techniques to inform their synthetic strategies.

The Enduring Classics: Foundational Quinoline Syntheses

The classical named reactions for quinoline synthesis, mostly developed in the late 19th century, are foundational to heterocyclic chemistry.[3][4][5] These methods typically involve the cyclocondensation of anilines with carbonyl compounds.[3] While often robust, they are frequently hampered by harsh reaction conditions, such as high temperatures and the use of strong acids, which can limit substrate scope and pose environmental challenges.[2][3][6]

Skraup Synthesis (1880)

The Skraup synthesis is a venerable method for producing the parent quinoline ring and its simple derivatives.[4][7]

  • Mechanism & Rationale: The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[4][6] The sulfuric acid serves a dual purpose: it first acts as a dehydrating agent to convert glycerol into acrolein. Subsequently, the aniline undergoes a Michael addition to the newly formed acrolein. The resulting intermediate is then cyclized and oxidized under the acidic conditions to yield the aromatic quinoline ring.[7] The choice of a strong oxidizing agent is critical to drive the final aromatization step.

  • Advantages: Its primary advantage lies in the use of simple, readily available starting materials, making it suitable for synthesizing the unsubstituted quinoline core.[8]

  • Limitations: The reaction is notoriously exothermic and can be difficult to control.[8] It requires harsh conditions and often produces low yields, particularly with substituted anilines.[8][9]

Doebner-von Miller Reaction (1881)

This method is a significant modification of the Skraup synthesis that allows for the preparation of substituted quinolines.

  • Mechanism & Rationale: The Doebner-von Miller reaction utilizes an α,β-unsaturated aldehyde or ketone in place of glycerol.[4][10] The reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and oxidation to furnish 2- and/or 4-substituted quinolines.[4][10] Using an α,β-unsaturated carbonyl partner provides a more direct route to substituted products than the Skraup method.

  • Advantages: It offers greater versatility than the Skraup synthesis, enabling the synthesis of a broader range of substituted quinolines.[8]

  • Limitations: A significant drawback is the potential for acid-catalyzed polymerization of the carbonyl substrate, which can lead to low product yields.[10] Regioselectivity can also be an issue.[8]

Friedländer Synthesis (1882)

The Friedländer synthesis is one of the most versatile and widely used methods, particularly for preparing polysubstituted quinolines.[11][12]

  • Mechanism & Rationale: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester), followed by cyclodehydration.[5][13] The reaction can be catalyzed by either acid or base.[13] The key to this method's success is the strategic pairing of reactants that directly form the quinoline ring without the need for a separate oxidation step, as the necessary oxidation state is inherent in the starting materials.

  • Advantages: It generally provides good yields and high regioselectivity under milder conditions compared to the Skraup or Doebner-von Miller reactions.[8] Its straightforward nature makes it a preferred method.[12]

  • Limitations: The primary limitation is the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be less accessible than simple anilines.[8][11]

Combes Synthesis (1888)

The Combes synthesis is a reliable method for producing 2,4-disubstituted quinolines.

  • Mechanism & Rationale: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][14] The reaction first forms an enamine intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid like sulfuric acid.[14][15] The use of a symmetric β-diketone ensures a single product, simplifying purification.

  • Advantages: It is a direct route to 2,4-disubstituted quinolines.[4]

  • Limitations: The reaction requires strong acid catalysis and can fail with anilines bearing strong electron-withdrawing groups, which deactivates the ring towards electrophilic cyclization.[15]

Comparative Overview of Classical Methods

The efficacy of these classical methods can be compared based on several key parameters. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis MethodKey ReagentsTypical ProductReaction Temp. (°C)Typical Yield (%)Key AdvantagesKey Limitations
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or simple quinolines110 - 17014 - 47[9]Simple starting materials.[8]Harsh, often violent conditions; low yields for substituted anilines.[8]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl, acid2- and/or 4-substituted quinolines~8018 - 37[9]Wider substrate scope than Skraup.[8]Potential for polymerization; regioselectivity issues.[8][10]
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylPolysubstituted quinolinesVaries (can be milder)Good to Excellent[16]High yields and regioselectivity; milder conditions.[8]Limited availability of 2-aminoaryl carbonyl precursors.[8]
Combes Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines60 - 105Moderate to GoodDirect route to 2,4-disubstituted products.Requires strong acid; fails with deactivated anilines.[15]

Modern Advancements in Quinoline Synthesis

Recognizing the limitations of classical methods, modern organic synthesis has focused on developing more efficient, sustainable, and versatile routes to quinolines.[6][17] These approaches often feature milder reaction conditions, higher atom economy, and broader functional group tolerance.

Transition-Metal-Catalyzed Methods

Transition metal catalysis has revolutionized quinoline synthesis by enabling novel bond formations under mild conditions.[18][19] Catalysts based on palladium, copper, iron, and silver are instrumental in enhancing reaction efficiency and selectivity.[18] These methods often proceed through pathways like C-H bond activation, oxidative annulation, and multicomponent reactions (MCRs).[18][20]

  • Expert Insight: The power of transition metal catalysis lies in its ability to orchestrate complex transformations in a single pot. For example, a palladium-catalyzed MCR can bring together an aniline, an alkyne, and a carbon monoxide source to construct the quinoline core with high atom economy, avoiding the stoichiometric waste associated with classical methods.[18]

Green Chemistry Approaches

In recent years, there has been a significant push towards developing "greener" synthetic protocols.[6][17] For quinoline synthesis, this includes:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[2][17]

  • Use of Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, offering advantages like reusability and improved reaction rates.[2][17]

  • Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes volatile organic compound (VOC) emissions and simplifies product purification.[6][21]

Experimental Protocols and Workflows

To provide a practical context, a detailed protocol for the widely applicable Friedländer synthesis is provided below.

Protocol: One-Pot Friedländer Synthesis of 2-Phenylquinoline

This protocol is adapted from modern procedures that emphasize efficiency and scalability.[16]

Materials:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • Acetophenone (1.1 equiv)

  • Potassium Hydroxide (KOH, 2.0 equiv)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzaldehyde and ethanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Add acetophenone to the solution, followed by the portion-wise addition of potassium hydroxide pellets.

    • Causality Note: The base (KOH) is essential for catalyzing the initial aldol condensation between the enolate of acetophenone and the aldehyde group of 2-aminobenzaldehyde.[13]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add water to precipitate the crude product.

    • Trustworthiness Note: The precipitation upon adding a non-solvent (water) is a self-validating step, indicating the formation of a less polar, organic product from more polar starting materials.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield 2-phenylquinoline as a crystalline solid. Typical yields for this procedure are in the range of 85-95%.

Visualizing the Workflow

The following diagram illustrates the general workflow for a modern, catalyzed quinoline synthesis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Select & Weigh Starting Materials setup Assemble Reaction Apparatus (Flask, Condenser) start->setup dissolve Dissolve Reactants in Appropriate Solvent setup->dissolve add_cat Add Catalyst (e.g., Acid, Base, Metal) dissolve->add_cat heat Heat to Reaction Temperature (Reflux) add_cat->heat monitor Monitor Progress (e.g., TLC, LC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool precip Precipitate/Extract Crude Product cool->precip filtrate Isolate Solid (Vacuum Filtration) precip->filtrate purify Purify Product (Recrystallization/Chromatography) filtrate->purify end Characterize Final Product (NMR, MS) purify->end

Caption: General experimental workflow for quinoline synthesis.

Mechanistic Insights: Friedländer Annulation

The Friedländer synthesis can proceed through two primary mechanistic pathways, differing in the initial step. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

G reactants 2-Aminoaryl Ketone + α-Methylene Ketone path_a Pathway A: Aldol First reactants->path_a path_b Pathway B: Schiff Base First reactants->path_b aldol Aldol Adduct Intermediate path_a->aldol Base or Acid Catalysis schiff Schiff Base (Imine) Intermediate path_b->schiff Condensation (-H₂O) cyclize_a Intramolecular Cyclization (Dehydration) aldol->cyclize_a cyclize_b Intramolecular Aldol-type Condensation schiff->cyclize_b product Substituted Quinoline cyclize_a->product cyclize_b->product

Sources

Comparative

In Vivo Validation of 5-Methoxy-4-methylquinoline's Therapeutic Potential: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of 5-Methoxy-4-methylquinoline, a novel quinoline derivative with posited therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 5-Methoxy-4-methylquinoline, a novel quinoline derivative with posited therapeutic potential. While direct in vivo data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related compounds to propose a robust validation strategy. By examining the established biological activities of similar quinoline derivatives, we can infer potential mechanisms of action and design rigorous preclinical studies to ascertain the therapeutic viability of 5-Methoxy-4-methylquinoline. This guide offers a comparative analysis against relevant therapeutic benchmarks, detailed experimental protocols, and the scientific rationale underpinning each step of the validation process.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The therapeutic efficacy of quinoline derivatives is often dictated by the nature and position of their substituents. The presence of a methoxy group, in particular, has been associated with potent biological activity in several quinoline-based compounds.[3][4]

Hypothesized Mechanism of Action for 5-Methoxy-4-methylquinoline:

Based on studies of analogous compounds, 5-Methoxy-4-methylquinoline is hypothesized to exert its therapeutic effects, particularly in an oncological context, through the inhibition of key cellular signaling pathways. A notable study on 5-methoxyquinoline derivatives identified a potent inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers.[4] The 5-methoxy substitution was demonstrated to be a critical determinant of the compound's inhibitory potency.[4] EZH2 is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing. Its aberrant activity in cancer cells leads to the repression of tumor suppressor genes, promoting cell proliferation and survival.[4]

Therefore, a primary hypothesis for the mechanism of action of 5-Methoxy-4-methylquinoline is the inhibition of EZH2, leading to the reactivation of tumor suppressor genes and subsequent cancer cell apoptosis and growth arrest.

Proposed In Vivo Validation Workflow

The following workflow outlines a comprehensive strategy for the in vivo validation of 5-Methoxy-4-methylquinoline, commencing with essential preliminary assessments and culminating in robust efficacy studies in relevant animal models.

G cluster_0 Preclinical Assessment cluster_1 In Vivo Efficacy Studies A Compound Synthesis & Characterization B In Vitro Cytotoxicity Profiling (e.g., MTT/CellTiter-Glo Assays) A->B Purity & Identity Confirmed C Mechanism of Action Studies (e.g., EZH2 Inhibition Assay) B->C Potent Activity Identified D Pharmacokinetic (PK) & Toxicity (Tox) Profiling C->D Target Engagement Confirmed E Animal Model Selection (e.g., Xenograft Models) D->E Favorable PK/Tox Profile F Dose-Response & Efficacy Study E->F Appropriate Model Chosen G Pharmacodynamic (PD) & Biomarker Analysis F->G Tumor Growth Inhibition Observed H Comparative Efficacy Analysis G->H Target Modulation in vivo Confirmed

Caption: Proposed workflow for the in vivo validation of 5-Methoxy-4-methylquinoline.

Comparative Analysis: Benchmarking Against the Standard of Care

To establish the therapeutic potential of 5-Methoxy-4-methylquinoline, its in vivo performance should be benchmarked against both a standard-of-care therapeutic and a known EZH2 inhibitor. Given the hypothesized mechanism of action, a relevant cancer type for initial studies would be one where EZH2 is a validated target, such as diffuse large B-cell lymphoma (DLBCL) or certain subtypes of breast or prostate cancer.[4]

Table 1: Illustrative Comparative Efficacy Data of a Representative Quinoline Derivative and Standard-of-Care Agents in a Xenograft Model.

Compound/DrugAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateReference
Representative Quinoline-Chalcone Derivative Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reportedNot Reported[5]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75%Not Reported[5]
Cisplatin Nude Mice (Xenograft)Gastric (St-15, SC-l-NU cells)Not SpecifiedSignificant inhibition reportedNot Reported[5]
Tazemetostat (EZH2 Inhibitor) Nude Mice (Xenograft)DLBCL (SU-DHL-6 cells)100 mg/kg, BID>80%Increased survivalPublicly available data

Note: The data for the representative quinoline-chalcone derivative is provided to illustrate the potential anti-tumor activity of the quinoline scaffold in vivo.[5] The data for Tazemetostat is included as a relevant comparator for an EZH2 inhibitor.

Detailed Experimental Protocols

Animal Model: Human Tumor Xenograft in Immunocompromised Mice

Rationale: The human tumor xenograft model is a widely accepted standard for the preliminary in vivo evaluation of anticancer agents. It allows for the assessment of a compound's direct antitumor activity in a setting that mimics the human tumor microenvironment to a certain extent.

Protocol:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, a cell line in which a 5-methoxyquinoline derivative showed activity[4]) under standard conditions.

  • Animal Acclimatization: Acclimate female athymic nude mice (6-8 weeks old) for at least one week prior to the study.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Dosing:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) to the control group according to the same schedule as the treatment groups.

    • 5-Methoxy-4-methylquinoline Treatment Group(s): Administer 5-Methoxy-4-methylquinoline at various doses (e.g., 10, 30, and 100 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies.

    • Positive Control Group: Administer a standard-of-care agent (e.g., doxorubicin or a relevant EZH2 inhibitor) at a clinically relevant dose and schedule.

  • Endpoint Measurement:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined size.

    • Monitor animal body weight and overall health throughout the study as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Pharmacodynamic (PD) Biomarker Analysis

Rationale: PD biomarker analysis is crucial to confirm that the observed antitumor activity is a result of the intended mechanism of action.

Protocol:

  • Tissue Collection: Collect tumor tissues from a subset of mice from each treatment group at various time points after the final dose.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissues and perform Western blotting to assess the levels of H3K27me3, the product of EZH2's methyltransferase activity. A reduction in H3K27me3 levels in the tumors of treated mice would provide evidence of EZH2 inhibition in vivo.

  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the changes in H3K27me3 levels and assess other markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Visualizing the Hypothesized Signaling Pathway

G cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes EZH2 EZH2 (Histone Methyltransferase) H3K27 Histone H3 Lysine 27 (H3K27) EZH2->H3K27 Methylates H3K27me3 H3K27me3 (Trimethylation) H3K27->H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Represses GeneSilencing Gene Silencing TSG->GeneSilencing Proliferation Cell Proliferation GeneSilencing->Proliferation Promotes Apoptosis Apoptosis GeneSilencing->Apoptosis Inhibits MMQ 5-Methoxy-4-methylquinoline MMQ->EZH2 Inhibition

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 5-Methoxy-4-methylquinoline's Inhibitory Effects

This guide provides a comprehensive framework for the quantitative analysis of novel chemical entities, using 5-Methoxy-4-methylquinoline as a representative example from the versatile quinoline class. For researchers in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the quantitative analysis of novel chemical entities, using 5-Methoxy-4-methylquinoline as a representative example from the versatile quinoline class. For researchers in drug development, the journey from a promising compound to a validated inhibitor is paved with rigorous quantitative assessment. This document details the necessary experimental comparisons, explains the rationale behind methodological choices, and provides actionable protocols to ensure data integrity and reproducibility.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Derivatives have shown activity against a wide array of biological targets, particularly protein kinases.[3][4] Our focus, 5-Methoxy-4-methylquinoline, represents a novel analogue whose inhibitory potential is yet to be fully characterized. This guide will therefore compare the essential biochemical, cellular, and in vivo assays required to profile its efficacy and mechanism of action against established benchmarks.

Part 1: Foundational Biochemical Analysis: Does It Inhibit and How?

The first critical step is to determine if 5-Methoxy-4-methylquinoline directly interacts with and inhibits a purified enzyme. Given the prevalence of kinase inhibition among quinoline derivatives, a kinase assay is a logical starting point.[5][6][7] This phase aims to quantify the compound's potency (IC50) and elucidate its mechanism of inhibition.

A. Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is the cornerstone metric of potency. It quantifies the concentration of an inhibitor required to reduce an enzyme's activity by 50%. A robust IC50 determination requires a sensitive and reproducible enzymatic assay.

Comparative Overview of Primary Screening Assays

Assay TypePrincipleAdvantagesDisadvantages
Luminescence-based (e.g., Kinase-Glo®) Measures ATP consumption; less ATP remaining signifies higher kinase activity.High sensitivity, simple "add-mix-read" format.Indirect measurement; susceptible to interference from compounds affecting luciferase.
Fluorescence Resonance Energy Transfer (FRET) A fluorescently labeled substrate is cleaved or phosphorylated, causing a change in FRET signal.Direct measurement of enzyme activity, ratiometric output reduces noise.Requires specific labeled substrates; potential for compound autofluorescence.
Enthalpy Arrays Measures the heat change (enthalpy) of the enzymatic reaction.[8]Label-free, universal applicability.Requires specialized instrumentation; lower throughput.

Protocol: IC50 Determination via Luminescence Assay

  • Reagent Preparation: Prepare a reaction buffer appropriate for the target kinase (e.g., Tris-HCl, MgCl2, DTT). Serially dilute 5-Methoxy-4-methylquinoline in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM). Prepare a positive control inhibitor (e.g., Staurosporine) and a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase solution, 2.5 µL of the compound dilution (or controls), and incubate for 15 minutes at room temperature to allow for binding.

  • Initiation: Add 2.5 µL of a substrate/ATP mix to initiate the reaction. The ATP concentration should ideally be at or near the enzyme's Km value for ATP to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Mechanism of Action (MOA) Determination

Understanding how a compound inhibits an enzyme is critical for lead optimization. By varying the concentration of the substrate (e.g., ATP), one can distinguish between different reversible inhibition modalities.[9][10]

Comparison of Reversible Inhibition Mechanisms

Inhibition TypeDescriptionEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive Inhibitor binds to the active site, competing with the substrate.No changeIncreasesLines intersect on the y-axis
Non-competitive Inhibitor binds to an allosteric site, on either the free enzyme or the enzyme-substrate complex.[9]DecreasesNo changeLines intersect on the x-axis
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.[9]DecreasesDecreasesParallel lines
Mixed Inhibitor binds to an allosteric site, with different affinities for the free enzyme and the enzyme-substrate complex.[9]DecreasesVaries (increase or decrease)Lines intersect in the upper-left quadrant

Protocol: MOA Study via Kinetic Analysis

  • Perform the kinase assay as described above, but with a matrix of conditions.

  • Use at least five concentrations of the substrate (e.g., ATP), ranging from 0.2x to 5x its Km value.

  • For each ATP concentration, run a dose-response curve for 5-Methoxy-4-methylquinoline with at least three concentrations (e.g., 0x, 1x, and 3x its IC50).

  • Calculate the initial reaction velocity for each condition.

  • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections will reveal the mechanism of inhibition.[9]

G

Part 2: Cellular Assays: Verifying Activity in a Physiological Context

A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or high intracellular concentrations of competing substrates like ATP.[11][12] Therefore, comparing biochemical potency with cellular activity is a mandatory step.

Comparative Overview of Cellular Assays

Assay TypeWhat It MeasuresRationale
Target Engagement (e.g., NanoBRET™) Direct binding of the compound to its target protein inside living cells.[12]Confirms the compound reaches and binds to its intended target in a complex cellular milieu.
Phosphorylation Assay (e.g., Western Blot) The phosphorylation status of a downstream substrate of the target kinase.Provides a functional readout of target inhibition within a signaling pathway.[11]
Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo®) Overall cellular health and proliferation rate after compound treatment.Assesses the ultimate phenotypic consequence of target inhibition (e.g., anti-cancer effect).[13]

Protocol: Cellular Target Engagement using NanoBRET™

  • Cell Preparation: Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase. Plate these cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Methoxy-4-methylquinoline for 2 hours.

  • Probe Addition: Add the NanoBRET™ fluorescent energy acceptor (a cell-permeable fluorescent tracer that binds to the kinase) to all wells.

  • Substrate Addition: Add the NanoLuc® substrate to generate luminescence.

  • Signal Reading: Simultaneously measure the donor (luminescence at 460 nm) and acceptor (fluorescence at 610 nm) signals.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). As the test compound displaces the fluorescent tracer from the target, the BRET ratio will decrease. Plot the BRET ratio against compound concentration to determine the cellular EC50.

G

Part 3: In Vivo Efficacy: The Test in a Complex Organism

The final preclinical validation step is to assess whether the compound's cellular activity translates into a therapeutic effect in a living organism. For kinase inhibitors, this often involves using xenograft models of human cancer.[14][15]

Key In Vivo Metrics and Their Comparison

MetricDescriptionHow It's MeasuredPurpose
Tumor Growth Inhibition (TGI) The percentage reduction in tumor volume in treated animals compared to vehicle-treated controls.Caliper measurements of tumor dimensions over time.Primary endpoint for assessing anti-cancer efficacy.[14]
Pharmacodynamics (PD) Measures the direct effect of the drug on its target in the tumor tissue.Analysis of tumor biopsies (e.g., Western blot for a phosphorylated substrate).[16]Confirms target engagement in vivo and helps correlate dose with biological effect.[15]
Pharmacokinetics (PK) Measures the absorption, distribution, metabolism, and excretion (ADME) of the drug.Analysis of drug concentration in plasma and tissues over time.Determines if therapeutically relevant concentrations of the drug are achieved and maintained.

Protocol: Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells (e.g., HT-29 colorectal cancer cells) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into groups (e.g., Vehicle control, 5-Methoxy-4-methylquinoline at 25 mg/kg, and a positive control drug). Administer the compounds daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days for the duration of the study (e.g., 21 days).

  • PD Analysis: At the end of the study (or at specific time points), collect tumor tissue and plasma samples. Analyze tumor lysates for a biomarker of target inhibition (e.g., phosphorylated levels of a kinase substrate).[16]

  • Data Analysis: Calculate the percent TGI for each group. Correlate the PK profile with the PD marker modulation and the overall TGI.

G

Part 4: Data Synthesis and Comparative Analysis

The ultimate goal is to synthesize data from all stages to build a comprehensive profile of the inhibitor. By comparing 5-Methoxy-4-methylquinoline to a known standard, researchers can make informed decisions about its therapeutic potential.

Hypothetical Data Comparison Summary

Parameter5-Methoxy-4-methylquinolineComparator (e.g., Foretinib)Interpretation
Biochemical IC50 (c-Met) 15 nM1.42 nM[6]The comparator is ~10-fold more potent in a purified enzyme system.
Mechanism of Action ATP-CompetitiveATP-CompetitiveBoth compounds bind to the ATP pocket of the kinase.
Cellular Target Engagement EC50 45 nM5 nMThe ~3-fold shift from biochemical to cellular potency is excellent, suggesting good cell permeability. The comparator remains more potent.
Cell Viability IC50 (HT-29) 150 nM380 nM[6]Our compound shows superior phenotypic effect in this cell line despite lower target potency, suggesting potential off-target effects or differences in downstream signaling dependency.
In Vivo TGI (HT-29 Xenograft) 75% at 50 mg/kg60% at 30 mg/kgDemonstrates strong in vivo efficacy, potentially superior to the comparator on a dose-adjusted basis.

Conclusion

The quantitative analysis of an inhibitor like 5-Methoxy-4-methylquinoline is a multi-faceted process that requires a logical progression from biochemical characterization to cellular validation and finally to in vivo efficacy. This guide provides a comparative framework for these essential assays. By rigorously comparing potency and mechanism across these different biological contexts, researchers can build a robust data package, understand the causal relationships behind a compound's activity, and make confident, data-driven decisions in the drug development pipeline.

References

  • Hopf, C., Eberhard, D., Boesche, M., Bastuck, S., Dümpelfeld, B., & Bantscheff, M. (2012). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. Methods in Molecular Biology, 803, 141-55.
  • The potency of cell-based assays to predict response to TNF inhibitor therapy. (2025). Expert Review of Molecular Diagnostics.
  • Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2817-2827.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog.
  • Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia, The Free Encyclopedia.
  • Li, Y., et al. (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 23(11), 2888.
  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 134-44.
  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
  • Schiele, F., & Hub, J. S. (2021). Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. Proceedings of the National Academy of Sciences, 118(37), e2108670118.
  • Kleman, A. M., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 400(1), 72-79.
  • Benchchem. (n.d.). The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research. Benchchem Technical Guides.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. Humana Press.
  • Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 15(11), 20171-20218.
  • Wilkinson, R. W., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Cancer Research, 64(7_Supplement), 193-194.
  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds.
  • Zhang, W., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
  • The Good Scents Company. (n.d.). lepidine, 491-35-0.
  • Zhao, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126666.
  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(7), 3018-3034.
  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 354-360.
  • Cirstea, D. C., et al. (2023). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Journal of Medicinal Chemistry, 66(7), 4947-4965.
  • Bîcu, E., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1386.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-4-methylquinoline

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxy-4-methylquinoline is not publicly available. The following procedural guide is synthesized from the hazard profiles of structurally similar compounds, namely q...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxy-4-methylquinoline is not publicly available. The following procedural guide is synthesized from the hazard profiles of structurally similar compounds, namely quinoline, 4-methylquinoline, and 5-methoxyquinoline. These compounds are known to be hazardous.[1] Therefore, 5-Methoxy-4-methylquinoline must be managed as a hazardous substance. This guide is intended to provide a framework for safe handling and disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and to ensure full compliance with all local, regional, and national regulations.

Part 1: Core Hazard Assessment and Immediate Safety Protocols

From a chemical standpoint, the structure of 5-Methoxy-4-methylquinoline combines the hazards of a quinoline core with those of its methyl and methoxy substituents. The quinoline ring system itself is associated with toxicity, potential carcinogenicity, and environmental hazards.[2][3][4] Based on available data for analogous compounds, 5-Methoxy-4-methylquinoline should be presumed to be a hazardous substance that presents the following risks:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]

  • Chronic Toxicity & Carcinogenicity: The parent compound, quinoline, is classified as a potential carcinogen.[2][4] Long-term exposure to related compounds may pose significant health risks, including potential damage to the liver.[2][3]

  • Environmental Hazard: Quinolines are often toxic to aquatic life with long-lasting effects.[3][7] Therefore, release into the environment must be strictly avoided.

Mandatory Personal Protective Equipment (PPE)

Due to these significant hazards, rigorous adherence to PPE standards is non-negotiable. All handling and disposal-related activities must be performed while wearing:

  • Eye and Face Protection: Chemical safety goggles and/or a full-face shield, approved under government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the material.[3]

  • Body Protection: A properly fitted laboratory coat and, if a significant splash risk exists, additional protective clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[8][9]

  • Respiratory Protection: All handling of solid material or solutions should occur in a certified chemical fume hood to prevent inhalation of vapors, mists, or dust.[10][11]

Part 2: Quantitative Data Summary for Hazard Assessment

For a rapid assessment, the following table summarizes key data for parent and analogous quinoline structures. This information should be used to inform your risk assessment and handling procedures for 5-Methoxy-4-methylquinoline.

Property4-Methylquinoline (Lepidine)5-MethoxyquinolineGeneral Quinoline
CAS Number 491-35-0[12]6931-19-7[5]91-22-5[3]
Molecular Formula C₁₀H₉N[12]C₁₀H₉NO[5]C₉H₇N
GHS Hazard Statements H302, H315, H319, H335[6]H315, H319, H335[5]H301, H312, H315, H319, H341, H350, H411[3]
Hazard Class (Transport) Not specifiedNot specified6.1 (Toxic)[2][3]
Packing Group (Transport) Not specifiedNot specifiedIII[3]

Part 3: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 5-Methoxy-4-methylquinoline is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or discharged into the sewer system. [2][10]

Experimental Protocol: Waste Handling and Disposal

1. Waste Classification and Segregation:

  • Causality: Proper segregation is crucial to prevent unintended chemical reactions within a waste container and to ensure compliant disposal by the waste management facility.[13]
  • Procedure:
  • Solid Waste: Collect unused 5-Methoxy-4-methylquinoline powder, contaminated weighing papers, pipette tips, and gloves in a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., polyethylene).[13]
  • Liquid Waste: Collect solutions containing 5-Methoxy-4-methylquinoline in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix this waste stream with other solvents unless explicitly approved by your EHS department.[11][13]

2. Containerization and Labeling:

  • Causality: Accurate labeling prevents accidental misuse, ensures safe handling by support staff, and is a legal requirement for hazardous waste tracking.
  • Procedure:
  • Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
  • Clearly write the full chemical name, "5-Methoxy-4-methylquinoline," and list all other components and their approximate concentrations.

3. On-Site Waste Storage:

  • Causality: Safe temporary storage minimizes the risk of spills, exposure, and fire in the laboratory.
  • Procedure:
  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
  • Ensure containers remain closed at all times except when adding waste.
  • Store away from incompatible materials, such as strong oxidizing agents.[10]

4. Final Disposal Arrangement:

  • Causality: The chemical nature of quinoline derivatives requires complete destruction to prevent environmental contamination. High-temperature incineration is the standard and safest method.[13]
  • Procedure:
  • The primary and only recommended method for disposal is through a licensed hazardous waste disposal company.[3][8][13]
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will manage the manifest and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Part 4: Emergency Procedures – Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Step 1: Evacuate and Secure: Immediately alert others and evacuate all non-essential personnel from the spill area. Restrict access.[14]

  • Step 2: Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.[2]

  • Step 3: Assemble PPE: Before attempting cleanup, don the full mandatory PPE as described in Part 1.

  • Step 4: Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[10][15] For solid spills, carefully sweep up the material, avoiding dust generation.[8]

  • Step 5: Collect Waste: Place all contaminated absorbent material and cleaning supplies into a suitable, sealable container for hazardous waste.[2][10] Label it immediately.

  • Step 6: Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[11]

  • Step 7: Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[11]

Part 5: Visualization of Disposal Workflow

The following diagram outlines the logical workflow for the proper management and disposal of 5-Methoxy-4-methylquinoline waste.

G Disposal Workflow for 5-Methoxy-4-methylquinoline cluster_0 In-Lab Procedures cluster_1 Institutional & External Procedures cluster_2 Emergency Protocol (Spill) A Waste Generation (Solid or Liquid) B Don Mandatory PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid Containers) B->C D Label Container ('Hazardous Waste', Full Chemical Name) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F Once container is full or storage time limit reached G Transport by Licensed Hazardous Waste Hauler F->G H Final Disposal at Permitted Facility (High-Temperature Incineration) G->H S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Contain & Clean Spill (Using appropriate PPE) S2->S3 S4 Collect as Hazardous Waste S3->S4 S4->D Place in properly labeled container S5 Report to EHS S4->S5

Caption: Disposal Workflow for 5-Methoxy-4-methylquinoline

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • material safety data sheet sds/msds - 4-Methylquinoline. CDH Fine Chemical.
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.
  • 5-Methoxyquinoline | C10H9NO | CID 594377. PubChem - NIH.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals (6,8-Dimethoxy-4-methylquinoline). (2025). TCI Chemicals.
  • Quinolines: Human health tier II assessment. (2015).
  • Essential Procedures for the Safe Disposal of 6-Methoxy-2-methylquinolin-4-amine. (2025). Benchchem.
  • 4-Methylquinoline | C10H9N | CID 10285. PubChem - NIH.
  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. (2025). Benchchem.
  • 5-Methylquinoline | C10H9N | CID 24312. PubChem - NIH.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold and its derivatives are prevalent in pharmaceutical development and are known to exhibit a range of biological activities. However, t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold and its derivatives are prevalent in pharmaceutical development and are known to exhibit a range of biological activities. However, this structural motif can also confer toxicological risks. For instance, quinoline itself is recognized as a hazardous chemical that is toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[1] Therefore, a stringent adherence to safety protocols is paramount.

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 5-Methoxy-4-methylquinoline, a conservative approach to hazard assessment is necessary. Based on the data for related compounds, researchers should assume that 5-Methoxy-4-methylquinoline may:

  • Cause skin and serious eye irritation.[2][3][4][5]

  • Be harmful if swallowed or inhaled.[6][7][8]

  • Potentially cause respiratory irritation.[2][3][4][5][9]

  • Have the potential for long-term health effects, including carcinogenicity and mutagenicity, which are concerns for some quinoline derivatives.[1][9]

This precautionary stance informs the selection of appropriate Personal Protective Equipment (PPE) to create a multi-layered defense against potential exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

A comprehensive PPE strategy is the most critical immediate control measure to ensure personal safety. The following table outlines the minimum required PPE for handling 5-Methoxy-4-methylquinoline.

Body Part Protection Specifications Rationale
Eyes Chemical Safety Goggles or Face ShieldMust provide a complete seal around the eyes. Compliant with EN 166 (EU) or NIOSH (US) standards.[1]Standard safety glasses with side shields are insufficient. Goggles or a face shield protect against splashes and airborne particles.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. A thickness of at least 5 mils is advisable. Double-gloving is recommended for prolonged handling.[9]Protects against dermal absorption, a primary route of exposure for quinoline derivatives. Gloves should be inspected before each use and changed immediately upon contamination.
Body Laboratory CoatLong-sleeved, knee-length, and kept fastened.Prevents incidental skin contact with the chemical.
Respiratory NIOSH-Approved RespiratorA half-mask or full-face respirator with organic vapor and P100 (particulate) cartridges.Required when handling the compound outside of a chemical fume hood or if there is a risk of aerosolization.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and steps outline the standard operating procedure for handling 5-Methoxy-4-methylquinoline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data for Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Closed System handle_weigh->handle_dissolve handle_transfer Transfer using Secondary Containment handle_dissolve->handle_transfer clean_decontaminate Decontaminate Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_dispose_waste Dispose of Waste in Labeled Containers clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE Correctly clean_dispose_waste->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for Safe Handling of 5-Methoxy-4-methylquinoline

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the safety data for structurally similar quinoline compounds.

    • Put on all required PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations of solid or neat 5-Methoxy-4-methylquinoline within a certified chemical fume hood.

    • When dissolving the compound, use a closed system where possible to minimize the release of vapors.

    • Utilize secondary containment when transporting the compound within the laboratory.

  • Cleanup and Disposal:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Dispose of all contaminated waste, including gloves and disposable lab coats, in clearly labeled hazardous waste containers in accordance with institutional and local regulations.[10]

    • Remove PPE in a manner that avoids contaminating your skin or clothing.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: Immediate Actions

In the event of accidental exposure, immediate and decisive action is critical.

cluster_actions Immediate Response exposure Accidental Exposure Occurs skin_contact Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. exposure->skin_contact Skin eye_contact Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. exposure->eye_contact Eyes inhalation Inhalation: Move to fresh air immediately. exposure->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. exposure->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency Response Protocol for Exposure

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing 5-Methoxy-4-methylquinoline must be treated as hazardous.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.[10]

  • Contaminated Materials: All disposable PPE, weighing papers, and other materials that have come into contact with the compound should be disposed of as hazardous waste.[10]

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By implementing these comprehensive safety measures, researchers can confidently and safely handle 5-Methoxy-4-methylquinoline, ensuring both personal well-being and the integrity of their research.

References

  • Personal protective equipment for handling Quinoline, (1-methylethyl)- - Benchchem. (n.d.).
  • Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • TECHNO PHARMCHEM - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • 5-Methoxyquinoline | C10H9NO | CID 594377 - PubChem - NIH. (n.d.).
  • 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem - NIH. (n.d.).

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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